FeTMPyP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C44H36FeN8+4 |
|---|---|
Molekulargewicht |
732.7 g/mol |
IUPAC-Name |
iron(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H36N8.Fe/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;/h5-28H,1-4H3;/q2*+2 |
InChI-Schlüssel |
UKOUTQOYJGCLRJ-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of FeTMPyP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fe(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, or FeTMPyP, is a synthetic metalloporphyrin that has garnered significant scientific interest due to its diverse and potent biological activities. Initially recognized for its catalytic decomposition of reactive oxygen and nitrogen species, its mechanism of action is now understood to be far more complex, encompassing roles as a superoxide (B77818) dismutase mimic, a modulator of DNA secondary structures, and an inhibitor of key cellular enzymes. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanisms of Action
The biological effects of this compound are primarily attributed to four interconnected activities:
-
Peroxynitrite Decomposition: this compound is a highly efficient catalyst for the isomerization of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species, into the far less reactive nitrate (B79036) (NO₃⁻).[1][2][3] This action is considered a major contributor to its protective effects in conditions associated with high nitrosative stress, such as inflammation and ischemia-reperfusion injury.[4][5][6]
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound mimics the function of the endogenous antioxidant enzyme superoxide dismutase by catalytically converting superoxide radicals (O₂˙⁻) into hydrogen peroxide and molecular oxygen.[1][7] This activity is crucial for mitigating oxidative stress.
-
G-Quadruplex Stabilization and Telomerase Inhibition: this compound can bind to and stabilize G-quadruplex (G4) structures, which are non-canonical secondary structures found in guanine-rich regions of DNA, notably in telomeres and oncogene promoters.[8][9] This stabilization can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality.[10]
-
Modulation of Cellular Signaling Pathways: By scavenging peroxynitrite and superoxide, this compound indirectly modulates downstream signaling pathways that are activated by these reactive species. This includes the inhibition of the pro-inflammatory NF-κB pathway and the prevention of DNA damage-induced overactivation of Poly(ADP-ribose) polymerase (PARP).[5][11][12]
Quantitative Data Summary
The efficacy of this compound across its various mechanisms of action has been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.
| Parameter | Value | Reference |
| Catalytic Rate Constant (k_cat) for Peroxynitrite Isomerization | 2.2 x 10⁶ M⁻¹s⁻¹ | [1] |
| Rate of Superoxide Dismutation | 1.9 x 10⁷ M⁻¹s⁻¹ | [13] |
Table 1: Catalytic Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (K_b) to G-Quadruplex DNA | 10⁶ - 10⁷ M⁻¹ | [8] |
| IC₅₀ for Telomerase Inhibition (TMPyP4) | 6.4 µM | [13] |
Table 2: G-Quadruplex Interaction and Telomerase Inhibition
| Study Type | Model | Concentration/Dose | Effect | Reference |
| In vitro | Isolated brain mitochondria | 2.5 µM | Reduced peroxynitrite levels | [4] |
| In vivo | Diabetic mice | 25 mg/kg/day | Reversed nitric oxide-dependent neuropathy | [14] |
| In vivo | Rat model of neuropathic pain | 1 & 3 mg/kg | Reversed behavioral and biochemical deficits | [5] |
| In vivo | Gerbil model of cerebral ischemia | 1 & 3 mg/kg | Reduced neuronal loss and lipid peroxidation | [15] |
| In vivo | Rat model of inflammation | 3-30 mg/kg | Reduced paw edema | [16] |
Table 3: Exemplary In Vitro and In Vivo Effective Concentrations
Catalytic Mechanisms of Action
Peroxynitrite Decomposition
This compound catalyzes the isomerization of peroxynitrite to nitrate via a two-pathway mechanism. The catalytic cycle involves the iron center cycling between the Fe(III) and Fe(IV) oxidation states.[13][17]
Caption: Catalytic cycle of this compound-mediated peroxynitrite decomposition.
Superoxide Dismutation
As a superoxide dismutase mimic, this compound catalyzes the dismutation of superoxide radicals. This process also involves the redox cycling of the central iron atom.[7]
Caption: Catalytic cycle of this compound as a superoxide dismutase mimic.
Impact on Cellular Signaling Pathways
By reducing the levels of peroxynitrite, this compound prevents the activation of downstream inflammatory and cell death pathways.
Inhibition of the NF-κB Pathway
Peroxynitrite can activate the pro-inflammatory transcription factor NF-κB by promoting the degradation of its inhibitor, IκBα, through both phosphorylation and nitration.[5][11][15] By scavenging peroxynitrite, this compound prevents IκBα degradation and subsequent NF-κB activation, leading to a reduction in the expression of inflammatory genes like iNOS, TNF-α, and IL-6.[5]
Caption: this compound inhibits peroxynitrite-mediated activation of the NF-κB pathway.
Prevention of PARP Overactivation
Peroxynitrite is a potent inducer of DNA single-strand breaks. This DNA damage triggers the activation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[1][4][12] Excessive activation of PARP depletes cellular energy stores (NAD⁺ and ATP), leading to cellular dysfunction and death.[12] this compound, by preventing peroxynitrite-induced DNA damage, consequently inhibits the overactivation of PARP.[5]
Caption: this compound prevents peroxynitrite-induced DNA damage and subsequent PARP overactivation.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of this compound's mechanism of action.
Peroxynitrite Scavenging Assay (Fluorometric)
This assay measures the ability of this compound to reduce peroxynitrite levels in a biological sample, such as isolated mitochondria.[4]
Workflow:
Caption: Workflow for the fluorometric peroxynitrite scavenging assay.
Materials:
-
Isolated mitochondria
-
Mitochondrial assay solution (MAS)
-
Pyruvate and malate
-
This compound
-
Fluorometric intracellular peroxynitrite assay kit (e.g., from AAT Bioquest)
-
Fluorometer/plate reader
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
In a 96-well plate, incubate mitochondria (e.g., 25 µ g/well ) in MAS containing substrates (e.g., 10 mM pyruvate, 2 mM malate) with or without this compound (e.g., 2.5 µM) for 1 hour at room temperature.
-
Add the peroxynitrite-sensitive fluorescent dye to each well according to the manufacturer's instructions.
-
Measure the fluorescence intensity at time zero and after 60 minutes using appropriate excitation and emission wavelengths (e.g., λex: 490 nm, λem: 530 nm).
-
Include background controls containing only the scavenger and dye without mitochondria.
-
The reduction in the rate of fluorescence increase in the presence of this compound indicates its peroxynitrite scavenging activity.
Superoxide Dismutase (SOD) Activity Assay (Colorimetric)
This assay determines the SOD-mimetic activity of this compound by measuring the inhibition of a superoxide-driven reaction, such as the reduction of nitroblue tetrazolium (NBT) or the auto-oxidation of hematoxylin.
Workflow:
Caption: Workflow for the colorimetric SOD activity assay.
Materials:
-
Superoxide generating system (e.g., xanthine and xanthine oxidase)
-
Superoxide detector (e.g., nitroblue tetrazolium - NBT)
-
This compound at various concentrations
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.8)
-
Spectrophotometer/plate reader
Procedure:
-
Prepare a reaction mixture containing the buffer, xanthine, and NBT.
-
Add different concentrations of this compound to the wells of a microplate.
-
Initiate the reaction by adding xanthine oxidase to all wells. This will start the generation of superoxide, which in turn reduces NBT to formazan (B1609692) (a colored product).
-
Incubate the plate at a constant temperature for a set time (e.g., 20 minutes).
-
Measure the absorbance of the formazan product at approximately 560 nm.
-
The SOD-mimetic activity of this compound is determined by its ability to inhibit the NBT reduction. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition).
Telomerase Activity Assay (TRAP - Telomeric Repeat Amplification Protocol)
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition by compounds like this compound (or its analog TMPyP4).[2][9][12]
Workflow:
Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Materials:
-
Cancer cell line expressing telomerase
-
Lysis buffer (e.g., NP-40 based)
-
This compound
-
TRAP assay kit (containing TS primer, reverse primer, dNTPs, buffer, Taq polymerase)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system
-
Fluorescent dye (e.g., SYBR Green or a fluorescently labeled primer)
Procedure:
-
Prepare a cell lysate from a telomerase-positive cell line.
-
Incubate aliquots of the cell lysate with a range of this compound concentrations.
-
Telomerase Extension: Add the TRAP reaction mix, including the TS substrate primer and dNTPs, to the treated lysates. Incubate at ~25°C for 30-40 minutes to allow telomerase to add telomeric repeats to the primer.
-
PCR Amplification: Heat-inactivate the telomerase (e.g., 95°C for 5 minutes). Then, perform PCR using a reverse primer to amplify the extended products. An internal PCR control is typically included.
-
Detection: Separate the PCR products on a polyacrylamide gel. Visualize the characteristic DNA ladder (with 6 base-pair increments) using a fluorescent dye.
-
Quantify the intensity of the telomerase ladder. The reduction in ladder intensity in the presence of this compound indicates telomerase inhibition. Calculate the IC₅₀ value from the dose-response curve.
G-Quadruplex Stabilization Assays
Several biophysical techniques can be used to assess the interaction of this compound with G-quadruplex DNA.
-
Circular Dichroism (CD) Spectroscopy: G-quadruplex structures have characteristic CD spectra that differ from other DNA forms. The binding of a ligand like this compound can induce changes in the CD spectrum, indicating an interaction and potential conformational changes. Thermal melting experiments monitored by CD can show an increase in the melting temperature (Tm) of the G-quadruplex in the presence of this compound, indicating stabilization.[18][19]
-
UV-Visible (UV-Vis) Spectroscopy: The binding of this compound to a G-quadruplex can be monitored by changes in the porphyrin's Soret band in the UV-Vis spectrum. A red shift (bathochromic shift) and a decrease in absorbance (hypochromicity) are indicative of binding, often through an end-stacking mode.[20][21]
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assay: This is a high-throughput method to screen for G-quadruplex stabilizing ligands. An oligonucleotide that forms a G-quadruplex is labeled with a FRET donor and acceptor pair. In the folded state, the dyes are close, and FRET occurs. Upon melting (unfolding), the dyes move apart, and FRET decreases. A stabilizing ligand like this compound will increase the melting temperature (Tm) at which this transition occurs.[22][23][24]
Conclusion
This compound is a remarkable molecule with a complex and multifaceted mechanism of action. Its ability to catalytically neutralize both peroxynitrite and superoxide radicals places it as a potent agent against oxidative and nitrosative stress. This primary antioxidant function underpins its ability to modulate critical downstream signaling pathways involved in inflammation and cell death, such as the NF-κB and PARP pathways. Furthermore, its interaction with G-quadruplex DNA and subsequent inhibition of telomerase highlight its potential as an anti-cancer therapeutic. The in-depth understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development and application of this compound and related compounds in a therapeutic context. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this versatile metalloporphyrin.
References
- 1. Role of Peroxynitrite-Induced Activation of Poly(ADP-Ribose) Polymerase (PARP) in Circulatory Shock and Related Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Peroxynitrite: biochemistry, pathophysiology and development of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Studies on the Site and Mode of TMPyP4 Interactions with Bcl-2 Promoter Sequence G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
FeTMPyP as a Peroxynitrite Scavenger: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the iron-containing porphyrin, Fe(III) tetrakis(1-methyl-4-pyridyl)porphyrin, commonly known as FeTMPyP, as a potent peroxynitrite scavenger. Peroxynitrite (ONOO⁻), a reactive nitrogen species formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), is implicated in the pathophysiology of numerous diseases characterized by oxidative and nitrosative stress. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its ability to catalytically decompose peroxynitrite, thereby mitigating its cytotoxic effects.
Core Mechanism of Action
This compound functions as a peroxynitrite decomposition catalyst.[1] It effectively shunts the decomposition of peroxynitrite towards the formation of the far less reactive nitrate (B79036) (NO₃⁻).[1] This catalytic activity is crucial as it allows a substoichiometric amount of this compound to neutralize a larger quantity of peroxynitrite. The proposed mechanism involves the Fe(III) center of the porphyrin reacting with peroxynitrite.
Quantitative Data on this compound Efficacy
The efficacy of this compound as a peroxynitrite scavenger has been quantified in various studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of its catalytic efficiency and its impact on biological systems.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Experimental System | Reference |
| Catalytic Rate Constant (kcat) | Varies with conditions | Chemical assays | [1] |
| Protection against Cell Viability Loss | Concentration-dependent | RAW 264.7 macrophage-like cells | [2] |
| Reduction of Peroxynitrite Levels | Significant decrease with 2.5 µM this compound | Isolated brain mitochondria | [3] |
| Effect on Mitochondrial Respiration | Enhanced State III and State IVo respiration | Isolated brain mitochondria | [4] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Effect of this compound Treatment | Animal Model | Reference |
| Infarct Volume Reduction | Significant reduction at 1 and 3 mg/kg | Rat model of focal cerebral ischemia | [5][6] |
| Neurological Deficit Improvement | Significant improvement | Rat model of focal cerebral ischemia | [5][6] |
| Reduction of Nitrotyrosine Levels | Significant reduction in brain sections | Rat model of focal cerebral ischemia | [5] |
| Amelioration of Neuropathic Pain | Reversal of functional and behavioral deficits | Rat model of chronic constriction injury | [7] |
| Protection against Ischemia-Reperfusion Injury | Partial protection, reduced lipid peroxidation | Infant rat model of intestinal ischemia-reperfusion | [8] |
| Improvement in Diabetic Complications | Reversed deficits in nitrergic nerve-mediated relaxation | Diabetic mouse model | [9] |
Key Signaling Pathways Modulated by this compound
Peroxynitrite is known to disrupt cellular signaling, leading to inflammation and mitochondrial dysfunction. This compound, by scavenging peroxynitrite, can effectively modulate these pathways.
One of the critical pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , a key regulator of inflammation. Peroxynitrite can aberrantly activate or inhibit this pathway depending on the cellular context. One established mechanism involves the inhibition of IκB kinase β (IKKβ) phosphorylation, which is a crucial step in the canonical activation of NF-κB.[10][11] By preventing this, peroxynitrite can suppress the pro-inflammatory response. This compound, by removing peroxynitrite, can restore the normal functioning of this pathway.
Caption: Peroxynitrite's Impact on NF-κB Signaling.
Another major target of peroxynitrite is the mitochondrial respiratory chain . Peroxynitrite can cause damage to several components of the electron transport chain, particularly Complex I and Complex II.[12][13][14][15] This leads to impaired mitochondrial respiration, decreased ATP production, and increased production of superoxide, creating a vicious cycle of oxidative stress. This compound has been shown to protect mitochondrial function by preventing peroxynitrite-mediated damage to the respiratory complexes.[4][16]
Caption: Peroxynitrite's Effect on Mitochondria.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for assessing the peroxynitrite scavenging activity of this compound.
Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound (commercially available)
-
Sterile 0.9% saline solution
Protocol:
-
Reconstitution: Dissolve this compound in sterile 0.9% saline to the desired stock concentration. Ensure complete dissolution.
-
Dosage Calculation: Calculate the required volume of the this compound solution based on the animal's body weight and the target dose (e.g., 1 or 3 mg/kg).[17][18]
-
Administration: For studies on cerebral ischemia, this compound is typically administered intravenously (i.v.) via the jugular or femoral vein.[5][18] The administration can be a bolus injection or an infusion over a specific period (e.g., 30 minutes).[18] The timing of administration is critical and depends on the experimental design (e.g., prior to or after the ischemic event).[5][17]
In Vitro Measurement of Peroxynitrite Scavenging using Dihydrorhodamine 123 (DHR 123) Assay
This assay is based on the principle that the non-fluorescent DHR 123 is oxidized by peroxynitrite to the highly fluorescent rhodamine 123.[19][20][21][22][23]
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (authentic standard or a generator like SIN-1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DHR 123 (e.g., 1 mM) in deoxygenated dimethyl sulfoxide (B87167) (DMSO). Store in aliquots at -20°C, protected from light.
-
Prepare a working solution of DHR 123 (e.g., 10 µM) in PBS immediately before use.
-
Prepare a stock solution of peroxynitrite in 0.3 M NaOH and determine its concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹).
-
Prepare various concentrations of this compound in PBS.
-
-
Assay Procedure:
-
To the wells of a black 96-well plate, add the this compound solution at different concentrations.
-
Add the DHR 123 working solution to each well.
-
Initiate the reaction by adding the peroxynitrite solution.
-
Incubate for a specified time (e.g., 10-15 minutes) at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
The scavenging activity of this compound is determined by the reduction in fluorescence intensity compared to the control (without this compound). Calculate the percentage of inhibition for each concentration of this compound.
-
Western Blotting for 3-Nitrotyrosine
This technique is used to detect the nitration of tyrosine residues on proteins, a stable biomarker of peroxynitrite activity.[24][25][26][27]
Materials:
-
Tissue or cell lysates
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-3-nitrotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Protocol:
-
Sample Preparation:
-
Homogenize tissues or lyse cells in an appropriate buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-3-nitrotyrosine antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an appropriate imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a well-characterized and effective peroxynitrite scavenger with demonstrated efficacy in a wide range of in vitro and in vivo models of diseases associated with nitrosative stress. Its catalytic mechanism of action makes it a valuable tool for investigating the role of peroxynitrite in pathophysiology and a promising candidate for therapeutic development. The experimental protocols and data presented in this guide are intended to assist researchers in designing and conducting their own investigations into the properties and applications of this compound.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalyst enhances respiratory function in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalyst enhances respiratory function in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. PEROXYNITRITE IS A POTENT INHIBITOR OF NF-κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxynitrite is a potent inhibitor of NF-{kappa}B activation triggered by inflammatory stimuli in cardiac and endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nitric oxide and peroxynitrite interactions with mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitric Oxide and Peroxynitrite Interactions with Mitochondria | Semantic Scholar [semanticscholar.org]
- 15. Peroxynitrite reactions and formation in mitochondria [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. bioquochem.com [bioquochem.com]
- 23. mdpi.com [mdpi.com]
- 24. Identification of 3-nitrotyrosine-modified brain proteins by redox proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Slot-blot analysis of 3-nitrotyrosine-modified brain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FeTMPyP: Chemical Properties, Physical Characteristics, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine, is a synthetic metalloporphyrin that has garnered significant attention in the scientific community for its potent catalytic activity as a peroxynitrite decomposition catalyst.[1] Peroxynitrite (ONOO⁻), a powerful oxidant formed from the reaction of nitric oxide and superoxide (B77818), is implicated in a wide range of pathological conditions, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1][2] By catalyzing the isomerization of peroxynitrite to the less reactive nitrate (B79036), this compound has emerged as a promising therapeutic agent with demonstrated neuroprotective and anti-inflammatory effects in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action in relevant signaling pathways.
Chemical and Physical Properties
This compound is a water-soluble, cationic iron (III) porphyrin. Its core structure consists of a porphine (B87208) ring, a large heterocyclic macrocycle, with four N-methyl-4-pyridyl groups attached at the meso positions. The central iron atom is in the +3 oxidation state.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Systematic Name | Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine | [3][4] |
| Synonyms | Fe(III)TMPyP, Fe(III)-5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin chloride | [3][4] |
| CAS Number | 133314-07-5 | [3][4] |
| Molecular Formula | C₄₄H₃₆Cl₅FeN₈ | [3][4] |
| Molecular Weight | 909.9 g/mol | [3][4] |
| Appearance | Dark purple to brown crystalline solid | - |
| Solubility | Soluble in water | - |
| Storage | Store at -20°C, protect from light | - |
Table 2: Spectroscopic and Electrochemical Properties of this compound
| Property | Value | Reference |
| UV-Vis Absorption (in water) | Soret Band (λmax): ~423-426 nmQ-Bands (λmax): ~515, 550, 590, 650 nm | [5] |
| Molar Absorptivity (ε) | Soret Band: ~7.7 x 10⁴ L mol⁻¹ cm⁻¹ at 422 nm | [6] |
| Redox Potential (vs. SCE) | Fe(III)/Fe(II): E₁/₂ = -0.15 V Porphyrin Ring Oxidation: ~1.15 V Porphyrin Ring Reduction: -0.69 V and -0.90 V | [6] |
| Catalytic Rate Constant (kcat) | Peroxynitrite Isomerization: 2.2 x 10⁶ M⁻¹s⁻¹ | [7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the free-base porphyrin, meso-tetra(4-pyridyl)porphyrin (TPP), followed by methylation and metallation with iron.
a) Synthesis of meso-tetra(4-pyridyl)porphyrin (TPP): [2][8]
-
In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (B46228) in propionic acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of pyrrole (B145914) in propionic acid to the refluxing mixture.
-
Continue refluxing for several hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and filter the crude product.
-
Wash the solid with hot water and methanol.
-
Purify the crude TPP by column chromatography on silica (B1680970) gel.
b) Methylation of TPP:
-
Dissolve the purified TPP in a suitable solvent such as dimethylformamide (DMF).
-
Add an excess of methyl iodide (CH₃I) to the solution.
-
Heat the mixture and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Precipitate the methylated porphyrin, meso-tetra(N-methyl-4-pyridyl)porphyrin (TMPyP), by adding a non-polar solvent.
-
Collect the solid by filtration and wash with the non-polar solvent.
c) Metallation of TMPyP with Iron(III):
-
Dissolve the TMPyP in a suitable solvent like water or a mixture of water and acetic acid.
-
Add an excess of iron(III) chloride (FeCl₃) to the solution.
-
Reflux the mixture for several hours.
-
Monitor the reaction by UV-Vis spectroscopy, observing the shift in the Soret band.
-
Cool the reaction mixture and purify the this compound by HPLC.
Purification of this compound by HPLC
High-performance liquid chromatography (HPLC) is a suitable method for the purification of this compound.[9][10][11][12][13]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) or triethylammonium (B8662869) bicarbonate buffer is commonly employed.
-
Detection: UV-Vis detection at the Soret band maximum (~423 nm) allows for sensitive detection of the porphyrin.
-
Procedure:
-
Dissolve the crude this compound in the initial mobile phase.
-
Filter the sample through a 0.45 µm filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Run a linear gradient of increasing acetonitrile concentration to elute the this compound.
-
Collect the fractions corresponding to the major peak.
-
Combine the pure fractions and remove the solvent by lyophilization.
-
Peroxynitrite Scavenging Assay
The ability of this compound to decompose peroxynitrite can be measured spectrophotometrically by monitoring the decay of authentic peroxynitrite at 302 nm.[14][15][16]
-
Prepare a stock solution of peroxynitrite in dilute NaOH. The concentration can be determined spectrophotometrically using a molar absorptivity of 1670 M⁻¹cm⁻¹ at 302 nm in 0.1 M NaOH.
-
Prepare a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
In a quartz cuvette, add the reaction buffer and the desired concentration of this compound.
-
Initiate the reaction by adding a small volume of the peroxynitrite stock solution to the cuvette and mix rapidly.
-
Immediately monitor the decrease in absorbance at 302 nm over time using a spectrophotometer.
-
The rate of peroxynitrite decomposition can be calculated from the initial linear portion of the absorbance decay curve.
-
The catalytic rate constant can be determined by measuring the decomposition rate at various concentrations of this compound.
Superoxide Dismutase (SOD) Mimetic Activity Assay (NBT Method)
The SOD-like activity of this compound can be assessed using the nitroblue tetrazolium (NBT) assay, which measures the inhibition of superoxide-mediated NBT reduction.[17][18][19][20][21]
-
Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.8)
-
EDTA
-
NBT
-
-
Add the desired concentration of this compound to the reaction mixture in a 96-well plate.
-
Initiate the superoxide generation by adding xanthine oxidase to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 20 minutes).
-
Measure the absorbance of the formazan (B1609692) product at a wavelength of ~560 nm using a microplate reader.
-
The percentage inhibition of NBT reduction is calculated by comparing the absorbance of the samples with and without this compound.
-
The SOD mimetic activity can be expressed as the concentration of this compound required for 50% inhibition (IC₅₀).
In Vivo Model of Global Cerebral Ischemia
The neuroprotective effects of this compound can be evaluated in a gerbil model of global cerebral ischemia.[1][22][23]
-
Animal Model: Adult male Mongolian gerbils are commonly used due to their incomplete circle of Willis, which makes them susceptible to cerebral ischemia following carotid artery occlusion.[24]
-
Induction of Ischemia:
-
Anesthetize the gerbils (e.g., with isoflurane).
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Occlude both common carotid arteries for a specific duration (e.g., 5 minutes) using micro-aneurysm clips to induce global cerebral ischemia.
-
Remove the clips to allow for reperfusion.
-
-
This compound Administration:
-
Administer this compound (e.g., 1 or 3 mg/kg) intraperitoneally (i.p.) at a specific time point relative to the ischemic insult (e.g., 30 minutes prior to ischemia or at the onset of reperfusion).[1]
-
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: Evaluate motor and neurological function at various time points after reperfusion using a standardized scoring system.
-
Behavioral Tests: Assess cognitive function using tests such as the Morris water maze or passive avoidance test.
-
Histopathology: At the end of the experiment, perfuse the brains and process them for histological analysis (e.g., Nissl staining) to quantify neuronal damage, particularly in the CA1 region of the hippocampus.
-
Biochemical Markers: Measure markers of oxidative stress (e.g., malondialdehyde) and apoptosis (e.g., TUNEL staining) in brain tissue.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cell death.
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[25][26][27][28] In pathological conditions, excessive production of reactive oxygen and nitrogen species, including peroxynitrite, can lead to the activation of the NF-κB pathway. This compound, by scavenging peroxynitrite, can indirectly inhibit the activation of NF-κB.
Caption: this compound inhibits the NF-κB pathway by scavenging peroxynitrite.
Modulation of the PARP-1 Pathway
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that is activated by DNA damage.[29][30][31][32][33] Excessive activation of PARP-1, often triggered by severe oxidative stress and peroxynitrite-induced DNA strand breaks, can lead to cellular energy depletion and cell death. This compound, by preventing peroxynitrite-mediated DNA damage, can attenuate the overactivation of PARP-1.
Caption: this compound modulates the PARP-1 pathway by preventing DNA damage.
Experimental Workflow: Evaluating Neuroprotective Effects
The following workflow outlines the key steps in assessing the neuroprotective efficacy of this compound in a preclinical model of cerebral ischemia.
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Stability and Degradation
The stability of this compound is an important consideration for its use in experimental and therapeutic settings. Like many pharmaceuticals, its stability can be influenced by factors such as pH, temperature, and light exposure.[34][35]
-
pH Stability: The stability of metalloporphyrins can be pH-dependent. Acidic conditions may lead to demetallation, while alkaline conditions could potentially lead to the formation of hydroxo complexes.
-
Thermal Stability: Elevated temperatures can accelerate the degradation of this compound. It is recommended to store the compound at -20°C.
-
Photostability: Porphyrins are known to be photosensitive. Exposure to light, especially UV light, can lead to photodegradation. Therefore, it is crucial to protect this compound solutions from light.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended to identify potential degradation products and to develop stability-indicating analytical methods.[34]
Conclusion
This compound is a versatile and potent peroxynitrite decomposition catalyst with significant therapeutic potential, particularly in the context of neurodegenerative and inflammatory diseases. Its well-characterized chemical and physical properties, combined with a growing body of preclinical evidence, make it a valuable tool for researchers and a promising candidate for further drug development. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into the multifaceted actions of this intriguing molecule.
References
- 1. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.wpi.edu [digital.wpi.edu]
- 3. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | [frontierspecialtychemicals.com]
- 4. Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine pentachloride | 133314-07-5 | FI183270 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Small molecule probes for peroxynitrite detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. A methodological approach to superoxide dismutase (SOD) activity assay based on inhibition of nitroblue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. FeTPPS protects against global cerebral ischemic-reperfusion injury in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Neuroprotection of catalpol in transient global ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of a new cerebral ischemia reperfusion model of Mongolian gerbils and standardized evaluation system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. PARP-1 modulates amyloid beta peptide-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. PARP-1 Modulates Amyloid Beta Peptide-Induced Neuronal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Poly (ADP-Ribose) Polymerase 1 Regulates Cajal–Retzius Cell Development and Neural Precursor Cell Adhesion [frontiersin.org]
- 33. PARP-1 deletion promotes subventricular zone neural stem cells toward a glial fate - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. The chemical degradation of phenylmercuric nitrate by disodium edetate during heat sterilization at pH values commonly encountered in ophthalmic products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of FeTMPyP in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a pivotal contributor to a myriad of pathological conditions. Among the most cytotoxic of these species is peroxynitrite (ONOO⁻), formed from the rapid reaction of superoxide (B77818) (O₂⁻) and nitric oxide (NO). This document provides a comprehensive technical overview of FeTMPyP (5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron(III)), a potent peroxynitrite decomposition catalyst, and its role in mitigating oxidative stress. We will delve into its mechanism of action, summarize key quantitative findings from preclinical studies, detail relevant experimental protocols, and visualize the intricate signaling pathways it modulates.
Introduction to this compound and Oxidative Stress
Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1] Peroxynitrite is a particularly damaging ROS, capable of inducing lipid peroxidation, DNA damage, and protein nitration, ultimately leading to cellular dysfunction and death.[2] this compound is a synthetic metalloporphyrin that has emerged as a promising therapeutic agent due to its ability to catalytically decompose peroxynitrite into innocuous nitrate.[3] This action effectively neutralizes a key mediator of oxidative damage. While sometimes discussed in the context of superoxide dismutase (SOD) mimetics, evidence suggests this compound is a more specific and efficient scavenger of peroxynitrite.[4][5]
Mechanism of Action
This compound's primary mechanism in mitigating oxidative stress is the catalytic decomposition of peroxynitrite. This process prevents peroxynitrite from reacting with critical cellular components. By neutralizing peroxynitrite, this compound indirectly inhibits downstream signaling cascades that are activated by this potent oxidant, most notably the overactivation of Poly(ADP-ribose) polymerase (PARP) and the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[3][6]
Quantitative Data from Preclinical Studies
The efficacy of this compound in mitigating oxidative stress has been demonstrated across various preclinical models. The following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound in Neuropathic Pain Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Chronic Constriction Injury (CCI) in rats | 1 & 3 mg/kg, p.o. | Reversed CCI-induced deficits in behavioral, biochemical, and functional parameters. Reduced elevated levels of iNOS, NF-κB, TNF-α, and IL-6. Restored mitochondrial function and decreased PARP overactivation. | [3] |
| Ischemia-Reperfusion Injury in rats | 3 & 10 mg/kg, i.p. | Significantly increased paw withdrawal thresholds, indicating reduced mechanical allodynia. Decreased phosphorylation of the NMDA receptor subunit 1 (NR1) in the spinal cord. | [7] |
| Stress-induced migraine model in mice | 30 mg/kg, i.p. | Attenuated facial hypersensitivity and grimacing behaviors. Prevented increases in 3-nitrotyrosine (B3424624) (a marker of peroxynitrite-induced damage) in the dura and trigeminal nucleus caudalis. | [8] |
Table 2: Efficacy of this compound in Cerebral Ischemia Models
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Global Cerebral Ischemia in gerbils | 1 & 3 mg/kg, i.p. | Improved neurological functions, reduced hyperlocomotion, and attenuated memory impairment. Reduced the loss of neurons in the CA1 region of the hippocampus. Inhibited lipid peroxidation as measured by malondialdehyde (MDA) levels. | [9] |
| Mild Hyperglycemic Stroke in rats | 10 mg/kg, i.v. | Neuroprotective, decreasing acute infarct volume in animals with mild ischemia (<68% decrease in cerebral blood flow). | [10] |
| Hypertensive Stroke-Prone rats | 10 mg/kg, i.v. | Did not significantly affect infarct volume but decreased the incidence of hemorrhagic transformation by 50%. | [11][12] |
Table 3: Efficacy of this compound in Intestinal Ischemia-Reperfusion (I/R) Injury
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Intestinal I/R in infant rats | Not specified | Reduced ileal P-selectin expression, systemic nitric oxide production, and neutrophil infiltration in the ileum. Decreased lipid peroxidation (MDA levels) in both lungs and ileum. Preserved intestinal antioxidant capacity. | [6][13] |
| Intestinal I/R in rats | Not specified | Increased levels of oxidized and total glutathione (B108866) compared to the I/R saline group. | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
Animal Models of Oxidative Stress
This model is widely used to induce neuropathic pain.
-
Anesthesia: The rat is anesthetized, typically with isoflurane.
-
Surgical Preparation: The thigh of one leg is shaved and sterilized.
-
Incision: A skin incision is made on the lateral side of the thigh. The biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.
-
Ligation: Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve at approximately 1 mm intervals. The ligatures should be tightened to the point of causing a slight constriction of the nerve diameter.
-
Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.
-
Post-operative Care: Animals are monitored during recovery and housed appropriately. Behavioral testing for neuropathic pain (e.g., mechanical allodynia, thermal hyperalgesia) typically begins several days post-surgery.[7][14][15]
This model is used to study the effects of global brain ischemia-reperfusion injury.
-
Anesthesia: The gerbil is anesthetized.
-
Surgical Preparation: A midline cervical incision is made to expose both common carotid arteries.
-
Occlusion: Both common carotid arteries are occluded for a defined period (e.g., 5 minutes) using micro-aneurysm clips to induce global cerebral ischemia.
-
Reperfusion: The clips are removed to allow for reperfusion of the brain.
-
Closure: The incision is sutured.
-
Post-operative Assessment: Neurological deficits, motor activity, and memory are assessed at various time points post-reperfusion. Histopathological analysis of the brain, particularly the hippocampus, is performed to quantify neuronal damage.[9][16][17]
Biochemical Assays for Oxidative Stress Markers
This assay quantifies lipid peroxidation by measuring MDA, a reactive aldehyde that is a byproduct of polyunsaturated fatty acid peroxidation.
-
Tissue Homogenization: Brain or other tissue samples are homogenized in a suitable buffer (e.g., RIPA buffer or Tris-HCl).
-
Reaction with Thiobarbituric Acid (TBA): An aliquot of the homogenate is mixed with a solution of TBA in an acidic medium.
-
Incubation: The mixture is heated at 95°C for a specified time (e.g., 15-60 minutes) to allow for the reaction between MDA and TBA to form a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, the absorbance of the solution is measured spectrophotometrically at approximately 532 nm.
-
Quantification: The concentration of MDA is calculated using a standard curve generated with a known concentration of MDA. Results are often expressed as nmol of MDA per mg of protein.[18][19][20]
MPO is an enzyme found in neutrophils, and its activity in a tissue is used as an index of neutrophil infiltration, a hallmark of inflammation.
-
Tissue Homogenization: Intestinal or other tissue samples are homogenized in a buffer containing a detergent like hexadecyltrimethylammonium bromide (HTAB) to release MPO from neutrophils.
-
Centrifugation: The homogenate is centrifuged to pellet cellular debris.
-
Enzymatic Reaction: The supernatant is mixed with a reaction solution containing a substrate for MPO (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Measurement: The change in absorbance over time is measured spectrophotometrically at a specific wavelength (e.g., 460 nm).
-
Calculation: MPO activity is calculated based on the rate of change in absorbance and is typically expressed as units of MPO per gram of tissue.[5][21][22]
Signaling Pathways and Visualizations
This compound's mitigation of oxidative stress involves the interruption of key pathological signaling cascades.
Peroxynitrite-Mediated PARP and NF-κB Activation
Peroxynitrite is a potent trigger of DNA damage, which in turn activates the nuclear enzyme PARP.[6][23] Overactivation of PARP depletes cellular energy stores (NAD+ and ATP), leading to cellular dysfunction and necrosis.[2] Peroxynitrite can also activate the NF-κB pathway, a master regulator of inflammation, leading to the expression of pro-inflammatory genes.[24]
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical model of neuropathic pain.
Logical Relationship of this compound's Protective Mechanism
This diagram illustrates the logical flow of how this compound confers protection against oxidative stress-induced pathology.
Conclusion
This compound has demonstrated significant potential as a therapeutic agent for mitigating oxidative stress, primarily through its robust catalytic decomposition of peroxynitrite. Preclinical evidence across a range of disease models indicates its ability to reduce cellular damage, inflammation, and functional deficits. The detailed mechanisms and quantitative data presented in this guide underscore the promise of this compound and provide a solid foundation for further research and development in the field of antioxidant therapeutics. The provided experimental protocols offer a starting point for researchers aiming to investigate the effects of this compound and other peroxynitrite scavengers in their own studies.
References
- 1. Frontiers | Neuropathic Pain: Delving into the Oxidative Origin and the Possible Implication of Transient Receptor Potential Channels [frontiersin.org]
- 2. Role of Peroxynitrite-Induced Activation of Poly(ADP-Ribose) Polymerase (PARP) in Circulatory Shock and Related Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Myeloperoxidase (MPO) assay [bio-protocol.org]
- 6. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 8. jneurosci.org [jneurosci.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Peroxynitrite decomposition with this compound improves plasma-induced vascular dysfunction and infarction during mild but not severe hyperglycemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of hypertension and peroxynitrite decomposition with this compound on CBF and stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of hypertension and peroxynitrite decomposition with this compound on CBF and stroke outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats (2007) | Giorgio Stefanutti | 20 Citations [scispace.com]
- 14. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Malondialdehyde (MDA) assay [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FeTMPyP's Catalytic Decomposition of Peroxynitrite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxynitrite (ONOO⁻) is a potent and short-lived oxidant implicated in the pathophysiology of numerous diseases characterized by oxidative and nitrosative stress. The catalytic decomposition of peroxynitrite represents a promising therapeutic strategy to mitigate its cytotoxic effects. This technical guide provides a comprehensive overview of the catalytic decomposition of peroxynitrite by the iron(III) porphyrin, 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinatoiron(III) (FeTMPyP). We delve into the intricate reaction mechanism, present a compilation of kinetic data, and provide detailed experimental protocols for key assays used to evaluate the efficacy of this compound. Furthermore, this guide visualizes the catalytic cycle and experimental workflows to facilitate a deeper understanding of the science underpinning this important therapeutic agent.
Introduction
Peroxynitrite is formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). This reactive nitrogen species can induce cellular damage through direct oxidative reactions and through its decomposition into other reactive species. Consequently, the development of compounds that can catalytically neutralize peroxynitrite is of significant interest in drug development. This compound, a water-soluble iron(III) porphyrin, has emerged as a potent catalyst for the decomposition of peroxynitrite, demonstrating protective effects in various preclinical models of disease. This guide serves as a technical resource for researchers engaged in the study of peroxynitrite scavengers and the development of novel therapeutics targeting nitrosative stress.
The Catalytic Decomposition Mechanism
The catalytic decomposition of peroxynitrite by this compound is a multi-step process involving the iron center of the porphyrin. The reaction proceeds through the formation of a high-valent iron-oxo intermediate. Two primary pathways have been elucidated for this catalytic cycle.[1]
Pathway 1: Reaction with Peroxynitrite Anion
The initial and rapid reaction involves the oxidation of the ferric (Fe³⁺) state of this compound by peroxynitrite to form an oxoiron(IV) porphyrin radical cation (oxoFe(IV)TMPyP) and nitrogen dioxide (NO₂).[1]
-
Fe(III)TMPyP + ONOO⁻ → oxoFe(IV)TMPyP + NO₂
Pathway 2: Reaction of the oxoFe(IV) Intermediate
The highly reactive oxoFe(IV)TMPyP intermediate can then react with another molecule of peroxynitrite. This reaction regenerates the Fe(III)TMPyP catalyst and produces nitrate (B79036) (NO₃⁻), the harmless end-product of peroxynitrite decomposition. This pathway is predominant when peroxynitrite is in excess compared to this compound.[1]
-
oxoFe(IV)TMPyP + ONOO⁻ → Fe(III)TMPyP + NO₃⁻ + O₂
The interplay between these two pathways contributes to the overall catalytic efficiency and can be influenced by the relative concentrations of the reactants.[1]
Visualizing the Catalytic Cycle
The following diagram illustrates the catalytic cycle of this compound in the decomposition of peroxynitrite.
Quantitative Data Presentation
The efficacy of this compound as a peroxynitrite decomposition catalyst is quantified by its reaction rate constants. The following tables summarize the available kinetic data for this compound and a structurally related iron porphyrin, FeTMPS, for comparative purposes.
Table 1: Kinetic Data for this compound-Mediated Reactions
| Reaction | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Fe(III)TMPyP + ONOO⁻ | ≈ 5 x 10⁷ | [1] |
| oxoFe(IV)TMPyP + ONOO⁻ | 1.8 x 10⁶ | [1] |
| Fe(III)TMPyP-catalyzed O₂•⁻ dismutation | 1.9 x 10⁷ | [1] |
| Catalytic isomerization of ONOO⁻ to NO₃⁻ (kcat) | 2.2 x 10⁶ | [2] |
Table 2: Comparative Kinetic Data for FeTMPS-Mediated Reactions
| Reaction | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Fe(III)TMPS + ONOO⁻ | 1.3 x 10⁵ | [3] |
| oxoFe(IV)TMPS + NO₂⁻ | 1.4 x 10⁴ | [3] |
| oxoFe(IV)TMPS + NO₂ | 1.7 x 10⁷ | [3] |
| Overall catalytic decomposition of ONOO⁻ (kcat) | 6 x 10⁴ | [3] |
Table 3: In Vivo Effects of this compound
| Animal Model | This compound Dose | Observed Effect | Reference |
| Carrageenan-induced paw edema (rat) | 3-30 mg/kg (i.v.) | Dose-dependent reduction in paw swelling and LDH release. | [4] |
| Global cerebral ischemia (gerbil) | 1 and 3 mg/kg (i.p.) | Improved neurological function, reduced hyperlocomotion and memory impairment. | [5] |
| Chronic constriction injury-induced neuropathic pain (rat) | 1 and 3 mg/kg (p.o.) | Reversal of behavioral, biochemical, and functional deficits. | [6] |
| Intestinal ischemia-reperfusion injury (infant rat) | Not specified | Reduced ileal P-selectin expression, systemic nitric oxide production, and neutrophil infiltration. | [3] |
| Diabetes-induced erectile dysfunction (mouse) | 25 mg/kg/day | Improved nitric oxide-dependent autonomic nerve and microvascular penile function. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the catalytic activity and biological efficacy of this compound.
Stopped-Flow Spectrophotometry for Kinetic Analysis
This technique allows for the measurement of rapid reactions in the millisecond timescale, making it ideal for studying the kinetics of this compound and peroxynitrite.
Objective: To determine the rate constants of the reactions between this compound and peroxynitrite.
Materials:
-
Stopped-flow spectrophotometer
-
This compound solution (in phosphate (B84403) buffer, pH 7.4)
-
Peroxynitrite solution (in 0.3 M NaOH)
-
Phosphate buffer (0.1 M, pH 7.4)
Protocol:
-
Prepare a stock solution of this compound in phosphate buffer. The final concentration in the reaction cell should be in the low micromolar range (e.g., 1-10 µM).
-
Prepare a fresh stock solution of peroxynitrite. Its concentration is determined spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹).
-
Load the this compound solution into one syringe of the stopped-flow apparatus and the peroxynitrite solution (diluted in buffer) into the other.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the reaction by observing the change in absorbance at specific wavelengths over time.
-
To monitor the decay of peroxynitrite, measure the decrease in absorbance at 302 nm.
-
To monitor the formation and decay of the oxoFe(IV)TMPyP intermediate, measure the change in absorbance at its characteristic Soret band wavelength (around 423 nm).
-
-
Analyze the kinetic traces using appropriate software to fit the data to pseudo-first-order or second-order rate equations to determine the rate constants.
Visualizing the Stopped-Flow Experimental Workflow
Western Blotting for Nitrotyrosine
This immunoassay is used to detect the presence of 3-nitrotyrosine, a stable biomarker of peroxynitrite-mediated damage to proteins.
Objective: To assess the ability of this compound to inhibit protein nitration in a cellular or tissue sample.
Materials:
-
Cell or tissue lysates
-
Primary antibody against 3-nitrotyrosine
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Protocol:
-
Sample Preparation:
-
Treat cells or animals with a peroxynitrite donor (e.g., SIN-1) in the presence or absence of this compound.
-
Lyse the cells or homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-50 µg) from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model of acute inflammation to evaluate the anti-inflammatory effects of compounds like this compound.
Objective: To determine the in vivo efficacy of this compound in reducing acute inflammation.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
This compound solution (for intravenous or intraperitoneal administration)
-
Plethysmometer or calipers to measure paw volume/thickness
Protocol:
-
Administer this compound (e.g., 3-30 mg/kg) to the animals via the desired route (e.g., i.v. or i.p.).
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of one hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of paw edema inhibition for the this compound-treated groups compared to the vehicle-treated control group.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of LDH from damaged cells, providing an indicator of cytotoxicity.
Objective: To evaluate the protective effect of this compound against peroxynitrite-induced cell death.
Materials:
-
Cultured cells
-
Peroxynitrite or a peroxynitrite donor (e.g., SIN-1)
-
This compound
-
LDH cytotoxicity assay kit
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Induce cytotoxicity by adding peroxynitrite or a peroxynitrite donor to the cell culture medium.
-
Include appropriate controls: untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
After the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH assay kit.
-
Calculate the percentage of cytotoxicity and the protective effect of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Peroxynitrite
Peroxynitrite can modulate several key signaling pathways, leading to cellular dysfunction and apoptosis. This compound, by scavenging peroxynitrite, can prevent these downstream effects.
General Experimental Workflow for Evaluating Peroxynitrite Scavengers
The following diagram outlines a typical workflow for screening and characterizing potential peroxynitrite scavengers like this compound.
Conclusion
This compound stands out as a well-characterized and effective catalyst for the decomposition of peroxynitrite. Its robust catalytic activity, demonstrated through detailed kinetic studies, translates into significant protective effects in a wide range of in vitro and in vivo models of diseases associated with nitrosative stress. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to discover and develop new generations of peroxynitrite scavengers. A thorough understanding of the underlying chemistry and biology, as outlined here, is paramount for the successful translation of these promising compounds into clinical applications. As of now, there is no publicly available information on clinical trials involving this compound. Further preclinical safety and toxicology studies would be required before it can be considered for human trials.
References
- 1. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
FeTMPyP in Neuroprotection: A Technical Guide to its Mechanisms and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or 5,10,15,20-tetrakis(N-methyl-4’-pyridyl)porphyrinato iron (III), is a synthetic metalloporphyrin that has garnered significant attention in neuroprotection studies. It functions as a potent peroxynitrite decomposition catalyst and a superoxide (B77818) dismutase (SOD) mimetic.[1][2] In the complex cascade of events following a neurological injury such as stroke or trauma, the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) plays a critical role in exacerbating secondary damage. A key and highly cytotoxic product of this environment is peroxynitrite (ONOO⁻), formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[3][4] this compound's primary neuroprotective mechanism lies in its ability to catalytically neutralize peroxynitrite, thereby mitigating its downstream detrimental effects, including oxidative damage, inflammation, and apoptotic cell death.[1][3] This guide provides an in-depth overview of this compound's core mechanisms, a compilation of quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the critical signaling pathways it modulates.
Core Mechanism of Action
This compound exerts its neuroprotective effects through a multi-faceted approach centered on the reduction of oxidative and nitrosative stress.
-
Peroxynitrite Decomposition: The primary and most well-documented function of this compound is the catalytic isomerization of peroxynitrite into the much less reactive nitrate (B79036) (NO₃⁻).[1] This action prevents peroxynitrite from causing widespread cellular damage through the nitration of tyrosine residues on proteins, lipid peroxidation, and DNA strand breaks.[3][5][6]
-
Superoxide Dismutase (SOD) Mimetic Activity: In addition to decomposing peroxynitrite, this compound possesses moderate SOD mimetic activity, enabling it to scavenge superoxide radicals.[1] This dual action is particularly effective as it removes both precursors of peroxynitrite.
-
Anti-apoptotic Effects: By reducing the burden of oxidative stress, this compound significantly curtails the activation of apoptotic pathways. Studies have shown that treatment with this compound leads to a marked reduction in DNA fragmentation and the number of TUNEL-positive cells in ischemic brain tissue, indicating a potent anti-apoptotic effect.[1][3]
-
Inhibition of Matrix Metalloproteinases (MMPs): Following ischemic injury, the activation of MMPs, particularly MMP-2 and MMP-9, contributes to the breakdown of the blood-brain barrier (BBB) and neurovascular injury. This compound has been shown to inhibit the activation of these MMPs, thereby helping to preserve BBB integrity.[5][7]
-
Modulation of Inflammatory Pathways: this compound has been demonstrated to interfere with pro-inflammatory signaling cascades. It mitigates the over-activation of Poly (ADP-ribose) polymerase (PARP) and modulates the NF-κB pathway, both of which are heavily implicated in neuroinflammation.[4][8]
While direct pharmacokinetic studies on this compound's ability to cross the blood-brain barrier are not extensively detailed in the available literature, its demonstrated in vivo efficacy in central nervous system models, such as stroke, strongly suggests that it can access the site of injury in the brain, particularly when the BBB is compromised by the initial ischemic event.[5][9]
Signaling Pathways and Logical Relationships
The neuroprotective effects of this compound are rooted in its ability to interrupt critical pathological signaling cascades initiated by oxidative and nitrosative stress.
Peroxynitrite-Mediated Cellular Damage Pathway
Ischemic events trigger a surge in nitric oxide and superoxide, leading to the formation of peroxynitrite. This highly reactive molecule inflicts damage through multiple avenues, including direct oxidation of cellular components and activation of downstream enzymatic pathways that lead to cellular energy failure and apoptosis. This compound acts as a crucial interceptor at the beginning of this cascade.
This compound's Role in PARP and NF-κB Signaling
Peroxynitrite-induced DNA damage is a major trigger for the activation of PARP. Over-activation of PARP depletes cellular energy stores (NAD+ and ATP), leading to cell dysfunction and death.[5][6] Peroxynitrite can also activate the pro-inflammatory transcription factor NF-κB, either through the classical pathway involving IKKβ phosphorylation or via direct nitration of its inhibitor, IκBα.[8][10] this compound's ability to scavenge peroxynitrite prevents these downstream activation events.
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound has been quantified in several preclinical models of neurological injury. The following tables summarize key findings.
Table 1: Efficacy of this compound in a Rat Model of Focal Cerebral Ischemia (MCAO)
Data sourced from Thiyagarajan et al., 2004.[4]
| Treatment Time (Post-MCAO) | Dose (mg/kg, i.v.) | % Reduction in Infarct Volume | % Reduction in Edema Volume | Neurological Score Improvement |
| 2 hours | 0.3 | 49% | 52% | Trend, not significant |
| 2 hours | 1.0 | 66% | 61% | Significant improvement |
| 6 hours | 1.0 | 32% | 33% | Trend, not significant |
| 6 hours | 3.0 | 42% | 45% | Significant improvement |
| 9 hours | 1.0 | 30% | 24% | Not significant |
| 9 hours | 3.0 | 38% | 32% | Not significant |
| 12 hours | 1.0 | 9% | 26% | Not significant |
| 12 hours | 3.0 | 15% | 33% | Not significant |
| *Statistically significant (P<0.05) compared to vehicle control. |
Table 2: Effect of this compound on Biomarkers of Oxidative Stress and Injury
| Model | Dose (mg/kg) | Biomarker | % Change vs. Control | Reference |
| Global Cerebral Ischemia (Gerbil) | 1.0 & 3.0 | Malondialdehyde (Lipid Peroxidation) | Significant Reduction | Thiyagarajan et al., 2006[1] |
| Focal Cerebral Ischemia (Rat) | 3.0 | Nitrotyrosine (Nitrosative Stress) | Significant Reduction | Thiyagarajan et al., 2004[4] |
| Focal Cerebral Ischemia (Rat) | 3.0 | Peroxynitrite (Blood) | Significant Reduction | Thiyagarajan et al., 2004[4] |
| Focal Cerebral Ischemia (Rat) | 3.0 | Active MMP-9 (Striatum) | Markedly Reduced | Suofu et al., 2010[7] |
| Neuropathic Pain (Rat) | 1.0 & 3.0 | iNOS, NF-κB, TNF-α, IL-6 | Significantly Reversed Elevation | Komirishetty et al., 2021[8] |
| Neuropathic Pain (Rat) | 1.0 & 3.0 | Poly (ADP) Ribose (PARP activation) | Significantly Reversed Elevation | Komirishetty et al., 2021[8] |
| Neuropathic Pain (Rat) | 1.0 & 3.0 | ATP Levels | Significantly Reversed Depletion | Komirishetty et al., 2021[8] |
Detailed Experimental Protocols
Reproducibility in neuroprotection studies is paramount. The following are detailed methodologies for key experiments cited in this compound research.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia, a widely used model to mimic human stroke.[11][12]
Workflow Diagram
Methodology
-
Anesthesia and Animal Preparation: Anesthetize a male Sprague-Dawley or Wistar rat (250-300g) using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad.
-
Surgical Exposure: Make a midline cervical incision and carefully dissect the soft tissue to expose the left common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA. Place a temporary ligature or microvascular clip at the origin of the CCA and another on the ICA to prevent blood flow.
-
Arteriotomy and Filament Insertion: Make a small incision in the ECA stump. Insert a 4-0 nylon monofilament suture with a silicone-coated tip through the incision into the ICA. Advance the filament approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Induction of Ischemia: Secure the filament in place and remove the temporary clip on the CCA to allow blood flow from the heart up to the point of occlusion. The duration of occlusion is typically 90 to 120 minutes.
-
Reperfusion: After the ischemic period, re-anesthetize the animal, withdraw the filament to restore blood flow to the MCA, and permanently ligate the ECA stump.
-
Closure and Recovery: Close the cervical incision with sutures. Administer saline for hydration and monitor the animal during recovery. Neurological deficit scoring should be performed to confirm successful ischemia.
Protocol 2: Infarct Volume Quantification with TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan (B1609692) product. Infarcted tissue, lacking mitochondrial activity, remains unstained (white).[12][13]
Methodology
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 72 hours), deeply anesthetize the animal and perfuse transcardially with cold saline to remove blood.
-
Brain Slicing: Carefully extract the brain and place it in a cold brain matrix. Cut the brain into 2-mm coronal sections.
-
Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes, protected from light. Ensure both sides of the slices are exposed to the solution.
-
Fixation: After staining, transfer the slices to a 10% buffered formalin solution to fix the tissue and enhance the contrast between the red (viable) and white (infarcted) areas.
-
Image Acquisition: Arrange the stained slices and capture a high-resolution digital image using a flatbed scanner or a digital camera with a macro lens. Include a scale in the image.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the entire hemisphere and the infarcted (white) area for each slice.
-
Volume Calculation: To correct for edema, the infarct volume is typically calculated indirectly:
-
Infarct Area = (Area of Contralateral Hemisphere) - (Area of Non-Infarcted Ipsilateral Hemisphere).
-
Total Infarct Volume = Sum of (Infarct Area of each slice × Slice Thickness [2 mm]).
-
Protocol 3: Detection of Apoptosis with TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14][15]
Methodology
-
Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the extracted brain in PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Cut 20-30 µm thick coronal sections using a cryostat.
-
Permeabilization: Mount sections on slides. Wash with PBS and then incubate with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) to allow reagents to access the cell nucleus.
-
TUNEL Reaction: Wash the sections again. Incubate the slides with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., dUTP conjugated to a fluorophore like FITC), in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Washing and Counterstaining: Stop the reaction and wash the slides thoroughly with PBS to remove unincorporated nucleotides. A nuclear counterstain (e.g., DAPI) can be applied to visualize all cell nuclei.
-
Microscopy: Mount the slides with an anti-fade mounting medium. Visualize the sections using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit fluorescence (e.g., green for FITC), while all nuclei will be visible with the counterstain (e.g., blue for DAPI).
-
Quantification: Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained) in several representative fields of view within the region of interest (e.g., the ischemic penumbra). The apoptotic index can be expressed as (TUNEL-positive cells / Total cells) × 100%.
Conclusion
This compound stands out as a promising neuroprotective agent due to its targeted mechanism of action against peroxynitrite, a key mediator of secondary injury in a host of neurological disorders. Preclinical data robustly supports its efficacy in reducing infarct volume, edema, and neuronal death in models of cerebral ischemia. Its ability to intervene in multiple downstream pathological cascades, including apoptosis, neuroinflammation, and BBB disruption, underscores its therapeutic potential. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further investigate this compound or similar peroxynitrite decomposition catalysts in the context of neuroprotection and drug development. Future studies should focus on elucidating its pharmacokinetic profile, particularly concerning its transit across the blood-brain barrier, and exploring its efficacy in chronic models of neurodegeneration to fully realize its clinical promise.
References
- 1. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite is a potent inhibitor of NF-{kappa}B activation triggered by inflammatory stimuli in cardiac and endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Peroxynitrite-Induced Activation of Poly(ADP-Ribose) Polymerase (PARP) in Circulatory Shock and Related Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEROXYNITRITE IS A POTENT INHIBITOR OF NF-κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. 2.7. TUNEL Assay to Determine Neural Cells Apoptosis [bio-protocol.org]
FeTMPyP: A Technical Guide on its Role as a Modulator of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
FeTMPyP, or 5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III), is a synthetic metalloporphyrin that has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth analysis of this compound's primary mechanism of action as a peroxynitrite decomposition catalyst and explores its effects on other reactive oxygen species (ROS), including superoxide (B77818), hydrogen peroxide, and hydroxyl radicals. The guide summarizes key quantitative data, details relevant experimental protocols for assessing its activity, and visualizes its proposed interactions with cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound in pathologies associated with oxidative and nitrosative stress.
Introduction to this compound and Reactive Oxygen Species
Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. Key members of this group include superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH). While ROS play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions[1].
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) formed from the near-diffusion-limited reaction of superoxide and nitric oxide (•NO). Peroxynitrite is a powerful oxidant and nitrating agent that can damage a wide array of biomolecules, contributing to cellular injury and death[2][3].
This compound has emerged as a promising therapeutic agent due to its ability to catalytically decompose peroxynitrite into the less reactive nitrate (B79036) (NO₃⁻)[4]. This action mitigates the cytotoxic effects of peroxynitrite. While its role as a peroxynitrite scavenger is well-established, its effects on other ROS are a subject of ongoing investigation and some debate.
Effects of this compound on Reactive Oxygen Species
Peroxynitrite Decomposition
The primary and most well-documented activity of this compound is its catalytic decomposition of peroxynitrite. This compound catalyzes the isomerization of peroxynitrite to nitrate, a much more stable and less toxic molecule. The catalytic rate constant (kcat) for this reaction has been determined to be 2.2 x 10⁶ M⁻¹s⁻¹[4]. This high catalytic efficiency makes this compound a potent agent for neutralizing peroxynitrite-mediated damage.
Superoxide Dismutase (SOD) Mimetic Activity: A Point of Contention
The classification of this compound as a superoxide dismutase (SOD) mimetic is a topic of conflicting reports in the scientific literature. Some sources suggest that this compound can catalytically decompose superoxide radicals[4]. However, other studies indicate that this compound is a specific peroxynitrite scavenger and does not exhibit significant superoxide scavenging activity. For instance, one study found that this compound did not reverse the growth defects of yeast mutants lacking superoxide dismutase (sod1), suggesting a lack of in vivo SOD mimetic activity. This is in contrast to known SOD mimetics like MnTMPyP, which were effective in the same model.
Definitive clarification of this compound's SOD mimetic activity would require direct kinetic analysis, such as stopped-flow spectrophotometry, which can directly measure the rate of superoxide decay in the presence of the compound.
Effects on Hydrogen Peroxide and Hydroxyl Radicals
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound from various experimental models.
| Parameter | Model System | Treatment | Result | Reference |
| Peroxynitrite Decomposition | In vitro | This compound | Catalytic rate constant (kcat) = 2.2 x 10⁶ M⁻¹s⁻¹ | [4] |
| Paw Edema | Carrageenan-induced inflammation in rats | 3-30 mg/kg this compound (i.v.) | Dose-dependent reduction in paw swelling | [2] |
| Mitochondrial Respiration (State III) | Isolated mouse brain mitochondria | 2.5 µmol/L this compound | Enhanced respiration | [5] |
| Mitochondrial Peroxynitrite Levels | Isolated mouse brain mitochondria | 2.5 µmol/L this compound | Significant decrease in peroxynitrite levels | [5] |
| Neuropathic Pain | Chronic constriction injury in rats | 1 & 3 mg/kg this compound (p.o.) | Reversal of behavioral and biochemical deficits | [6] |
| Cerebral Ischemia | Global cerebral ischemia in gerbils | 1 & 3 mg/kg this compound (i.p.) | Attenuation of neuronal loss and reduced lipid peroxidation | [7] |
| Diabetic Neuropathy | Streptozotocin-induced diabetic mice | 25 mg/kg/day this compound | Reversal of reduced nitrergic nerve-mediated relaxation in corpus cavernosum | [8] |
Experimental Protocols
This section details generalized protocols for key experiments relevant to assessing the activity of this compound.
Peroxynitrite Scavenging Assay (Spectrophotometric Method)
Principle: This assay monitors the direct decomposition of peroxynitrite by this compound by measuring the decrease in peroxynitrite's absorbance at its characteristic wavelength.
Protocol:
-
Prepare a stock solution of peroxynitrite in a dilute NaOH solution (e.g., 0.1 M) to ensure stability. Determine the exact concentration of the peroxynitrite stock solution spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).
-
Prepare a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4).
-
In a quartz cuvette, add the reaction buffer and the desired concentration of this compound.
-
Initiate the reaction by adding a known concentration of the peroxynitrite stock solution to the cuvette.
-
Immediately monitor the decrease in absorbance at 302 nm over time using a spectrophotometer.
-
The rate of peroxynitrite decomposition can be calculated from the change in absorbance over time. The catalytic rate constant can be determined by performing the assay at various concentrations of this compound and peroxynitrite.
Superoxide Dismutase (SOD) Mimetic Activity Assay (Stopped-Flow Kinetic Analysis)
Principle: This is a direct method to measure the catalytic activity of a compound in decomposing superoxide. It involves rapidly mixing a solution of superoxide with the test compound and monitoring the decay of superoxide's absorbance in real-time.
Protocol:
-
Generate a stable solution of superoxide, for example, by dissolving potassium superoxide (KO₂) in a dry aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) in the presence of a crown ether.
-
Prepare the test solution containing this compound in an aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8).
-
Use a stopped-flow spectrophotometer to rapidly mix the superoxide solution with the this compound solution.
-
Monitor the decay of superoxide absorbance at its maximum wavelength (around 245-260 nm).
-
The decay of superoxide in the absence of a catalyst follows second-order kinetics. In the presence of a true SOD mimetic, the decay will follow pseudo-first-order kinetics.
-
The catalytic rate constant can be calculated from the observed pseudo-first-order rate constants at different concentrations of this compound.
Hydroxyl Radical Scavenging Assay (Electron Spin Resonance - ESR)
Principle: This method detects the highly reactive hydroxyl radical by using a spin trapping agent to form a more stable radical adduct that can be detected by ESR spectroscopy. The scavenging activity of a compound is measured by its ability to reduce the signal of the spin adduct.
Protocol:
-
Generate hydroxyl radicals using a Fenton-like reaction system (e.g., FeSO₄ and H₂O₂ in a phosphate buffer).
-
Add a spin trapping agent, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), to the reaction mixture. DMPO reacts with hydroxyl radicals to form the DMPO-OH adduct.
-
In the presence of a hydroxyl radical scavenger like this compound, the formation of the DMPO-OH adduct will be inhibited.
-
Record the ESR spectrum of the DMPO-OH adduct in the absence and presence of varying concentrations of this compound.
-
The hydroxyl radical scavenging activity is quantified by the decrease in the intensity of the DMPO-OH signal.
Western Blot Analysis for NF-κB Activation
Principle: This technique is used to detect the phosphorylation and degradation of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit, to assess the effect of this compound on NF-κB activation.
Protocol:
-
Culture cells (e.g., macrophages or endothelial cells) and treat them with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound for various time points.
-
Lyse the cells to extract total cellular proteins. For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of IKKβ, IκBα, and p65, as well as antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation.
Signaling Pathways Modulated by this compound
The antioxidant and cytoprotective effects of this compound are mediated, in part, through its modulation of cellular signaling pathways, particularly those involved in inflammation and cell survival.
NF-κB Signaling Pathway
Oxidative and nitrosative stress are potent activators of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival. In a rat model of neuropathic pain, chronic constriction injury led to an elevation of NF-κB, which was reversed by treatment with this compound[6]. This suggests that by reducing peroxynitrite levels, this compound can attenuate the activation of the NF-κB pathway. The proposed mechanism involves the prevention of peroxynitrite-mediated inactivation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including the p38 and JNK pathways, are also sensitive to oxidative stress and play critical roles in inflammation and apoptosis. While it is plausible that this compound could indirectly modulate these pathways by reducing the overall burden of reactive species, direct experimental evidence specifically linking this compound to the modulation of p38 or JNK signaling is currently lacking. Future research is needed to elucidate the potential impact of this compound on these important signaling cascades.
Conclusion
This compound is a potent peroxynitrite decomposition catalyst with demonstrated therapeutic potential in various preclinical models of diseases associated with oxidative and nitrosative stress. Its ability to catalytically neutralize peroxynitrite is a key aspect of its protective effects. While its interactions with other reactive oxygen species, particularly superoxide, require further clarification with more direct and quantitative experimental evidence, the existing data strongly support its role as a valuable tool for studying the pathophysiology of peroxynitrite and as a lead compound for the development of novel therapeutics. The elucidation of its precise influence on key signaling pathways, such as NF-κB and MAPKs, will be crucial for a comprehensive understanding of its mechanism of action and for guiding its clinical application. This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the full potential of this compound.
References
- 1. Mitochondrial c-Jun N-terminal Kinase (JNK) Signaling Initiates Physiological Changes Resulting in Amplification of Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron spin resonance analysis of different mushroom parts and their hydroxyl radical scavenging activities assessed by spin trapping method [jstage.jst.go.jp]
- 7. Electron spin resonance estimation of hydroxyl radical scavenging capacity for lipophilic antioxidants. | Semantic Scholar [semanticscholar.org]
- 8. Role of the Hydroxyl Radical-Generating System in the Estimation of the Antioxidant Activity of Plant Extracts by Electron Paramagnetic Resonance (EPR) [mdpi.com]
An In-depth Technical Guide to the Antioxidant Properties of FeTMPyP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FeTMPyP, or Fe(III) 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrin, is a synthetic metalloporphyrin that has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's antioxidant activity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary focus is on its exceptional efficacy as a peroxynitrite decomposition catalyst and its role as a superoxide (B77818) dismutase (SOD) mimetic. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical research who are interested in the therapeutic potential of this compound in conditions associated with oxidative and nitrosative stress.
Core Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: the catalytic decomposition of peroxynitrite and the mimicry of superoxide dismutase (SOD) activity.
Peroxynitrite Decomposition
The most well-documented antioxidant function of this compound is its ability to catalyze the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[1] this compound facilitates the isomerization of peroxynitrite into the much less reactive nitrate (B79036) (NO₃⁻).[2] This catalytic process is highly efficient, with a reported catalytic rate constant (kcat) of 2.2 x 10⁶ M⁻¹s⁻¹.[2] By neutralizing peroxynitrite, this compound prevents downstream cellular damage, including lipid peroxidation and protein nitration.[1][2]
dot
Caption: this compound catalyzes the decomposition of peroxynitrite to nitrate.
Superoxide Dismutase (SOD) Mimetic Activity
dot
Caption: this compound acts as a superoxide dismutase (SOD) mimetic.
Quantitative Data on Antioxidant Properties
The following tables summarize the available quantitative data on the antioxidant properties of this compound from various in vitro and in vivo studies.
| Parameter | Value | Assay/Model | Reference |
| Peroxynitrite Isomerization (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹ | In vitro | [2] |
| SOD Mimetic Activity (log kcat) | ~7.20 (estimated) | In vitro (related compound) | [3] |
| In Vivo Study | Dosage | Effect | Model | Reference |
| Carrageenan-induced Paw Edema | 3-30 mg/kg | Dose-dependent reduction in paw swelling | Rat | [4] |
| Carrageenan-induced Inflammation | 30 mg/kg | Marked reduction in LDH release | Rat | [4] |
| Global Cerebral Ischemia | 1 and 3 mg/kg | Reduction in brain malondialdehyde levels | Gerbil | [3] |
| Intestinal Ischemia-Reperfusion | Not specified | Reduced malondialdehyde in ileum and lungs | Infant Rat | [5] |
| Neuropathic Pain (CCI) | 1 and 3 mg/kg | Reversal of increased iNOS, NF-kB, TNF-α, IL-6 | Rat | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidant properties of this compound.
Peroxynitrite Decomposition Assay (Stopped-Flow Spectrophotometry)
This method is used to determine the catalytic rate of peroxynitrite decomposition by this compound.
-
Reagents and Equipment:
-
This compound solution of known concentration
-
Freshly synthesized peroxynitrite solution
-
Phosphate (B84403) buffer (pH 7.4)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of this compound in the phosphate buffer.
-
Synthesize peroxynitrite and determine its concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).
-
Load the this compound solution and the peroxynitrite solution into separate syringes of the stopped-flow instrument.
-
Rapidly mix the two solutions in the observation cell.
-
Monitor the decay of peroxynitrite by measuring the decrease in absorbance at 302 nm over time.
-
The catalytic rate constant (kcat) is determined by analyzing the kinetic data.
-
dot
Caption: Workflow for peroxynitrite decomposition assay.
Superoxide Dismutase (SOD) Activity Assay (Xanthine/Xanthine (B1682287) Oxidase System)
This assay measures the ability of this compound to scavenge superoxide radicals.
-
Reagents and Equipment:
-
This compound solution at various concentrations
-
Xanthine
-
Xanthine Oxidase
-
Cytochrome c or Nitroblue Tetrazolium (NBT) as a superoxide indicator
-
Phosphate buffer (pH 7.8)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, xanthine, and cytochrome c (or NBT).
-
Add different concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding xanthine oxidase. This will generate superoxide radicals.
-
Superoxide radicals will reduce cytochrome c (increase in absorbance at 550 nm) or NBT (formation of formazan, increase in absorbance at 560 nm).
-
The presence of this compound will inhibit this reduction in a concentration-dependent manner.
-
Measure the change in absorbance over time.
-
The SOD mimetic activity is calculated as the percentage of inhibition of cytochrome c or NBT reduction. An IC50 value (the concentration of this compound that causes 50% inhibition) can be determined.
-
Lipid Peroxidation Assay (Malondialdehyde - MDA)
This assay quantifies the extent of lipid peroxidation in biological samples treated with this compound.
-
Reagents and Equipment:
-
Tissue or cell homogenates
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or Fluorometer
-
-
Procedure:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Induce oxidative stress in the samples (e.g., with an oxidizing agent) in the presence or absence of this compound.
-
Add TCA to precipitate proteins.
-
Centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes. This will form a colored adduct with MDA.
-
Cool the samples and measure the absorbance (at 532 nm) or fluorescence (excitation at 532 nm, emission at 553 nm) of the MDA-TBA adduct.
-
The concentration of MDA is calculated using a standard curve and is indicative of the level of lipid peroxidation.
-
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in oxidative stress-induced inflammation and cell death. A critical pathway involves the overactivation of Poly(ADP-ribose) polymerase (PARP) and the subsequent activation of the transcription factor NF-κB.
Under conditions of significant oxidative and nitrosative stress, peroxynitrite can cause DNA damage. This damage triggers the activation of PARP-1, a nuclear enzyme involved in DNA repair. However, excessive activation of PARP-1 leads to the depletion of its substrate, NAD+, and cellular energy stores (ATP), ultimately contributing to cell death. Furthermore, PARP-1 activation is linked to the upregulation of pro-inflammatory signaling pathways, including the activation of NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, such as TNF-α and IL-6.[1]
This compound intervenes at the initial stages of this cascade by scavenging peroxynitrite. This prevents the initial DNA damage, thereby inhibiting the overactivation of PARP-1 and the subsequent inflammatory signaling mediated by NF-κB.[1]
dot
Caption: this compound's role in the oxidative stress-PARP-NF-κB pathway.
Conclusion
This compound is a potent antioxidant with a well-defined mechanism of action centered on the catalytic decomposition of peroxynitrite. Its additional capacity as an SOD mimetic further enhances its protective effects against oxidative and nitrosative stress. The quantitative data from both in vitro and in vivo studies underscore its efficacy in mitigating cellular damage and inflammation in various pathological models. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to further investigate the properties of this promising therapeutic agent. The elucidation of its impact on critical signaling pathways, such as the PARP-NF-κB axis, provides a strong rationale for its continued exploration in the development of novel treatments for a range of diseases underpinned by oxidative stress.
References
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOD Therapeutics: Latest Insights into Their Structure-Activity Relationships and Impact on the Cellular Redox-Based Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of FeTMPyP in Cellular Models: A Technical Guide
Abstract
Fe(III) tetrakis(1-methyl-4-pyridyl)porphyrin, or FeTMPyP, is a synthetic metalloporphyrin that has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the fundamental principles of this compound's action in cellular models, designed for researchers, scientists, and drug development professionals. This compound exhibits a multifaceted mechanism of action, functioning primarily as a potent peroxynitrite decomposition catalyst, a stabilizer of G-quadruplex DNA and RNA structures, and a modulator of cellular redox states through superoxide (B77818) dismutase (SOD) mimetic activity and as a photosensitizer in photodynamic therapy (PDT). These core activities enable it to influence a wide array of cellular processes, including mitochondrial respiration, inflammatory responses, cell proliferation, and apoptosis. This document summarizes the key signaling pathways affected by this compound, presents quantitative data from various studies in structured tables, details relevant experimental protocols, and provides visual diagrams of its mechanisms to facilitate a comprehensive understanding of its utility as a powerful tool in biomedical research.
Core Mechanisms of Action
This compound's biological effects stem from three primary biochemical properties. It acts as a catalyst to neutralize reactive nitrogen species, a ligand to stabilize nucleic acid secondary structures, and a mediator of reactive oxygen species.
Peroxynitrite Decomposition Catalyst
Peroxynitrite (ONOO⁻) is a powerful and cytotoxic reactive nitrogen species formed from the reaction of nitric oxide (NO•) and superoxide (O₂•⁻).[1] In pathological conditions, elevated peroxynitrite levels lead to oxidative stress, mitochondrial dysfunction, and cellular damage through the nitration of proteins and lipids.[2][3]
This compound functions as a peroxynitrite decomposition catalyst, effectively converting peroxynitrite into the much less reactive nitrate (B79036) (NO₃⁻).[2][4] This catalytic activity mitigates nitrosative stress, thereby protecting cells from peroxynitrite-mediated damage.[1][4] In cellular models, this has been shown to reduce protein nitration, preserve mitochondrial function, and exert potent anti-inflammatory effects.[2][3][5]
G-Quadruplex Stabilization
G-quadruplexes (G4s) are secondary structures formed in guanine-rich sequences of DNA and RNA.[6] These structures are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of oncogenes like c-MYC, BCL-2, and VEGF.[7] The formation and stabilization of G4 structures can interfere with key cellular processes such as DNA replication and transcription.[7]
This compound, often referred to as TMPyP4 in this context, is a well-characterized G-quadruplex stabilizer.[7][8] By binding to and stabilizing G4 structures, this compound can block the access of enzymes like telomerase to telomeres or RNA polymerase to gene promoters.[7][9] In cancer cells, this leads to telomere shortening, inhibition of oncogene expression, cell cycle arrest, senescence, and apoptosis.[7][9][10] TMPyP4 has been shown to preferentially facilitate the formation of intermolecular G4 structures, which can induce anaphase bridges during cell division.[11][12]
Modulation of Reactive Oxygen Species (ROS)
This compound can modulate the cellular redox environment through two distinct mechanisms: acting as a superoxide dismutase (SOD) mimic and serving as a photosensitizer in photodynamic therapy (PDT).
-
SOD Mimetic Activity : Superoxide dismutase is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen and hydrogen peroxide. This compound is a metalloporphyrin that mimics the catalytic activity of SOD.[13][14][15] This function contributes to its overall antioxidant properties by reducing the levels of superoxide, a precursor to peroxynitrite formation.
-
Photosensitizer in Photodynamic Therapy (PDT) : PDT is a therapeutic modality that uses a photosensitizing agent, light, and molecular oxygen to generate cytotoxic reactive oxygen species that kill target cells.[16][17] When exposed to a specific wavelength of light, this compound becomes excited and can initiate two types of photochemical reactions: Type I, which involves electron transfer to form free radicals, and Type II, which involves energy transfer to molecular oxygen to create highly reactive singlet oxygen (¹O₂).[16][18] Both pathways result in oxidative stress, leading to apoptosis and necrosis in the targeted cells.[19]
Key Cellular Signaling Pathways Affected
This compound's core mechanisms converge on critical signaling pathways that regulate cell fate, particularly those involved in apoptosis and inflammation.
Pro-Apoptotic Signaling
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It is executed through two primary pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[20][21] this compound can induce apoptosis primarily by activating the intrinsic pathway.
-
G4 Stabilization : By stabilizing G-quadruplexes in the promoters of anti-apoptotic genes like BCL-2, this compound can suppress their transcription.[7] Simultaneously, stabilizing G4s in telomeres can lead to DNA damage responses. Both actions can shift the balance of Bcl-2 family proteins to favor pro-apoptotic members (e.g., Bax, Bak).[22]
-
ROS Generation : In the context of PDT, the massive generation of ROS causes direct damage to mitochondria, leading to the loss of mitochondrial membrane potential and the release of apoptogenic factors like cytochrome c into the cytosol.[18][23]
The release of cytochrome c triggers the formation of the apoptosome, which activates caspase-9, leading to a cascade of executioner caspases (e.g., caspase-3) that dismantle the cell.[20]
Anti-Inflammatory Signaling
Chronic inflammation involves the sustained production of inflammatory mediators, including peroxynitrite, and the activation of pro-inflammatory transcription factors like NF-κB.[3] this compound exerts anti-inflammatory effects primarily by scavenging peroxynitrite. This action prevents the over-activation of Poly (ADP-ribose) polymerase (PARP), an enzyme that is strongly activated by DNA damage caused by oxidative and nitrosative stress.[3][5] By reducing PARP over-activation, this compound helps preserve cellular ATP levels and downregulates the NF-κB signaling pathway, leading to decreased expression of inflammatory cytokines such as TNF-α and IL-6.[3][5]
Summary of Quantitative Data
The following tables summarize key quantitative findings from cellular studies involving this compound and its analogs.
Table 1: Effects of this compound on Mitochondrial Respiration and Peroxynitrite Levels
| Parameter | Cell/Tissue Model | Condition | Treatment | Result | Citation |
|---|---|---|---|---|---|
| Mitochondrial Respiration | Isolated Brain Mitochondria (WT) | State III & IV | This compound | Enhanced respiration | [2] |
| Isolated Brain Mitochondria (eNOS-KO) | State III & IV | This compound | Enhanced respiration | [2] | |
| Male Brain Microvessels (BMVs) | Maximal Respiration | This compound | Decreased by 24.6% | [24] | |
| Male Brain Microvessels (BMVs) | Spare Respiratory Capacity | This compound | Reduced by 33.3% | [24] | |
| Female Brain Microvessels (BMVs) | - | This compound | No significant alteration | [24] |
| Peroxynitrite Levels | Isolated Brain Mitochondria (WT & eNOS-KO) | Basal | this compound | Significantly decreased |[2] |
Table 2: Cytotoxicity of TMPyP4 (this compound) in Various Human Cell Lines
| Cell Line Type | Cell Line | IC₅₀ Value (µM) | Citation |
|---|---|---|---|
| Normal Cell Lines | CRL-2115, CRL-2120 (Fibroblasts) | 1.7 - 15.5 | [25] |
| NHEK-Ad (Keratinocytes) | 1.7 - 15.5 | [25] | |
| CCL-241 (Small Intestinal) | 1.7 - 15.5 | [25] | |
| NCM 460 (Colonic Mucosal) | 1.7 - 15.5 | [25] | |
| Tumor Cell Lines | MDA-MB 231, Hs 578T (Breast) | 9.0 - 28.2 | [25] |
| SK-N-FI (Neuroblastoma) | 9.0 - 28.2 | [25] | |
| HeLa (Cervix) | 9.0 - 28.2 | [25] | |
| MIA PaCa-2 (Pancreatic) | 9.0 - 28.2 | [25] | |
| HT-29, HCT-116 (Colon) | 9.0 - 28.2 | [25] |
| | DU 145 (Prostate) | 9.0 - 28.2 |[25] |
Table 3: Effects of TMPyP4 (this compound) on Telomerase
| Cell Line | Treatment | Effect | Result | Citation |
|---|---|---|---|---|
| LC-HK2 (NSCLC) | 5 µM TMPyP4 for 72h | Telomerase Activity | Reduced to 0.74 (relative to control) | [26] |
| RPE-1 (hTERT-immortalized) | 5 µM TMPyP4 for 72h | Telomerase Activity | Reduced to 0.81 (relative to control) | [26] |
| MCF7 (Breast Cancer) | 10 µM TMPyP4 | hTERT Expression | ~50% decrease | [10] |
| MCF7 (Breast Cancer) | 20-50 µM TMPyP4 | hTERT Expression | ~90% decrease | [10] |
| MDA-MB-231 (Breast Cancer) | 10-50 µM TMPyP4 | hTERT Expression | Significant decrease |[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.
Cellular Uptake and Localization Assay
This protocol is based on general methods for fluorescent porphyrins.[27]
-
Cell Seeding : Seed cells (e.g., 5 x 10⁴ cells/slip) on sterile glass coverslips in a multi-well plate and incubate overnight to allow for adherence.
-
Treatment : Add this compound to the culture medium at the desired concentration (e.g., 20 µM). Incubate in the dark for a specified period (e.g., 24 hours).
-
Washing : Remove the medium and wash the cells gently with Phosphate-Buffered Saline (PBS) to remove extracellular compound.
-
Fixation : Fix the cells with an appropriate fixative, such as ice-cold 60% ethanol, for 10 minutes on ice.[27]
-
Staining (Optional) : For subcellular localization, co-stain with fluorescent markers for specific organelles (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Microscopy : Mount the coverslips on microscope slides. Image the cells using a confocal fluorescence microscope. This compound's intrinsic fluorescence can be used for detection (excitation near the Soret band, emission ~520-700 nm).[27]
-
Quantification (Alternative) : For quantitative uptake, lyse the cells (e.g., with 0.25% Brij-98) and measure the intracellular fluorescence using a spectrofluorometer.[27] Normalize the fluorescence intensity to the total protein content of the cell lysate.
Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of viability.[27]
-
Cell Seeding : Seed cells into a 96-well microplate at a concentration of 5 x 10⁴ cells in 100 µL of medium per well. Incubate overnight.
-
Treatment : Add this compound at various concentrations in quadruplicate wells. Include untreated control wells. Incubate for the desired time periods (e.g., 6, 12, 24 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solution in each well using a microplate spectrophotometer at an appropriate wavelength (e.g., 570 nm).
-
Analysis : Calculate cell viability as a percentage relative to the untreated control cells.
G-Quadruplex Formation Assay (Immunofluorescence)
This protocol visualizes G4 structures within cells using a specific antibody.[8]
-
Cell Seeding and Treatment : Seed cells (e.g., U2OS, SAOS-2) on coverslips. Treat with TMPyP4 (e.g., 10 µM) or a control vehicle for a specified time (e.g., 48 hours).
-
Fixation and Permeabilization : Fix the cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.
-
Blocking : Incubate the cells in a blocking solution (e.g., bovine serum albumin in PBS) to prevent non-specific antibody binding.
-
Primary Antibody : Incubate the cells with a primary antibody specific for G-quadruplex structures (e.g., BG4).[8]
-
Secondary Antibody : After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting : Counterstain the nuclei with DAPI. Mount the coverslips on slides.
-
Imaging : Visualize and quantify the fluorescent foci (representing G4 structures) using a fluorescence microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The porphyrin TmPyP4 unfolds the extremely stable G-quadruplex in MT3-MMP mRNA and alleviates its repressive effect to enhance translation in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of a G-Quadruplex from Unfolding by Replication Protein A Using Potassium and the Porphyrin TMPyP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SOD Therapeutics: Latest Insights into Their Structure-Activity Relationships and Impact on the Cellular Redox-Based Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Therapeutic Applications of MnSODs and SOD-Mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodynamic therapy - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Effect of telomere and telomerase interactive agents on human tumor and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. preprints.org [preprints.org]
- 27. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
FeTMPyP's interaction with nitric oxide and superoxide
An In-depth Technical Guide to the Interaction of FeTMPyP with Nitric Oxide and Superoxide (B77818)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fe(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as this compound, is a synthetic metalloporphyrin with significant catalytic activity towards reactive nitrogen and oxygen species. Its primary and most potent function is the catalytic decomposition of peroxynitrite (ONOO⁻), a powerful and cytotoxic oxidant formed from the near-diffusion-limited reaction between nitric oxide (•NO) and superoxide (O₂•⁻). By efficiently isomerizing peroxynitrite to the far less reactive nitrate (B79036) (NO₃⁻), this compound mitigates cellular damage associated with nitrosative stress. While this compound also exhibits superoxide dismutase (SOD) mimetic activity, this action is less prominent than its peroxynitrite scavenging capability, particularly when compared to its manganese-based analogues. This guide provides a detailed examination of the core mechanisms, reaction kinetics, and experimental methodologies used to characterize the interactions of this compound with these critical biological radicals.
Introduction: The Nexus of Nitric Oxide, Superoxide, and Peroxynitrite
Nitric oxide and superoxide are two free radicals with profound and often opposing roles in biology. •NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. O₂•⁻ is a primary reactive oxygen species (ROS) generated during metabolic processes, notably within the mitochondrial electron transport chain.
Under conditions of oxidative and nitrosative stress, such as inflammation or ischemia-reperfusion injury, the concurrent production of both radicals leads to their rapid reaction to form peroxynitrite[1].
-
•NO + O₂•⁻ → ONOO⁻
This reaction is exceptionally fast, with a rate constant approaching the diffusion limit. The formation of peroxynitrite has two major consequences: it consumes bioactive •NO, limiting its availability for physiological signaling, and it produces a potent oxidant capable of damaging a wide array of biomolecules through oxidation and nitration reactions[1]. Consequently, compounds that can selectively intercept and detoxify peroxynitrite are of significant therapeutic interest.
Core Mechanism: Catalytic Decomposition of Peroxynitrite
The principal and most well-characterized interaction of this compound is its role as a potent catalyst for the isomerization of peroxynitrite into nitrate. This detoxification pathway preempts the formation of highly reactive radical species that would otherwise arise from the spontaneous decay of peroxynitrous acid (ONOOH), the protonated form of peroxynitrite[2].
The proposed catalytic cycle involves the iron center of the porphyrin. The Fe(III) state of the catalyst reacts with peroxynitrite, promoting the cleavage of the O-O bond. This generates a high-valent oxo-iron(IV) intermediate and nitrogen dioxide (•NO₂). These species then recombine within the catalytic site to regenerate the Fe(III) catalyst and release nitrate, a stable and relatively harmless anion[2].
This catalytic action dramatically shifts the decomposition pathway of peroxynitrite almost exclusively towards nitrate formation, preventing the generation of damaging oxidants[2].
Interaction with Superoxide: SOD Mimetic Activity
This compound possesses the ability to catalytically decompose superoxide, thereby acting as a superoxide dismutase (SOD) mimic. The general mechanism involves the iron center cycling between its Fe(III) and Fe(II) oxidation states to dismutate two molecules of superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).
However, several key points must be considered:
-
Specificity: Studies comparing this compound with its manganese-containing counterpart (MnTMPyP) have shown that this compound is a more specific and efficient catalyst for peroxynitrite decomposition, whereas MnTMPyP is a more potent SOD mimic.
-
Toxicity: Iron-based porphyrins have raised concerns about potential toxicity compared to their manganese analogues, which are generally considered more stable and less toxic in biological systems[3].
-
Assay Reliability: While active in indirect assays like the cytochrome c reduction assay, this method is prone to artifacts. Direct analysis by stopped-flow kinetics confirms its activity, but quantitative comparisons often favor manganese-based mimics[4][5].
Interaction with Nitric Oxide
There is limited evidence for a significant, direct scavenging reaction between this compound and nitric oxide in a biological context. Its primary interaction is indirect, occurring through the rapid removal of peroxynitrite. By catalyzing the decomposition of peroxynitrite, this compound effectively eliminates a major sink for nitric oxide. This can theoretically increase the bioavailability of •NO for its physiological functions, provided the rate of peroxynitrite decomposition by this compound outcompetes other •NO consumption pathways. In non-biological electrochemical systems, this compound has been shown to act as an electrocatalyst for the reduction of •NO, but this is distinct from its role in physiological environments[6].
Quantitative Data Presentation
The kinetic parameters of this compound's interactions have been determined using various methods. The most critical data are summarized below.
| Parameter | Reactant | Value | Method | Reference |
| Catalytic Rate Constant (k_cat) | Peroxynitrite (ONOO⁻) | 2.2 x 10⁶ M⁻¹s⁻¹ | Spectrophotometry | |
| SOD Mimetic Activity | Superoxide (O₂•⁻) | Active | Stopped-Flow Kinetics | [4][5] |
| SOD Mimetic Activity | Superoxide (O₂•⁻) | Active | Cytochrome c Assay | [4][5] |
Note: A precise k_cat value for the SOD mimetic activity of this compound from direct measurement is not consistently reported in the literature, though its activity is confirmed. Its efficacy is generally considered lower than that of its peroxynitrite scavenging activity.
| Application | Dosage / Concentration | Model System | Reference |
| Anti-inflammatory | 3–30 mg/kg (i.v.) | Carrageenan-induced paw edema (rat) | [2][7] |
| Neuroprotection | 1 & 3 mg/kg (p.o.) | Chronic constriction injury (rat) | [8] |
| Ischemia-Reperfusion Injury | 30 mg/kg | Intestinal I/R (infant rat) | [9] |
| Vasculopathy | 25 mg/kg/day | Diabetic mice | [10][11] |
Experimental Protocols
Synthesis of this compound
The synthesis of metalloporphyrins is a multi-step process.
-
Porphyrin Ring Synthesis: Typically involves the condensation of pyrrole (B145914) with an aldehyde (e.g., 4-pyridinecarboxaldehyde) under acidic conditions (e.g., in propionic acid) to form the free-base porphyrin, meso-tetrakis(4-pyridyl)porphyrin.
-
Methylation: The pyridyl nitrogen atoms on the porphyrin ring are quaternized using an alkylating agent like methyl iodide or dimethyl sulfate (B86663) to introduce the N-methyl groups, rendering the molecule water-soluble.
-
Metallation: The free-base porphyrin is refluxed with an iron(II) salt, such as ferrous chloride (FeCl₂), in a suitable solvent like dimethylformamide (DMF). The Fe(II) inserts into the center of the porphyrin ring.
-
Oxidation and Purification: The iron center is oxidized to Fe(III) by exposure to air. The final product, Fe(III) meso-tetrakis(N-methyl-4-pyridyl)porphyrin chloride, is purified using techniques like column chromatography or recrystallization. Characterization is performed using UV-Vis spectroscopy, NMR, and mass spectrometry.
Peroxynitrite Isomerization Assay (Spectrophotometric)
This method directly measures the decay of peroxynitrite catalyzed by this compound.
-
Reagents: Peroxynitrite stock solution (synthesized or commercial), phosphate (B84403) buffer (pH 7.4), this compound stock solution.
-
Instrumentation: A stopped-flow spectrophotometer is ideal for measuring the rapid kinetics[12]. A standard UV-Vis spectrophotometer can be used for slower, steady-state measurements.
-
Procedure: a. A solution of this compound at the desired concentration is prepared in the phosphate buffer. b. The spectrophotometer is blanked with the this compound buffer solution. c. A small aliquot of the peroxynitrite stock is added to the cuvette, and the decrease in absorbance at its characteristic peak (~302 nm) is monitored over time. d. The rate of decay is measured in the presence and absence of the catalyst. e. The catalytic rate constant is calculated from the observed rate enhancement at known concentrations of this compound and peroxynitrite.
SOD Mimetic Activity Assay (Stopped-Flow Kinetics)
This is a direct and reliable method for assessing SOD activity[13].
-
Reagents: Potassium superoxide (KO₂) dissolved in DMSO to create a stable stock, metal-free aqueous buffer (e.g., phosphate or HEPES, pH 7.8), this compound solution.
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing (<2 ms) and UV detection[14].
-
Procedure: a. One syringe of the stopped-flow apparatus is loaded with the KO₂/DMSO solution. b. The second syringe is loaded with the aqueous buffer containing a known concentration of this compound. c. The two solutions are rapidly mixed, and the decay of the superoxide radical is monitored by the decrease in its absorbance at ~245 nm. d. The reaction is pseudo-first-order in the presence of the catalyst. The catalytic rate constant (k_cat) is determined from the slope of a plot of the observed rate constant (k_obs) versus the concentration of this compound.
Indirect SOD Mimetic Activity Assay (Cytochrome c Reduction)
This is a widely used but less direct competition assay[15].
-
Reagents: Xanthine (B1682287), xanthine oxidase (to generate O₂•⁻), cytochrome c (from equine heart), phosphate buffer (pH 7.8), this compound solution.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure: a. A reaction mixture containing buffer, cytochrome c, and xanthine is prepared in a cuvette. b. The reaction is initiated by adding xanthine oxidase. The generation of superoxide reduces cytochrome c, causing an increase in absorbance at 550 nm. The rate of this increase is the baseline (uncatalyzed) rate. c. The assay is repeated with varying concentrations of this compound added to the initial mixture. d. An SOD mimic like this compound will compete with cytochrome c for superoxide, thus inhibiting the rate of absorbance increase. e. The concentration of this compound required to inhibit the rate of cytochrome c reduction by 50% (IC₅₀) is determined. This value can be used to estimate the catalytic activity relative to native SOD. f. Control: It is critical to run a control to ensure this compound does not directly reduce or oxidize cytochrome c in the absence of the superoxide generating system, as this can be a source of artifacts[5].
Conclusion
This compound is a versatile synthetic catalyst whose primary interaction with nitric oxide and superoxide is mediated through its highly efficient role as a peroxynitrite decomposition catalyst. With a catalytic rate constant of 2.2 x 10⁶ M⁻¹s⁻¹, it rapidly converts the potent oxidant ONOO⁻ into harmless nitrate, thereby protecting against nitrosative stress and preserving nitric oxide bioavailability. While it also functions as an SOD mimic, this activity is secondary to its peroxynitrite scavenging. For drug development professionals and researchers, this compound serves as a crucial pharmacological tool to investigate the pathological roles of peroxynitrite in a variety of disease models, from inflammation and neurodegeneration to cardiovascular disease.
References
- 1. The chemistry of peroxynitrite: a product from the reaction of nitric oxide with superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of activity of putative superoxide dismutase mimics. Direct analysis by stopped-flow kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | [frontierspecialtychemicals.com]
- 7. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 12. Superoxide reacts with nitric oxide to nitrate tyrosine at physiological pH via peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 15. nipro.co.jp [nipro.co.jp]
Foundational Research on FeTMPyP: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, catalytic functions, and G-quadruplex interactions of the iron porphyrin, FeTMPyP, for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the foundational research on the cationic iron(III) porphyrin, 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin, commonly known as this compound. This document delves into its synthesis and characterization, its catalytic role in mitigating oxidative stress, and its significant potential as a G-quadruplex stabilizing agent for anticancer therapy. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a deeper understanding and application of this versatile molecule in research and drug development.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that begins with the creation of the free-base porphyrin, followed by metallation with iron and subsequent methylation.
Experimental Protocol: Synthesis and Purification
Part A: Synthesis of meso-tetrakis(4-pyridyl)porphyrin (H₂TMPyP)
This procedure is adapted from the Lindsey synthesis of meso-substituted porphyrins.
-
Reaction Setup: In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (B46228) (10 mmol) and freshly distilled pyrrole (B145914) (10 mmol) in propionic acid (150 mL).
-
Reflux: Heat the mixture to reflux (approximately 141°C) for 30 minutes. The solution will turn dark purple.
-
Oxidation: After cooling to room temperature, expose the solution to air by stirring vigorously for 1 hour to oxidize the porphyrinogen (B1241876) to the porphyrin.
-
Purification:
-
Remove the propionic acid under reduced pressure.
-
Dissolve the resulting solid in a minimal amount of a strong acid (e.g., 1 M HCl) and filter to remove insoluble impurities.
-
Neutralize the filtrate with a base (e.g., concentrated NH₄OH) to precipitate the free-base porphyrin.
-
Collect the purple precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum.
-
Part B: Metallation to form Fe(III)TMPyP Chloride
-
Reaction Setup: Dissolve the synthesized H₂TMPyP (1 mmol) in dimethylformamide (DMF, 100 mL).
-
Iron Insertion: Add an excess of anhydrous iron(II) chloride (FeCl₂) (e.g., 5 equivalents) to the solution.
-
Reflux: Reflux the mixture for 2 hours. Monitor the reaction progress using UV-Vis spectroscopy by observing the shift in the Soret band.
-
Purification:
-
Cool the reaction mixture and remove the DMF under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol (B129727) and precipitate the product by adding a large volume of diethyl ether.
-
Collect the solid by centrifugation or filtration and wash with diethyl ether.
-
Further purification can be achieved by column chromatography on alumina (B75360) with a methanol/chloroform solvent system.
-
Part C: Methylation to form Fe(III)-tetrakis(N-methyl-4-pyridyl)porphyrin
-
Reaction Setup: Dissolve the purified Fe(III)TMPyP chloride (1 mmol) in DMF (50 mL).
-
Methylation: Add a large excess of methyl iodide (e.g., 20 equivalents).
-
Reaction: Heat the mixture at 100°C for 4-6 hours in a sealed tube or a flask equipped with a condenser to prevent the evaporation of methyl iodide.
-
Purification:
-
Cool the reaction mixture and precipitate the product by adding diethyl ether.
-
Collect the solid, wash with diethyl ether, and dry under vacuum. The final product is typically a dark solid.
-
Characterization
UV-Visible Spectroscopy: this compound exhibits a characteristic Soret band around 420-430 nm and weaker Q-bands in the 500-700 nm region in aqueous solutions. The exact peak positions can be influenced by pH and axial ligation.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O) will show characteristic signals for the pyridyl protons and the N-methyl protons. The paramagnetic nature of the Fe(III) center can lead to broadening and shifting of the proton signals.
Catalytic Activity: A Scavenger of Reactive Oxygen Species
This compound is a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a powerful and damaging oxidant formed from the reaction of nitric oxide and superoxide. This catalytic activity is central to its potential therapeutic applications in conditions associated with oxidative stress.
Mechanism of Peroxynitrite Decomposition
This compound catalyzes the isomerization of peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻). The proposed mechanism involves a two-step process where the Fe(III) center is first oxidized to an oxoiron(IV) species by peroxynitrite, which is then reduced back to Fe(III) to complete the catalytic cycle.
Quantitative Data: Catalytic Rates
| Reaction | Rate Constant (k) | Conditions | Reference |
| Fe(III)TMPyP + ONOO⁻ → OxoFe(IV)TMPyP + NO₂ | ~5 x 10⁷ M⁻¹s⁻¹ | Physiological pH | [1] |
| OxoFe(IV)TMPyP + ONOO⁻ | 1.8 x 10⁶ M⁻¹s⁻¹ | Excess ONOO⁻ | [1] |
| Fe(III)TMPyP-catalyzed O₂⁻ dismutation | 1.9 x 10⁷ M⁻¹s⁻¹ | - | [1] |
G-Quadruplex Interaction: A Strategy for Anticancer Therapy
This compound has garnered significant attention for its ability to bind to and stabilize G-quadruplex (G4) DNA structures. These non-canonical secondary structures are found in guanine-rich regions of the genome, notably in telomeres and the promoter regions of oncogenes like c-myc and hTERT. Stabilization of these G4 structures can inhibit telomerase activity and downregulate oncogene expression, making this compound a promising candidate for anticancer drug development.
Experimental Protocol: PCR Stop Assay for c-myc G-Quadruplex
The PCR stop assay is a common method to assess the ability of a ligand to stabilize a G-quadruplex structure within a DNA template, thereby impeding the progression of DNA polymerase.
-
Template and Primers:
-
Template: A single-stranded DNA oligonucleotide containing the G-rich sequence from the c-myc promoter (e.g., Pu27: 5'-TGAGGGTGGGTAGGGTGGGTAA-3').
-
Forward Primer: A primer that anneals upstream of the G4-forming sequence.
-
Reverse Primer: A primer that anneals downstream of the G4-forming sequence.
-
-
PCR Reaction Mixture: Prepare a standard PCR reaction mix containing the DNA template, forward and reverse primers, dNTPs, Taq DNA polymerase, and PCR buffer.
-
This compound Titration: Add increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 µM) to separate PCR tubes.
-
PCR Amplification: Perform PCR with the following general cycling conditions (optimization may be required):
-
Initial denaturation: 95°C for 5 minutes.
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. A decrease in the intensity of the full-length PCR product with increasing this compound concentration indicates stabilization of the G-quadruplex and halting of the polymerase.
Quantitative Data: G-Quadruplex Binding and Cellular Activity
| Target | Method | Binding Affinity (Kₐ or Kₑq) | Cell Line | IC₅₀ | Reference |
| Human Telomeric G4 (hybrid) | Absorption Titration | Kₐ₁ = 1.07 x 10⁶ M⁻¹, Kₐ₂ = 4.42 x 10⁸ M⁻¹ | - | - | [2] |
| Human Telomeric G4 (parallel) | Absorption Titration | Kₐ₁ = 8.67 x 10⁵ M⁻¹, Kₐ₂ = 2.26 x 10⁸ M⁻¹ | - | - | [2] |
| c-myc G-Quadruplex | Isothermal Titration Calorimetry | - | - | - | [3] |
| - | - | - | HeLa | Varies | [4] |
| - | - | - | MCF-7 | Varies | [4] |
| - | - | - | A549 | Varies | [5] |
Note: IC₅₀ values for this compound can vary significantly depending on the cell line and experimental conditions.
Biological Implications and Therapeutic Potential
The dual functionality of this compound as both an antioxidant and a G-quadruplex stabilizer positions it as a compelling molecule for therapeutic development.
Signaling Pathways
This compound's ability to scavenge reactive oxygen species can modulate signaling pathways involved in inflammation and apoptosis. By reducing oxidative stress, this compound can potentially mitigate cellular damage in various pathological conditions, including neurodegenerative diseases and ischemia-reperfusion injury.[6][7]
As a G-quadruplex stabilizer, this compound can induce apoptosis in cancer cells by inhibiting telomerase and downregulating the expression of oncogenes like c-myc.[8]
Experimental Workflow for Anticancer Evaluation
A typical workflow to evaluate the anticancer potential of this compound would involve a series of in vitro and in vivo experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. DSC Deconvolution of the Structural Complexity of c-MYC P1 Promoter G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cationic porphyrin TMPyP4 down-regulates c-MYC and human telomerase reverse transcriptase expression and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of FeTMPyP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the therapeutic potential of FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato iron(III) chloride), a potent peroxynitrite decomposition catalyst. By mitigating nitrative stress, this compound has demonstrated significant efficacy in preclinical models of neurological disorders and inflammatory conditions. This document consolidates key quantitative data, details experimental protocols for its evaluation, and elucidates the underlying signaling pathways through comprehensive diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action and to facilitate further investigation into its clinical applications.
Core Mechanism of Action: Peroxynitrite Scavenging
This compound's primary therapeutic action stems from its ability to catalyze the decomposition of peroxynitrite (ONOO⁻), a highly reactive nitrogen species formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). Peroxynitrite is a potent oxidizing and nitrating agent that can damage a wide array of biomolecules, including proteins, lipids, and DNA, leading to cellular dysfunction and death.
By efficiently scavenging peroxynitrite, this compound mitigates downstream pathological events, including:
-
Reduced Nitrative Stress: Prevents the nitration of tyrosine residues in proteins, a process that can alter protein function and disrupt signaling cascades.
-
Inhibition of PARP Over-activation: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair and cell death. DNA damage induced by peroxynitrite can lead to the over-activation of PARP, depleting cellular energy stores (NAD+ and ATP) and inducing a form of programmed cell death. This compound, by preventing this DNA damage, curtails PARP over-activation.[1][2]
-
Modulation of Inflammatory Pathways: Peroxynitrite is a key mediator in inflammatory processes. By neutralizing it, this compound can downregulate the expression of pro-inflammatory cytokines and enzymes.
-
Inhibition of Apoptosis: Cellular damage triggered by peroxynitrite can initiate programmed cell death. This compound has been shown to reduce apoptotic cell death in various disease models.
The following diagram illustrates the central role of this compound in mitigating peroxynitrite-mediated damage.
References
A Technical Guide to Preliminary Studies on FeTMPyP in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on FeTMPyP, a potent peroxynitrite decomposition catalyst, and its therapeutic potential in various inflammatory models. The document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying mechanisms and workflows.
Core Mechanism of Action: Peroxynitrite Decomposition
Inflammation is a complex biological response to harmful stimuli, and in many inflammatory conditions, the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is significantly elevated. A key molecule in this process is peroxynitrite (ONOO⁻), which is formed from the rapid reaction between nitric oxide (NO) and superoxide (B77818) radicals (O₂⁻). Peroxynitrite is a potent oxidant that can damage a wide array of biomolecules, including lipids, proteins, and DNA, leading to cellular injury and exacerbating the inflammatory cascade.
This compound (5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron III) functions as a catalyst to decompose peroxynitrite. By accelerating the conversion of peroxynitrite into the less reactive nitrate (B79036) (NO₃⁻), this compound effectively neutralizes its cytotoxic effects. This action helps to mitigate oxidative and nitrosative stress, which is a critical link between neuroinflammation and neurodegeneration.[1][2] The decomposition of peroxynitrite can prevent downstream events such as the overactivation of Poly (ADP-ribose) polymerase (PARP), a process linked to cellular energy depletion and apoptosis.[1][2]
Quantitative Data from Preclinical Inflammatory Models
This compound has demonstrated efficacy across a range of animal models of inflammation. The following table summarizes the key quantitative findings from these preliminary studies.
| Inflammatory Model | Species | This compound Dosage | Key Quantitative Findings | Reference(s) |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | 1 & 3 mg/kg, p.o. | Markedly reversed elevations of inflammatory markers (iNOS, NF-κB, TNF-α, IL-6) and deficits in behavioral and functional parameters.[1][2] | [1][2] |
| Streptozotocin-Induced Diabetes | Mouse | 25 mg/kg/day for 2 weeks | Reversed a ~35% reduction in nitrergic nerve-mediated relaxation of corpus cavernosum by 45% and restored acetylcholine-mediated relaxation.[3] | [3] |
| Global Cerebral Ischemia-Reperfusion | Gerbil | 1 & 3 mg/kg, i.p. | Improved neurological function, reduced hyperlocomotion, attenuated memory impairment, and decreased brain malondialdehyde (lipid peroxidation marker).[4] | [4] |
| Carrageenan-Induced Paw Edema | Rat | 3-30 mg/kg, i.v. | Produced a dose-dependent reduction in paw swelling and a marked reduction in the release of lactate (B86563) dehydrogenase (LDH) at 30 mg/kg.[5][6] | [5][6] |
| Intestinal Ischemia-Reperfusion | Infant Rat | Single dose at reperfusion | Prevented neutrophil infiltration in the ileum, reduced lipid peroxidation in the ileum and lungs, and preserved intestinal antioxidant capacity.[7] | [7] |
| Hyperglycemic Stroke (MCA Occlusion) | Rat | In vitro: 50 µM | Reversed the increased myogenic tone in middle cerebral arteries perfused with plasma from hyperglycemic stroke rats.[8][9] | [8][9] |
| Hyperglycemic Stroke (MCA Occlusion) | Rat | In vivo: N/A | Provided neuroprotection and reduced infarct volume during mild ischemia, but not severe ischemia.[8][9] | [8][9] |
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in the preclinical evaluation of this compound.
This is a widely used and well-characterized model of acute inflammation.[5][6]
-
Animal Model: Male Wistar rats (or a similar strain) weighing 150-200g are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Induction of Inflammation: A 1% (w/v) solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of each rat.
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., saline). It is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses (e.g., 3, 10, 30 mg/kg). The treatment can be given before or after the carrageenan injection, depending on the study's objective (prophylactic vs. therapeutic).[5][6] A vehicle control group and a carrageenan-only group are essential.
-
Measurement of Edema: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, 5, 6 hours) using a plethysmometer. The increase in paw volume is calculated as an index of edema.
-
Biochemical Analysis: At the end of the experiment (e.g., 6 hours), animals may be euthanized, and the paw exudate can be collected to measure inflammatory mediators such as lactate dehydrogenase (LDH), myeloperoxidase (MPO), cytokines, and nitrite/nitrate levels.[5][6]
This protocol describes a general workflow for studying the anti-inflammatory effects of this compound in a cell-based model, often using macrophage cell lines like RAW 264.7 or primary cells.[10][11]
-
Cell Culture and Seeding: Macrophages (e.g., RAW 264.7) are cultured in appropriate media. Cells are then seeded into multi-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Treatment Groups: The experiment includes a negative control (media only), a positive control (LPS only), and experimental groups (this compound + LPS). Cells are typically pre-treated with various concentrations of this compound for a short period (e.g., 1-2 hours) before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (excluding the negative control) at a concentration known to induce a robust inflammatory response (e.g., 0.1-1.0 µg/mL).[11] The cells are then incubated for a specified duration (e.g., 6, 12, or 24 hours).[10]
-
Endpoint Analysis:
-
Cytokine Measurement: The cell culture supernatant is collected to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.[11]
-
Nitric Oxide Production: Nitrite concentration in the supernatant, a stable byproduct of NO, is measured using the Griess assay.[11]
-
Gene and Protein Expression: Cell lysates are prepared for analysis by RT-qPCR (to measure mRNA levels of inflammatory genes like Nos2, Tnf, Il6) or Western blotting (to measure protein levels of iNOS, phosphorylated NF-κB, etc.).
-
Cell Viability: An MTT or similar assay is performed to ensure that the observed effects are not due to cytotoxicity of the compound.[10]
-
Therapeutic Rationale and Future Directions
The preliminary data strongly suggest that this compound holds therapeutic potential for a variety of inflammatory and ischemia-related pathologies. Its core mechanism—targeting the highly reactive and damaging peroxynitrite molecule—represents a critical intervention point in the inflammatory cascade.
The logical framework for its therapeutic application is as follows:
-
The Problem: A wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and acute inflammatory conditions, are characterized by excessive production of NO and superoxide, leading to peroxynitrite-mediated cellular damage.[12]
-
The Target: Peroxynitrite is a key mediator of this damage, making it an attractive therapeutic target.
-
The Solution: this compound acts as a specific catalyst to decompose peroxynitrite, thereby preventing its harmful downstream effects.[5]
-
The Outcome: Preclinical studies have shown that this intervention leads to reduced inflammation, protection against cellular damage, and improved functional outcomes in relevant disease models.[1][3][4]
Future research should focus on optimizing the delivery and pharmacokinetic properties of this compound, evaluating its long-term safety and efficacy in chronic inflammatory models, and ultimately translating these promising preclinical findings into clinical applications for human diseases driven by peroxynitrite-mediated pathology.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Peroxynitrite decomposition with this compound improves plasma-induced vascular dysfunction and infarction during mild but not severe hyperglycemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peroxynitrite: biochemistry, pathophysiology and development of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of FeTMPyP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of FeTMPyP, a synthetic iron (III) porphyrin complex. This compound has garnered significant interest in the scientific community for its potent catalytic activity in the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in the pathophysiology of numerous diseases. This document details the initial synthesis of this compound, comprehensive experimental protocols for its evaluation, and a summary of its effects on key signaling pathways. Quantitative data from various studies are presented in tabular format for clear comparison, and complex biological interactions are visualized through signaling pathway diagrams.
Discovery and Synthesis
This compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) chloride, is a synthetic metalloporphyrin. While the precise initial synthesis is not detailed in a single seminal paper, its development can be traced through the broader exploration of synthetic porphyrins as catalysts. The synthesis of the porphyrin macrocycle precursor, 5,10,15,20-tetra(4-pyridyl)porphyrin (TPyP), is a critical first step. A common method for this is the Lindsey synthesis, which involves the condensation of pyrrole (B145914) with a substituted aldehyde.
Synthesis of 5,10,15,20-tetra(4-pyridyl)porphyrin (TPyP)
A modified Alder method has been described for the synthesis of TPyP. This involves the reaction of 4-pyridinecarboxaldehyde (B46228) and pyrrole in a refluxing acidic medium, such as propionic acid.
Metallation with Iron
Following the synthesis of the TPyP macrocycle, the iron (III) ion is inserted into the porphyrin core. This is typically achieved by refluxing the TPyP with an iron (II) salt, such as ferrous chloride (FeCl₂), in a suitable solvent like dimethylformamide (DMF). The iron (II) is subsequently oxidized to iron (III) during the workup or upon exposure to air.
Quaternization of Pyridyl Nitrogens
The final step in the synthesis of this compound is the quaternization of the peripheral pyridyl nitrogen atoms with methyl groups. This is typically accomplished by reacting the iron (III) tetrapyridylporphyrin with a methylating agent, such as methyl iodide or dimethyl sulfate. This methylation imparts a positive charge on the pyridyl groups, enhancing the water solubility and influencing the electronic properties of the molecule.
Mechanism of Action: Peroxynitrite Decomposition
This compound is primarily recognized for its catalytic activity in the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). This compound catalyzes the isomerization of peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻)[1]. This catalytic decomposition prevents peroxynitrite-mediated cellular damage, such as lipid peroxidation and nitration of tyrosine residues in proteins[1].
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound stem from its ability to mitigate peroxynitrite-induced damage, which in turn modulates several critical intracellular signaling pathways.
Inhibition of NF-κB Activation
Oxidative and nitrative stress are potent activators of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By scavenging peroxynitrite, this compound prevents the activation of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6[2].
Attenuation of PARP Over-activation
Peroxynitrite can cause DNA damage, which triggers the over-activation of poly(ADP-ribose) polymerase (PARP). Excessive PARP activation depletes cellular energy stores (NAD⁺ and ATP) and can lead to cell death. By preventing DNA damage, this compound reduces PARP over-activation, thereby preserving cellular energy and preventing apoptosis[2].
Preservation of Mitochondrial Function
Mitochondria are a primary target of peroxynitrite-induced damage. Peroxynitrite can impair the function of mitochondrial respiratory chain complexes, leading to decreased ATP production and increased generation of reactive oxygen species. This compound has been shown to protect against mitochondrial dysfunction by scavenging peroxynitrite, thereby preserving mitochondrial respiration and reducing oxidative stress[2].
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies of this compound.
Table 1: In Vitro Peroxynitrite Scavenging Activity
| Assay | Method | Key Findings | Reference |
| Peroxynitrite Decomposition | Stopped-flow spectrophotometry | Catalytic rate constant (kcat) = 2.2 x 10⁶ M⁻¹s⁻¹ | [3] |
| Cellular Protection | RAW 264.7 macrophage viability | EC50 for protection against 200 µM peroxynitrite was approximately 4 µM | [4] |
Table 2: In Vivo Efficacy in Disease Models
| Disease Model | Species | Dosage | Key Findings | Reference |
| Neuropathic Pain (CCI) | Rat | 1 & 3 mg/kg, p.o. | Reversed behavioral deficits, reduced inflammatory markers (iNOS, NF-kB, TNF-α, IL-6), and restored mitochondrial function. | [2] |
| Global Cerebral Ischemia | Gerbil | 1 & 3 mg/kg, i.p. | Improved neurological function, reduced memory impairment, and attenuated neuronal loss in the hippocampus. | [5] |
| Diabetic Complications | Mouse | 25 mg/kg/day | Reversed deficits in nitric oxide-dependent nerve and microvascular function in the corpus cavernosum. | [6] |
| Intestinal I/R Injury | Infant Rat | Not specified | Provided partial protection by reducing P-selectin expression, neutrophil infiltration, and lipid peroxidation. | |
| Carrageenan-induced Paw Edema | Rat | 3-30 mg/kg, i.v. | Produced a dose-dependent reduction in paw swelling and lactate (B86563) dehydrogenase (LDH) release. | [4] |
Experimental Protocols
In Vitro Peroxynitrite Scavenging Assay (Dihydrorhodamine 123 Method)
This protocol assesses the ability of this compound to inhibit the oxidation of dihydrorhodamine 123 (DHR 123) by peroxynitrite.
Materials:
-
This compound
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (ONOO⁻)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a working solution of DHR 123 in PBS.
-
In a 96-well black microplate, add varying concentrations of this compound.
-
Add the DHR 123 working solution to each well.
-
Initiate the reaction by adding a solution of peroxynitrite to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The percentage inhibition of DHR 123 oxidation is calculated relative to a control without this compound.
In Vivo Model of Carrageenan-Induced Paw Edema
This protocol evaluates the anti-inflammatory effects of this compound in an acute inflammation model.
Animals:
-
Male Sprague-Dawley rats (150-200 g)
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Saline solution
-
Plethysmometer
Procedure:
-
Induce paw edema by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of the rats.
-
Administer this compound intravenously at various doses (e.g., 3, 10, 30 mg/kg) at a specified time point (e.g., 1 hour) after carrageenan injection. A control group receives saline.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
The anti-inflammatory effect is expressed as the percentage reduction in paw edema in the this compound-treated groups compared to the control group.
Western Blot Analysis for NF-κB Activation
This protocol assesses the effect of this compound on the activation of NF-κB by measuring the levels of the p65 subunit in nuclear extracts.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
Nuclear extraction kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation.
-
After the desired incubation time, harvest the cells and prepare nuclear extracts using a commercial kit.
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against NF-κB p65.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Lamin B1).
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the catalytic decomposition of peroxynitrite. Its ability to mitigate nitrative stress and modulate key signaling pathways involved in inflammation, apoptosis, and mitochondrial function has been demonstrated in a variety of preclinical models. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Future research should focus on its pharmacokinetic and pharmacodynamic properties in more detail to pave the way for potential clinical applications.
References
- 1. Peroxynitrite decomposition catalyst enhances respiratory function in isolated brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of FeTMPyP in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FeTMPyP, a versatile porphyrin compound, in a variety of cell culture experiments. This compound has demonstrated significant potential in cancer research through its multifaceted mechanisms of action, including G-quadruplex stabilization, activity as a photosensitizer in photodynamic therapy (PDT), and as a peroxynitrite decomposition catalyst. This document outlines detailed protocols for key applications and summarizes relevant quantitative data to facilitate experimental design and interpretation.
Mechanism of Action
This compound exerts its biological effects through several distinct mechanisms, making it a valuable tool for investigating and targeting cellular processes, particularly in oncology.
-
G-Quadruplex Stabilization: this compound can bind to and stabilize G-quadruplex (G4) structures, which are non-canonical secondary structures found in nucleic acids. G4s are prevalent in the promoter regions of many oncogenes, such as c-MYC, and in telomeres. By stabilizing these structures, this compound can inhibit the transcription of these oncogenes and interfere with telomere maintenance, ultimately leading to cell cycle arrest and apoptosis.[1]
-
Photodynamic Therapy (PDT): Upon activation by light of a specific wavelength, this compound acts as a photosensitizer, generating reactive oxygen species (ROS), such as singlet oxygen.[2] This leads to oxidative stress and cellular damage, triggering apoptotic cell death. This property makes this compound a potent agent for photodynamic cancer therapy.
-
Peroxynitrite Decomposition: this compound is also known to catalyze the decomposition of peroxynitrite, a potent oxidant and nitrating agent involved in cellular damage and inflammation.[3][4][5] This activity can be relevant in studying and mitigating nitrosative stress in various disease models.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of a closely related compound, Fe-TMPP, on various cancer cell lines. This data can serve as a starting point for determining appropriate concentration ranges for this compound in your experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric Cancer | 0.0975 |
| HCT-116 | Colon Cancer | 3.97 |
| Reference: | [6] |
Note: IC50 values can vary depending on the cell line, assay method, and incubation time.[7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Here are detailed protocols for common cell culture assays used to evaluate the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[1]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and necrosis in cells treated with this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the desired concentration of this compound for the appropriate duration. Harvest both adherent and suspension cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This assay measures the intracellular generation of ROS in response to this compound treatment, particularly in the context of photodynamic therapy.
Materials:
-
This compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)
-
Phenol (B47542) red-free cell culture medium
-
Light source of the appropriate wavelength for this compound activation
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (for plate reader) or a larger vessel (for flow cytometry) and allow them to adhere. Treat the cells with this compound at the desired concentration for an appropriate incubation period (e.g., 1-4 hours).
-
DCFDA Loading: Remove the this compound-containing medium and wash the cells with PBS. Add phenol red-free medium containing 5-10 µM DCFDA and incubate for 30 minutes at 37°C.
-
Photodynamic Activation (if applicable): Wash the cells with PBS to remove excess DCFDA. Add fresh phenol red-free medium and expose the cells to a light source with the appropriate wavelength and dose to activate this compound.[8][9][10][11] Include a dark control (cells treated with this compound but not exposed to light).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
G-Quadruplex-Mediated Transcriptional Repression (Luciferase Reporter Assay)
This assay is used to determine if this compound can inhibit the transcription of a gene (e.g., c-MYC) by stabilizing a G-quadruplex structure in its promoter.[12]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dual-luciferase reporter vector containing the G-quadruplex-forming promoter of interest (e.g., c-MYC promoter) upstream of a firefly luciferase gene.
-
A control vector with a constitutively expressed Renilla luciferase gene.[12]
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the manufacturer's protocol.[12][13][14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells compared to the control indicates transcriptional repression.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound.
References
- 1. Targeting MYC Expression through G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Wavelength-dependent properties of photodynamic therapy using hypericin in vitro and in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dynamed.com [dynamed.com]
- 11. Wavelength dependency of photodynamic effects after sensitization with 5-aminolevulinic acid in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 13. Luciferase Assay System Protocol [worldwide.promega.com]
- 14. Iron(III) meso-tetra(N-methyl-4-pyridyl)porphine pentachloride | 133314-07-5 | FI183270 [biosynth.com]
Application Notes and Protocols for In Vivo Administration of FeTMPyP
For Researchers, Scientists, and Drug Development Professionals
Introduction
FeTMPyP, or Iron(III) 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin, is a potent peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a highly reactive nitrogen species implicated in the pathophysiology of numerous diseases characterized by oxidative and nitrosative stress. By catalyzing the isomerization of peroxynitrite to the less reactive nitrate, this compound has demonstrated therapeutic potential in various preclinical models of disease, including neuroinflammation, ischemia-reperfusion injury, and neuropathic pain. These application notes provide detailed protocols for the in vivo administration of this compound to facilitate further research into its pharmacological effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in various in vivo models.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Neuropathic Pain [1]
| Parameter | Control Group (CCI) | This compound (1 mg/kg, p.o.) | This compound (3 mg/kg, p.o.) |
| iNOS Expression | Elevated | Reduced | Markedly Reduced |
| NF-κB Activation | Elevated | Reduced | Markedly Reduced |
| TNF-α Levels | Elevated | Reduced | Markedly Reduced |
| IL-6 Levels | Elevated | Reduced | Markedly Reduced |
| ATP Levels | Depleted | Restored | Markedly Restored |
| Poly (ADP-ribose) (PAR) Levels | Elevated | Reduced | Markedly Reduced |
Table 2: Protective Effects of this compound in a Rat Model of Intestinal Ischemia-Reperfusion (I/R) Injury
| Parameter | I/R + Saline Group | I/R + this compound Group |
| Ileal P-selectin Expression | Increased | Reduced |
| Systemic Nitric Oxide Production | Elevated | Not Elevated |
| Neutrophil Infiltration (Ileum) | Increased | Prevented |
| Lipid Peroxidation (Malondialdehyde) | Higher | Reduced |
| Total Glutathione | Decreased | Higher than I/R + Saline |
Table 3: Effects of this compound in a Gerbil Model of Global Cerebral Ischemia [2]
| Parameter | Ischemia-Reperfusion (IR) Group | This compound (1 and 3 mg/kg, i.p.) |
| Neurological Function | Impaired | Improved |
| Locomotor Activity | Hyperlocomotion | Reduced |
| Memory | Impaired | Improved |
| Neuronal Loss (CA1 region) | Significant | Attenuated |
| Brain Malondialdehyde Levels | Elevated | Reduced |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice or Rats
This protocol is suitable for studies requiring systemic delivery of this compound.
Materials:
-
This compound solid powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal balance
Procedure:
-
Preparation of this compound Solution:
-
This compound is soluble in water up to 50 mg/mL.
-
Under a sterile hood, weigh the desired amount of this compound.
-
Dissolve the this compound powder in sterile saline or water to the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg injection volume).
-
Ensure the solution is completely dissolved. Gentle vortexing may be applied.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution protected from light. Stock solutions can be aliquoted and frozen at -20°C for up to 4 months.
-
-
Animal Handling and Dosing:
-
Weigh the animal to accurately calculate the injection volume. The maximum recommended injection volume is 10 mL/kg.
-
Properly restrain the animal. For rats, a two-person technique is often recommended, with one person restraining and the other injecting.
-
Position the animal on its back with the head tilted slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn back, which would indicate incorrect placement.
-
Slowly inject the this compound solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Oral Gavage (p.o.) Administration of this compound in Rats
This protocol is designed for studies investigating the oral bioavailability and efficacy of this compound.
Materials:
-
This compound solid powder
-
Sterile water or saline
-
Appropriate-sized oral gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long with a rounded tip)
-
Syringes (1-3 mL)
-
Animal balance
Procedure:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound.
-
Suspend the powder in sterile water or saline to the desired concentration. The gavage volume is typically 10-20 mL/kg for rats.
-
Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Administration:
-
Weigh the rat to determine the correct volume of the this compound suspension to be administered.
-
Gently restrain the rat. The head should be kept in a straight line with the body to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without force. If resistance is met, withdraw and re-insert. The animal may exhibit a swallowing reflex.
-
Once the needle is in the stomach, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
References
Application Notes and Protocols: FeTMPyP in Rodent Models of Ischemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
FeTMPyP, or 5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrinato iron (III), is a potent peroxynitrite decomposition catalyst.[1][2] Peroxynitrite, a reactive nitrogen species formed from the reaction of nitric oxide and superoxide, is heavily implicated in the pathophysiology of ischemia-reperfusion injury.[1][2] By catalyzing the decomposition of peroxynitrite, this compound mitigates nitrosative stress, thereby offering a promising therapeutic strategy to reduce neuronal damage in the context of ischemic events.[1][2][3] These application notes provide a comprehensive overview of the dosages, administration protocols, and mechanistic insights of this compound in various rodent models of ischemia.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the quantitative data on this compound administration and its effects in different rodent models of ischemia.
Table 1: this compound Dosage in Focal Cerebral Ischemia (MCAO Model)
| Animal Model | This compound Dose | Route of Administration | Timing of Administration | Key Outcomes | Reference |
| Sprague-Dawley Rat | 0.3 & 1 mg/kg | Intravenous (i.v.) | 2 hours post-MCAO | Significant reduction in infarct volume (49% and 66% respectively) and edema.[1] | [1] |
| Sprague-Dawley Rat | 1 & 3 mg/kg | Intravenous (i.v.) | 6 hours post-MCAO | Significant reduction in infarct volume (32% and 42% respectively) and edema.[1] | [1] |
| Sprague-Dawley Rat | 1 & 3 mg/kg | Intravenous (i.v.) | 9 & 12 hours post-MCAO | Reduced infarct volume, but not statistically significant.[1] | [1] |
| Sprague-Dawley Rat | 3 mg/kg | Intravenous (i.v.) | 3 hours post-MCAO (30 min prior to reperfusion) | Inhibited MMP-9 activation, reduced neurovascular injury.[4] | [4] |
| Sprague-Dawley Rat | 1 & 2 mg/kg | Intraperitoneal (i.p.) | Not specified | Significant reduction in cerebral infarction and neurological deficits.[5] | [5] |
| Wistar Rat (Hyperglycemic) | Not specified | Not specified | Not specified | Neuroprotective in mild ischemia (<68% CBF decrease) but not in severe ischemia (>68% CBF decrease). | [6] |
Table 2: this compound Dosage in Global Cerebral Ischemia
| Animal Model | This compound Dose | Route of Administration | Timing of Administration | Key Outcomes | Reference |
| Mongolian Gerbil | 1 & 3 mg/kg | Intraperitoneal (i.p.) | 30 minutes prior to ischemia | Improved neurological function, reduced hyperlocomotion, memory impairment, and neuronal loss in the CA1 region.[3] | [3] |
Table 3: this compound Dosage in Other Ischemia Models
| Animal Model | Ischemia Model | this compound Dose | Route of Administration | Timing of Administration | Key Outcomes | Reference | |---|---|---|---|---|---| | Rat | Hind-paw Ischemia-Reperfusion | 1, 3 & 10 mg/kg | Intraperitoneal (i.p.) | 30 minutes prior to reperfusion | Significant increase in paw withdrawal thresholds at 3 and 10 mg/kg, indicating reduced allodynia.[7] |[7] | | Infant Rat | Intestinal Ischemia-Reperfusion | Not specified | Not specified | At reperfusion | Reduced ileal P-selectin expression, systemic nitric oxide, neutrophil infiltration, and lipid peroxidation.[8] |[8] |
Experimental Protocols
Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)
This protocol is widely used to model stroke in rats.[1][4][5]
Materials:
-
Sprague-Dawley or Wistar rats
-
Anesthesia (e.g., isoflurane)
-
3-0 nylon monofilament suture with a rounded tip
-
This compound solution (dissolved in 0.9% saline)
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Anesthetize the rat and secure it in a stereotaxic frame.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce the nylon filament into the ICA via an incision in the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA). The typical distance is 18-20 mm from the carotid bifurcation.
-
Maintain the occlusion for the desired duration of ischemia (e.g., 2 hours).[1][5]
-
For reperfusion, withdraw the filament to restore blood flow.
-
Administer this compound or vehicle at the specified time points (pre- or post-MCAO) via the desired route (intravenous or intraperitoneal).[1][4][5]
-
Monitor the animal for neurological deficits and sacrifice at the designated time for tissue analysis (e.g., 22 or 70 hours post-reperfusion).[1][5]
Assessment:
-
Neurological Deficits: Score on a graded scale (e.g., 0-5) based on motor and sensory function.[1]
-
Infarct Volume: Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (white) and viable (red) tissue.[1]
-
Cerebral Edema: Calculate the percentage of water content in the ischemic versus non-ischemic hemisphere.[1]
Global Cerebral Ischemia
This model simulates conditions like cardiac arrest.[3]
Materials:
-
Mongolian gerbils
-
Anesthesia
-
Vascular clips
-
This compound solution
-
Intraperitoneal injection supplies
Procedure:
-
Anesthetize the gerbil.
-
Make a ventral midline neck incision to expose both common carotid arteries.
-
Administer this compound (1 or 3 mg/kg, i.p.) or vehicle 30 minutes before inducing ischemia.[3]
-
Occlude both common carotid arteries simultaneously with vascular clips for a short duration (e.g., 5 minutes).[3]
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover.
-
Conduct behavioral and histological assessments at specified time points (e.g., 96 hours post-reperfusion).[3]
Assessment:
-
Behavioral Tests: Assess neurological function, locomotor activity, and memory (e.g., passive avoidance test).[3]
-
Histopathology: Evaluate neuronal loss in specific brain regions, such as the CA1 hippocampus, using staining methods like cresyl violet.[3]
Mechanistic Insights and Visualizations
This compound's primary mechanism of action is the decomposition of peroxynitrite, a potent oxidant and nitrating agent. This action interrupts downstream pathological cascades initiated by ischemia-reperfusion.
Signaling Pathway of this compound in Ischemia-Reperfusion Injury
Caption: this compound decomposes peroxynitrite, mitigating downstream neuroinflammation and cell death pathways.
Experimental Workflow: MCAO Model and this compound Administration
Caption: Experimental workflow for this compound administration in a rat MCAO model of focal cerebral ischemia.
Conclusion
This compound has demonstrated significant neuroprotective effects in various rodent models of ischemia, including focal and global cerebral ischemia. The therapeutic window for intravenous administration in focal ischemia appears to extend up to 6 hours post-occlusion, with doses of 1-3 mg/kg showing efficacy in reducing infarct volume and edema.[1] Pre-treatment with this compound has also been shown to be effective in global ischemia models.[3] The primary mechanism involves the decomposition of peroxynitrite, which in turn reduces downstream cellular damage. These findings underscore the potential of this compound as a therapeutic agent for ischemic stroke and related conditions. Further research is warranted to optimize dosing and delivery for clinical translation.
References
- 1. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of peroxynitrite decomposition catalyst and poly(adenosine diphosphate-ribose) polymerase inhibitor alone and in combination in rats with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite decomposition with this compound improves plasma-induced vascular dysfunction and infarction during mild but not severe hyperglycemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A peroxynitrite decomposition catalyst prevents mechanical allodynia and NMDA receptor activation in the hind-paw ischemia reperfusion injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: FeTMPyP in Diabetic Neuropathy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by progressive nerve damage.[1][2] One of the key pathological mechanisms implicated in its development is oxidative and nitrosative stress.[1] Peroxynitrite, a potent oxidant formed from the reaction of superoxide (B77818) and nitric oxide, plays a significant role in this process, leading to protein nitration, lipid peroxidation, DNA damage, and activation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[1][3] PARP activation can deplete cellular energy stores and induce cell death, contributing to neuronal dysfunction and degeneration.[1][4]
FeTMPyP (5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron III) is a potent peroxynitrite decomposition catalyst that has emerged as a valuable research tool to investigate the role of nitrosative stress in diabetic neuropathy.[5][6] By catalyzing the decomposition of peroxynitrite, this compound helps to mitigate its damaging effects, thereby providing a therapeutic strategy to alleviate the functional and structural deficits associated with diabetic neuropathy.[5][6][7] These application notes provide an overview of the use of this compound and other similar peroxynitrite decomposition catalysts in preclinical diabetic neuropathy research, including detailed experimental protocols and a summary of key findings.
Mechanism of Action of this compound in Diabetic Neuropathy
Hyperglycemia, a hallmark of diabetes, drives a cascade of metabolic and cellular changes that lead to increased production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), culminating in nitrosative stress.[1] this compound intervenes in this pathway by neutralizing peroxynitrite, thus preventing downstream pathological events.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the effects of peroxynitrite decomposition catalysts in animal models of diabetic neuropathy.
Table 1: Effects of Peroxynitrite Decomposition Catalysts on Nerve Conduction Velocity
| Compound | Dose | Animal Model | Duration of Treatment | Change in Motor Nerve Conduction Velocity (MNCV) | Change in Sensory Nerve Conduction Velocity (SNCV) | Reference |
| FeTMPS | 5 mg/kg/day | STZ-Diabetic Mice | 3 weeks | Partially reversed deficit | - | [6] |
| FeTMPS | 10 mg/kg/day | STZ-Diabetic Mice | 3 weeks | Normalized to control levels | Partially reversed deficit | [3][6] |
| FP15 | 5 mg/kg/day | STZ-Diabetic Mice | 3 weeks | - | Alleviated deficits | [7] |
| This compound | 25 mg/kg/day | STZ-Diabetic Mice | 2 weeks | - | - | [5] |
STZ: Streptozotocin (B1681764); FeTMPS: Fe(III) tetramesitylporphyrin octasulfonate; FP15: Fe(III) tetrakis-2-(N-triethylene glycol monomethyl ether)pyridyl porphyrin
Table 2: Effects of Peroxynitrite Decomposition Catalysts on Sensory Neuropathy Endpoints
| Compound | Dose | Animal Model | Endpoint | Outcome | Reference |
| FP15 | 5 mg/kg/day | STZ-Diabetic Mice | Thermal Hypoalgesia | Alleviated | [7] |
| FP15 | 5 mg/kg/day | STZ-Diabetic Mice | Mechanical Hypoalgesia | Alleviated | [7] |
| FP15 | 5 mg/kg/day | STZ-Diabetic Mice | Tactile Allodynia | Partially improved | [7] |
| FeTMPS | 10 mg/kg/day | STZ-Diabetic Mice | Thermal Hypoalgesia | Partially corrected | [3] |
| FeTMPS | 10 mg/kg/day | STZ-Diabetic Mice | Mechanical Hypoalgesia | Partially corrected | [3] |
| FeTMPS | 10 mg/kg/day | STZ-Diabetic Mice | Tactile Allodynia | Partially corrected | [3] |
Table 3: Effects of Peroxynitrite Decomposition Catalysts on Biochemical and Histological Markers
| Compound | Dose | Animal Model | Marker | Tissue | Outcome | Reference |
| FP15 | 5 mg/kg/day | STZ-Diabetic Mice | Nitrotyrosine | Sciatic Nerve, Spinal Cord, DRG | Increased levels in diabetic mice were reduced | [7] |
| FP15 | 5 mg/kg/day | STZ-Diabetic Mice | Poly(ADP-ribose) | Sciatic Nerve, Spinal Cord, DRG | Markedly reduced activation in diabetic mice | [7] |
| FeTMPS | 5 & 10 mg/kg/day | STZ-Diabetic Mice | Nitrotyrosine | Sciatic Nerve | Reduced diabetes-associated increase | [6] |
| FeTMPS | 5 & 10 mg/kg/day | STZ-Diabetic Mice | Poly(ADP-ribose) | Sciatic Nerve | No significant effect at these doses | [6] |
| FeTMPS | 10 mg/kg/day | STZ-Diabetic Mice | Intraepidermal Nerve Fiber Density | Hind Paw | Improved compared to untreated diabetic mice | [3] |
DRG: Dorsal Root Ganglia
Experimental Protocols
The following protocols are generalized from methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Protocol 1: Induction of Diabetes Mellitus in Mice
This protocol describes the induction of Type 1 diabetes using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile-filtered
-
Male C57Bl/6J mice (or other appropriate strain)
-
Glucometer and test strips
-
Insulin (for animal welfare if severe hyperglycemia develops)
-
Sterile syringes and needles
Procedure:
-
Preparation of STZ Solution: On the day of injection, dissolve STZ in cold, sterile citrate buffer to the desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse with a 10 µL/g injection volume, prepare a 10 mg/mL solution). Prepare the solution immediately before use and keep it on ice and protected from light, as STZ is unstable.
-
Induction: Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 100 mg/kg) to non-fasted mice.[3][7] Control animals should receive an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Three days post-injection, measure blood glucose from tail vein blood. Mice with blood glucose levels ≥13.8 mM are considered diabetic.[3][7]
-
Follow-up Injections (if necessary): For mice that do not become hyperglycemic, additional low-dose STZ injections (e.g., 40 mg/kg) can be administered until stable hyperglycemia is achieved.[3][7]
-
Monitoring: Monitor animal weight and blood glucose levels regularly throughout the study.
Protocol 2: Administration of this compound
Materials:
-
This compound (or other peroxynitrite decomposition catalyst such as FeTMPS or FP15)
-
Vehicle (e.g., drinking water, saline for gavage/injection)
-
Oral gavage needles or appropriate equipment for the chosen administration route.
Procedure:
-
Treatment Initiation: Typically, treatment is initiated after a period of untreated diabetes (e.g., 3-28 weeks) to model a therapeutic intervention rather than prevention.[3][7]
-
Dosing and Administration:
-
Oral Gavage: Dissolve the compound in the appropriate vehicle. Administer daily via oral gavage. For example, FeTMPS has been administered at 10 mg/kg/day.[3]
-
Drinking Water: Dissolve the compound in the drinking water at a concentration calculated to provide the target daily dose based on average water consumption. For example, FeTMPS has been given at 5 or 10 mg/kg/day in drinking water.[6]
-
Intraperitoneal Injection: Dissolve the compound in sterile saline. Administer daily via i.p. injection.
-
-
Duration: Treatment duration can vary, but studies have shown effects after 2-4 weeks of administration.[3][5][6]
Protocol 3: Assessment of Sensory Neuropathy (Behavioral Testing)
A. Thermal Nociception (Hargreaves Test)
This test assesses the withdrawal latency to a noxious heat stimulus, indicating thermal hypoalgesia or hyperalgesia.
Materials:
-
Plantar test apparatus (e.g., Ugo Basile)
-
Plexiglass enclosures
Procedure:
-
Acclimation: Place individual mice in the plexiglass enclosures on the glass surface of the apparatus and allow them to acclimate for at least 30 minutes.
-
Testing: Position the radiant heat source under the plantar surface of the hind paw. Activate the heat source and start the timer.
-
Measurement: Stop the timer at the first sign of paw withdrawal (licking, flinching, or lifting). This is the paw withdrawal latency.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Replicates: Repeat the measurement 3-5 times for each hind paw, with at least 5 minutes between measurements.
B. Mechanical Nociception (von Frey Test)
This test measures the paw withdrawal threshold to a mechanical stimulus, indicating mechanical allodynia or hyperalgesia.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglass enclosures
Procedure:
-
Acclimation: Place individual mice in the plexiglass enclosures on the wire mesh platform and allow them to acclimate.
-
Testing: Apply von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
Measurement: The withdrawal threshold is the lowest force that elicits a brisk withdrawal response in at least 50% of applications (determined using the up-down method).
Protocol 4: Immunohistochemical Analysis of Nerve Tissue
This protocol allows for the visualization of nitrosative stress (nitrotyrosine) and PARP activation (poly(ADP-ribose)) in nerve tissue.
Materials:
-
Sciatic nerves, dorsal root ganglia (DRG), or spinal cord tissue
-
4% Paraformaldehyde (PFA) for fixation
-
Sucrose (B13894) solutions for cryoprotection
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Primary antibodies (e.g., anti-nitrotyrosine, anti-PAR)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% PFA.
-
Dissect the target tissues and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in increasing concentrations of sucrose (e.g., 15%, then 30%) until the tissue sinks.
-
Embed the tissue in OCT and freeze.
-
-
Sectioning: Cut thin sections (e.g., 10-14 µm) using a cryostat and mount on slides.
-
Immunostaining:
-
Permeabilize sections (e.g., with Triton X-100).
-
Block non-specific binding sites (e.g., with normal goat serum).
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate fluorescent secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
This compound and other peroxynitrite decomposition catalysts are invaluable tools for elucidating the role of nitrosative stress in the pathogenesis of diabetic neuropathy. The experimental protocols and data presented here provide a framework for researchers to design and execute studies aimed at evaluating novel therapeutic strategies targeting this critical pathway. The consistent findings across multiple studies, demonstrating that these catalysts can reverse or alleviate nerve conduction deficits, sensory abnormalities, and underlying pathological changes, underscore the potential of this approach for the treatment of diabetic neuropathy.[3][6][7]
References
- 1. Frontiers | Diabetic peripheral neuropathy: pathogenetic mechanisms and treatment [frontiersin.org]
- 2. Diabetic peripheral neuropathy: pathogenetic mechanisms and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxynitrite and Protein Nitration in the Pathogenesis of Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the peroxynitrite decomposition catalyst Fe(III) tetra-mesitylporphyrin octasulfonate on peripheral neuropathy in a mouse model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A peroxynitrite decomposition catalyst counteracts sensory neuropathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FeTMPyP for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FeTMPyP, a potent peroxynitrite decomposition catalyst, for the investigation of neuroinflammation in various preclinical models. Detailed protocols and data presentation are included to facilitate the integration of this compound into your research and development workflows.
This compound offers a valuable tool for dissecting the roles of oxidative and nitrosative stress in the pathogenesis of neurological disorders characterized by an inflammatory component. Its ability to specifically target peroxynitrite allows for a more precise understanding of this key mediator in neuroinflammatory cascades.
Introduction to this compound and its Role in Neuroinflammation
Neuroinflammation is a critical component in the progression of numerous neurological disorders. A key driver of this process is oxidative and nitrosative stress, leading to the formation of highly reactive species such as peroxynitrite (ONOO⁻). Peroxynitrite is known to damage cellular components, activate inflammatory signaling pathways, and contribute to neuronal dysfunction and death.
This compound (5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato-iron(III)) is a metalloporphyrin that acts as a potent catalyst for the decomposition of peroxynitrite. By neutralizing this reactive species, this compound has been shown to mitigate neuroinflammation and exert neuroprotective effects in various experimental models. Its mechanism of action involves breaking down peroxynitrite into less harmful substances, thereby preventing downstream detrimental effects such as PARP over-activation and the subsequent inflammatory cascade.
Key Signaling Pathways Modulated by this compound in Neuroinflammation
This compound's primary mechanism of action, the decomposition of peroxynitrite, leads to the modulation of several downstream signaling pathways implicated in neuroinflammation. By reducing peroxynitrite levels, this compound can inhibit the activation of Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and cell death that is overactivated by oxidative stress. This, in turn, can suppress the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression. The reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).
Applications in Preclinical Models of Neuroinflammation
This compound has demonstrated efficacy in various preclinical models of neurological disorders where neuroinflammation is a key pathological feature.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, this compound administration has been shown to alleviate pain behaviors and reduce neuroinflammation.[1][2][3]
| Parameter | CCI + Vehicle | CCI + this compound (1 mg/kg) | CCI + this compound (3 mg/kg) | Reference |
| Inflammatory Markers | ||||
| iNOS | Elevated | Reduced | Markedly Reduced | [1][2] |
| NF-κB | Elevated | Reduced | Markedly Reduced | [1][2] |
| TNF-α | Elevated | Reduced | Markedly Reduced | [1][2] |
| IL-6 | Elevated | Reduced | Markedly Reduced | [1][2] |
| Mitochondrial Function | ||||
| Mn-SOD Levels | Decreased | Increased | Markedly Increased | [1][2] |
| Respiratory Complex Activities | Decreased | Increased | Markedly Increased | [1][2] |
Cerebral Ischemia Model
In a gerbil model of global cerebral ischemia, this compound treatment demonstrated neuroprotective effects by reducing neuronal loss and improving neurological function.[4] In a rat model of middle cerebral artery occlusion (MCAO), this compound was shown to decrease infarct volume and brain edema.[5]
| Parameter | Ischemia + Vehicle | Ischemia + this compound | Model | Reference |
| Neuronal Loss (CA1 region) | Significant Loss | Attenuated Loss | Gerbil Global Ischemia | [4] |
| Neurological Deficits | Present | Improved | Gerbil Global Ischemia | [4] |
| Infarct Volume | Increased | Decreased | Rat MCAO | [5] |
| Brain Edema | Increased | Decreased | Rat MCAO | [5] |
| MMP-9 and MMP-2 Activation | Increased | Inhibited | Rat MCAO | [5] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound to study neuroinflammation.
Chronic Constriction Injury (CCI) Model in Rats
This protocol describes the induction of neuropathic pain in rats, which is associated with significant neuroinflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
4-0 silk suture
-
This compound (dissolved in sterile saline)
-
Vehicle (sterile saline)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 silk suture around the sciatic nerve with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight constriction of the nerve is observed.
-
Close the incision with sutures.
-
Administer this compound (1 or 3 mg/kg, p.o. or i.p.) or vehicle daily, starting from the day of surgery for a predetermined duration (e.g., 14 days).
-
Perform behavioral tests (e.g., thermal hyperalgesia, mechanical allodynia) at regular intervals to assess pain responses.
-
At the end of the experiment, euthanize the animals and collect sciatic nerve and dorsal root ganglion (DRG) tissues for biochemical and molecular analysis (e.g., ELISA, Western blot, immunohistochemistry) to measure inflammatory markers.
Global Cerebral Ischemia Model in Gerbils
This protocol outlines the induction of global cerebral ischemia to study the neuroprotective effects of this compound.[4]
Materials:
-
Male Mongolian gerbils (60-80 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Aneurysm clips
-
This compound (dissolved in sterile saline)
-
Vehicle (sterile saline)
Procedure:
-
Anesthetize the gerbil.
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Administer this compound (1 or 3 mg/kg, i.p.) or vehicle 30 minutes prior to ischemia.
-
Induce global cerebral ischemia by occluding both common carotid arteries with aneurysm clips for a specific duration (e.g., 5 minutes).
-
Remove the clips to allow for reperfusion.
-
Suture the incision.
-
Allow the animals to recover and monitor for a predetermined period (e.g., 96 hours).
-
Conduct behavioral tests (e.g., locomotor activity, passive avoidance test) to assess neurological function.
-
At the end of the study, euthanize the gerbils and perfuse with a fixative.
-
Collect brain tissue for histopathological analysis (e.g., cresyl violet staining) to evaluate neuronal damage in the CA1 region of the hippocampus and for biochemical assays to measure markers of oxidative stress (e.g., malondialdehyde levels).[4]
Conclusion
This compound serves as a critical research tool for investigating the role of peroxynitrite-mediated oxidative and nitrosative stress in neuroinflammation. Its demonstrated efficacy in preclinical models of neuropathic pain and cerebral ischemia highlights its potential as a therapeutic agent and its utility in elucidating the complex mechanisms underlying these conditions. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies of neuroinflammation and to explore its therapeutic potential in a range of neurological disorders.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing FeTMPyP Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers evaluating the efficacy of FeTMPyP, a potent peroxynitrite decomposition catalyst. This compound (5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphyrinato Iron(III) chloride) exerts its therapeutic effects by catalyzing the isomerization of peroxynitrite (ONOO⁻), a highly reactive and cytotoxic species, into the less reactive nitrate (B79036) (NO₃⁻)[1]. This mechanism underlies its protective effects in a range of pathologies associated with oxidative and nitrosative stress, including neurodegenerative diseases, inflammatory conditions, and neuropathic pain[2][3]. This document outlines detailed protocols for in vitro and in vivo experimental setups to robustly assess the therapeutic potential of this compound.
Introduction
Peroxynitrite is formed from the rapid reaction between superoxide (B77818) radicals (O₂⁻) and nitric oxide (NO). In pathological conditions, its overproduction leads to cellular damage through the oxidation and nitration of lipids, proteins, and DNA. This compound's primary function is to catalytically decompose peroxynitrite, thereby mitigating its detrimental effects[1]. Its efficacy has been demonstrated in various preclinical models, where it has been shown to reduce infarct volume in cerebral ischemia, alleviate neuropathic pain, and diminish inflammation[4][5][6].
This guide provides standardized protocols for key assays to quantify the effects of this compound on cell viability, oxidative stress, and relevant signaling pathways.
Data Presentation: Summary of this compound Efficacy
The following tables summarize quantitative data from various studies, illustrating the efficacy of this compound in different experimental models.
Table 1: Neuroprotective Effects of this compound in Cerebral Ischemia Models
| Model | Species | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Focal Cerebral Ischemia (MCAO) | Rat | 3 | i.v. | Significant reduction in infarct volume (42% reduction at 6h post-MCAO), edema volume, and neurological deficits. | [4] |
| Global Cerebral Ischemia | Gerbil | 1 and 3 | i.p. | Improved neurological function, reduced hyperlocomotion, and attenuated loss of CA1 hippocampal neurons. | [3] |
Table 2: Analgesic and Anti-inflammatory Effects of this compound
| Model | Species | This compound Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Chronic Constriction Injury (Neuropathic Pain) | Rat | 1 and 3 | p.o. | Markedly reversed behavioral deficits and reduced inflammatory markers (iNOS, NF-κB, TNF-α, IL-6) and PARP over-activation in the sciatic nerve. | |
| Carrageenan-Induced Paw Edema | Rat | 3 - 30 | i.v. | Dose-dependent reduction in paw volume and a significant decrease in the release of lactate (B86563) dehydrogenase (LDH) in paw exudates, indicating reduced tissue damage. | [5][7] |
Table 3: Cellular and Biochemical Effects of this compound
| Assay/Model | System | This compound Concentration/Dose | Key Findings | Reference |
| Peroxynitrite Scavenging | In vitro | 150 µM | Characterized as a peroxynitrite decomposition catalyst. | [8] |
| Lipid Peroxidation (MDA levels) | Gerbil Brain | 1 and 3 mg/kg | Inhibited lipid peroxidation, as indicated by a reduction in brain malondialdehyde (MDA) levels following global cerebral ischemia. | [3] |
| Akt Phosphorylation | C2C12 Myotubes | 150 µM | Did not increase Akt phosphorylation or glucose uptake, in contrast to other iron porphyrins, suggesting a specific mechanism of action not directly tied to the insulin (B600854) signaling pathway in these cells. | [8] |
Experimental Protocols
In Vitro Assays
1. Cell Viability and Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound stock solution
-
Agent to induce cytotoxicity (e.g., peroxynitrite donor like SIN-1, or H₂O₂)
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
Plate reader capable of measuring absorbance at 490 nm
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.
-
Prepare experimental groups in triplicate:
-
Vehicle Control: Cells treated with the vehicle used to dissolve this compound.
-
This compound Treatment: Cells pre-incubated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cytotoxic Agent Control: Cells treated with the cytotoxic agent alone.
-
This compound + Cytotoxic Agent: Cells pre-treated with this compound, followed by the addition of the cytotoxic agent.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.
-
Culture Medium Background: Wells with culture medium only.
-
-
Following the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, after subtracting the background absorbance.
-
2. Oxidative Stress Assay: Malondialdehyde (MDA) Measurement
This assay measures the levels of MDA, a major product of lipid peroxidation, as an indicator of oxidative stress.
-
Materials:
-
Cell or tissue lysates
-
MDA assay kit (TBARS method)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
Microplate reader or spectrophotometer (532 nm)
-
-
Protocol:
-
Prepare cell or tissue homogenates according to standard procedures.
-
To 100 µL of the sample, add 250 µL of an acid reagent (e.g., phosphoric acid) and 250 µL of the TBA reagent.
-
Vortex the mixture vigorously.
-
Incubate at 60-95°C for 60 minutes. This reaction forms an MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Measure the absorbance at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with MDA standards.
-
In Vivo Models
1. Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model mimics focal ischemic stroke to evaluate the neuroprotective effects of this compound.
-
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
4-0 nylon monofilament with a silicon-coated tip
-
Microvascular clips
-
Laser Doppler flowmeter to monitor cerebral blood flow
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
-
-
Surgical Protocol:
-
Anesthetize the rat and make a midline cervical incision.
-
Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, confirmed by the laser Doppler, indicates successful occlusion.
-
For transient ischemia, withdraw the filament after a defined period (e.g., 2 hours) to allow reperfusion. For permanent ischemia, leave the filament in place.
-
Administer this compound (e.g., 3 mg/kg, i.v.) at a specified time point (e.g., 2 or 6 hours post-MCAO).
-
Close the incision and allow the animal to recover.
-
-
Efficacy Assessment:
-
Neurological Deficit Scoring: Evaluate motor and sensory deficits at 24 or 72 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animal, remove the brain, and slice it into 2 mm coronal sections. Incubate the sections in 2% TTC solution. Viable tissue will stain red, while the infarcted area will remain white. Quantify the infarct volume using image analysis software.
-
2. Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation to assess the anti-inflammatory properties of this compound.
-
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
1% carrageenan solution in saline
-
Plethysmometer to measure paw volume
-
Calipers
-
-
Protocol:
-
Measure the initial volume of the rat's right hind paw using a plethysmometer.
-
Administer this compound (e.g., 3-30 mg/kg, i.v.) or vehicle.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
The degree of swelling is calculated as the increase in paw volume from the initial measurement.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated group.
-
Signaling Pathways and Visualizations
This compound's mechanism of action involves the modulation of signaling pathways that are sensitive to oxidative and nitrosative stress.
1. Peroxynitrite-Mediated NF-κB Activation Pathway
Peroxynitrite can activate the NF-κB pathway, a key regulator of inflammation. This compound, by decomposing peroxynitrite, can inhibit this pro-inflammatory signaling.
Caption: this compound inhibits NF-κB by decomposing peroxynitrite.
2. Oxidative Stress-Induced PARP Activation and Cell Death Pathway
Excessive DNA damage caused by peroxynitrite leads to the over-activation of Poly(ADP-ribose) polymerase (PARP), depleting cellular energy stores and leading to cell death. This compound can prevent this by reducing the initial DNA damage.
Caption: this compound prevents PARP-mediated cell death.
3. General Experimental Workflow for Assessing this compound Efficacy
The following diagram illustrates a typical workflow for evaluating the therapeutic potential of this compound.
Caption: Workflow for this compound efficacy assessment.
Conclusion
The experimental setups described in these application notes provide a robust framework for assessing the efficacy of this compound. By utilizing these standardized protocols, researchers can generate reproducible and comparable data to further elucidate the therapeutic potential of this promising peroxynitrite decomposition catalyst. The provided diagrams offer a visual representation of the key pathways and workflows involved in this compound research, aiding in experimental design and data interpretation.
References
- 1. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PEROXYNITRITE IS A POTENT INHIBITOR OF NF-κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite is a potent inhibitor of NF-{kappa}B activation triggered by inflammatory stimuli in cardiac and endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FeTMPyP as a Tool to Investigate Peroxynitrite-Mediated Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻•). It is a key mediator of cellular damage in a wide range of pathologies, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury. The short-lived and highly reactive nature of peroxynitrite makes its direct detection and the study of its downstream effects challenging. FeTMPyP, 5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphinato iron (III), is a metalloporphyrin that acts as a potent and specific peroxynitrite decomposition catalyst.[1][2][3] It catalyzes the isomerization of peroxynitrite to nitrate (B79036) (NO₃⁻), thereby preventing its damaging reactions with biological molecules. This property makes this compound an invaluable tool for investigating the role of peroxynitrite in cellular and animal models of disease.
These application notes provide an overview of the use of this compound, including its mechanism of action, experimental protocols for its application, and a summary of key findings from the literature.
Mechanism of Action
This compound functions as a catalyst to decompose peroxynitrite.[1][2][3] This action is specific, as it does not significantly scavenge superoxide, distinguishing it from other compounds like MnTMPyP, which is a superoxide dismutase (SOD) mimetic.[1] The catalytic decomposition of peroxynitrite by this compound prevents downstream damaging events such as lipid peroxidation, protein nitration (formation of nitrotyrosine), and DNA damage.[4][5]
Data Presentation
The following tables summarize quantitative data from various studies demonstrating the efficacy of this compound in mitigating peroxynitrite-mediated damage.
Table 1: Neuroprotective Effects of this compound
| Model System | Treatment | Outcome Measure | Result | Reference |
| Primary cortical neurons + SIN-1 (peroxynitrite donor) | 2 µM this compound | Neuron survival | Significant increase in survival | [1] |
| Rat model of global cerebral ischemia | 1 and 3 mg/kg this compound | Brain malondialdehyde (lipid peroxidation marker) | Significant reduction | [5] |
| Rat model of global cerebral ischemia | 1 and 3 mg/kg this compound | Neurological function | Improvement | [5] |
| Rat model of middle cerebral artery occlusion (MCAO) | This compound | Infarct volume, brain edema | Decrease | [6] |
| Microglia-neuron cocultures activated by Aβ₁₋₄₂ + IFNγ | This compound | Neuron death | Blocked | [1] |
Table 2: Anti-inflammatory and Protective Effects of this compound
| Model System | Treatment | Outcome Measure | Result | Reference |
| Carrageenan-induced paw edema in rats | This compound (dose-dependent) | Paw swelling | Marked reduction | [2] |
| Carrageenan-induced paw edema in rats | 30 mg/kg this compound | Lactate dehydrogenase (LDH) release in paw exudates | Time-dependent reduction | [3] |
| Infant rats with intestinal ischemia-reperfusion (I/R) | This compound | Ileal P-selectin expression | Reduction | [4] |
| Infant rats with intestinal I/R | This compound | Myeloperoxidase (neutrophil infiltration) in ileum | Prevention | [4] |
| Infant rats with intestinal I/R | This compound | Malondialdehyde (lipid peroxidation) in ileum and lungs | Reduction | [4] |
Table 3: Effects of this compound in Other Pathological Models
| Model System | Treatment | Outcome Measure | Result | Reference |
| Diabetic mice (streptozotocin-induced) | 25 mg/kg/day this compound | Nitrergic nerve-mediated relaxation of corpus cavernosum | 45% reversal of deficit | [7][8] |
| Rats with chronic constriction injury (neuropathic pain) | 1 & 3 mg/kg this compound | Oxidative/nitrosative stress and inflammatory markers (iNOS, NF-kB, TNF-α, IL-6) | Reversal of elevation | [9][10] |
| Rats with chronic constriction injury | 1 & 3 mg/kg this compound | Mitochondrial function (Mn-SOD levels, respiratory complex activities) | Reversal of aberrations | [9][10] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neurons from peroxynitrite-induced toxicity.
Materials:
-
Primary cortical neuron culture
-
SIN-1 (peroxynitrite donor)
-
This compound (5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphinato iron (III) chloride)
-
Neurobasal medium with supplements
-
96-well culture plates
-
Cell viability assay kit (e.g., MTT or LDH assay)
Procedure:
-
Plate primary cortical neurons in 96-well plates at a suitable density.
-
Allow neurons to adhere and mature for the recommended period.
-
Prepare a stock solution of this compound in sterile water or appropriate buffer. Following reconstitution, it is recommended to aliquot and freeze at -20°C for up to 4 months.
-
Pre-treat the neurons with various concentrations of this compound (e.g., 2 µM) for a specified time (e.g., 30 minutes) before inducing toxicity.[1]
-
Induce peroxynitrite-mediated damage by adding a peroxynitrite donor like SIN-1 (e.g., 50 µM) to the culture medium.[1]
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with SIN-1 alone.
-
Incubate the plates for a designated period (e.g., 48 hours).[1]
-
Assess neuron viability using a standard assay such as MTT or by measuring LDH release into the culture medium.
Protocol 2: In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
Objective: To evaluate the anti-inflammatory effects of this compound in an acute inflammation model.
Materials:
-
Rodents (e.g., Wistar rats)
-
Carrageenan solution (e.g., 1% in saline)
-
This compound
-
Vehicle (e.g., saline)
-
Pletysmometer for measuring paw volume
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer this compound (e.g., 30 mg/kg, intraperitoneally or intravenously) or vehicle to the animals.[3]
-
After a set time (e.g., 1 hour), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume of both the carrageenan-injected and contralateral paws at various time points (e.g., 1, 2, 4, 6 hours) after carrageenan injection using a plethysmometer.
-
Calculate the percentage increase in paw volume as an index of edema.
-
At the end of the experiment, paw exudates can be collected to measure markers of inflammation and cell damage, such as LDH.[3]
Protocol 3: Western Blot for Nitrotyrosine Detection
Objective: To determine the effect of this compound on protein nitration, a marker of peroxynitrite activity.
Materials:
-
Cell or tissue lysates from the experimental model
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibody against nitrotyrosine
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of Peroxynitrite-Mediated Damage
Caption: Peroxynitrite formation and its role in cellular damage, with this compound intervention.
Experimental Workflow for In Vitro Neuroprotection Studies
Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.
Logical Relationship of this compound's Protective Effects
Caption: Logical flow of this compound's mechanism in mitigating pathological damage.
References
- 1. Peroxynitrite Mediates Neurotoxicity of Amyloid β-Peptide1–42- and Lipopolysaccharide-Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Measuring the Multifaceted Activity of FeTMPyP: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on methodologies for measuring the activity of Fe(III) 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin, known as FeTMPyP. This powerful synthetic metalloporphyrin exhibits a range of biological activities, primarily centered on its potent antioxidant and catalytic properties. These application notes provide detailed protocols for assessing its superoxide (B77818) dismutase (SOD) mimicry, peroxynitrite scavenging, impact on cellular oxidative stress markers, and its interactions with key signaling pathways and DNA.
This compound is recognized for its ability to catalytically decompose peroxynitrite (ONOO⁻), a cytotoxic reactive nitrogen species implicated in various pathologies.[1] Furthermore, it functions as a superoxide dismutase (SOD) mimic, converting superoxide radicals to less harmful species. Its antioxidant properties extend to reducing lipid peroxidation and preserving levels of endogenous antioxidants like glutathione (B108866). These activities contribute to its neuroprotective, anti-inflammatory, and potential therapeutic effects in conditions associated with oxidative and nitrosative stress.[1][2][3]
I. Assessment of Catalytic and Antioxidant Activities
A critical aspect of characterizing this compound is quantifying its catalytic efficacy as an SOD mimic and its ability to mitigate oxidative damage. The following protocols are fundamental for these assessments.
A. Superoxide Dismutase (SOD) Mimic Activity
The SOD-like activity of this compound can be effectively measured using a colorimetric assay based on the water-soluble tetrazolium salt, WST-1. This assay hinges on the principle that superoxide anions, generated by an enzymatic reaction (e.g., xanthine (B1682287)/xanthine oxidase system), reduce WST-1 to a colored formazan (B1609692) product. The presence of an SOD mimic like this compound will inhibit this reduction, and the degree of inhibition is proportional to its SOD activity.
Table 1: Quantitative Data for SOD Mimic Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ (WST-1 Assay) | Varies depending on assay conditions | [4] |
| Reaction Rate Constants with O₂⁻ | 1.1 x 10³ to 1.3 x 10⁶ M⁻¹s⁻¹ | [5] |
Experimental Protocol: WST-1 based SOD Activity Assay
Materials:
-
This compound solution of known concentration
-
WST-1 reagent
-
Xanthine solution
-
Xanthine Oxidase (XO) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Prepare a WST-1 working solution by diluting the stock WST-1 reagent in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
20 µL of sample solution (this compound at various concentrations or control).
-
200 µL of WST-1 working solution.
-
-
To initiate the reaction, add 20 µL of xanthine oxidase solution to each well. Use a multichannel pipette for simultaneous addition to minimize timing discrepancies.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage inhibition of the WST-1 reduction for each this compound concentration compared to the control (without this compound). The SOD-like activity is inversely proportional to the absorbance.
Workflow for SOD Activity Assay
Caption: Workflow for measuring SOD mimic activity using the WST-1 assay.
B. Peroxidase-like Activity
While this compound is a potent SOD mimic, some studies have indicated it does not exhibit significant peroxidase activity. This can be assessed using a TMB (3,3',5,5'-tetramethylbenzidine) substrate-based assay. Peroxidases catalyze the oxidation of TMB in the presence of hydrogen peroxide (H₂O₂), resulting in a blue-colored product.
Experimental Protocol: TMB-based Peroxidase Activity Assay
Materials:
-
This compound solution
-
TMB substrate solution
-
Hydrogen peroxide (H₂O₂) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 652 nm
-
Appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.5)
Procedure:
-
To each well of a 96-well plate, add the sample (this compound or positive control like horseradish peroxidase) and the appropriate buffer.
-
Add the TMB substrate solution to each well.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
-
Measure the absorbance at 652 nm. An increase in absorbance indicates peroxidase activity.
II. Evaluation of Cellular Oxidative Stress Markers
This compound's antioxidant effects can be quantified by measuring its impact on key markers of oxidative stress within biological samples.
A. Lipid Peroxidation (Malondialdehyde - MDA) Assay
Malondialdehyde (MDA) is a product of lipid peroxidation and a widely used marker of oxidative damage. The thiobarbituric acid reactive substances (TBARS) assay is a common method for its quantification.
Table 2: Effect of this compound on Malondialdehyde (MDA) Levels
| Condition | This compound Treatment | MDA Levels | Reference |
| Global Cerebral Ischemia in Gerbils | 1 and 3 mg/kg | Reduction in brain MDA levels | [1] |
| Chronic Constriction Injury in Rats | 1 and 3 mg/kg | Attenuated increase in MDA | [2] |
| In vivo mouse studies | N/A | Normal brain tissue MDA levels are low | [6] |
Experimental Protocol: TBARS Assay for MDA
Materials:
-
Tissue homogenate or cell lysate
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Spectrophotometer or microplate reader (532 nm)
Procedure:
-
Homogenize tissue samples in a suitable buffer on ice.
-
To the homogenate, add TCA to precipitate proteins, followed by the TBA reagent.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.
-
Cool the samples on ice and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA levels using a standard curve generated with an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
Workflow for MDA (TBARS) Assay
Caption: Workflow for the quantification of malondialdehyde (MDA) using the TBARS assay.
B. Reduced Glutathione (GSH) Assay
Glutathione is a major intracellular antioxidant. Its reduced form (GSH) is crucial for cellular defense against oxidative stress. A decrease in the GSH/GSSG (oxidized glutathione) ratio is indicative of oxidative stress.
Table 3: Effect of this compound on Glutathione (GSH) Levels
| Condition | This compound Treatment | GSH Levels | Reference |
| MPTP-induced neurotoxicity in mice | N/A | GSH depletion observed | [6] |
| Chronic Al administration in mice | N/A | Decrease in GSH levels | [7] |
| In vivo mouse brain | N/A | Half-life of GSH is 59.5-79.1 hours | [8] |
Experimental Protocol: DTNB-based GSH Assay
Materials:
-
Tissue homogenate or cell lysate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Glutathione reductase
-
NADPH
-
96-well microplate
-
Microplate reader (412 nm)
Procedure:
-
Prepare tissue homogenates or cell lysates. Deproteinize the samples, for example, with metaphosphoric acid.
-
In a 96-well plate, add the sample, DTNB solution, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
The glutathione reductase recycles GSSG to GSH, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.
-
Measure the rate of TNB formation by monitoring the absorbance at 412 nm over time.
-
Quantify the total glutathione concentration using a standard curve prepared with known concentrations of GSH.
III. Interaction with Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in inflammation and cell death, primarily through its ability to reduce oxidative and nitrosative stress.
A. NF-κB Signaling Pathway
The transcription factor NF-κB is a central regulator of inflammation. Oxidative stress is a known activator of the NF-κB pathway. By reducing reactive oxygen and nitrogen species, this compound can attenuate the activation of NF-κB.
NF-κB Signaling Pathway
Caption: this compound can inhibit the NF-κB signaling pathway by reducing oxidative stress.
B. PARP Activation Pathway
Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair and cell death. Overactivation of PARP, often triggered by extensive DNA damage from oxidative stress, can lead to cellular energy depletion and cell death. This compound, by mitigating DNA damage through its antioxidant properties, can prevent the overactivation of PARP.[2]
PARP Activation Pathway
Caption: this compound can prevent PARP overactivation by reducing oxidative stress-induced DNA damage.
IV. Interaction with DNA
Cationic porphyrins like this compound can interact with DNA through various modes, including intercalation between base pairs and groove binding. These interactions can be studied using spectroscopic techniques.
Experimental Protocol: UV-Visible Spectroscopy for DNA Interaction
Materials:
-
This compound solution
-
Calf Thymus DNA (CT-DNA) solution
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Record the UV-Visible spectrum of this compound in a suitable buffer. The Soret band is a characteristic sharp and intense peak for porphyrins.
-
Titrate the this compound solution with increasing concentrations of CT-DNA.
-
Record the UV-Visible spectrum after each addition of DNA.
-
Analyze the changes in the Soret band. A bathochromic (red) shift and hypochromicity (decrease in absorbance) are indicative of intercalative binding. A smaller shift and weaker hypochromicity suggest groove binding.
-
The binding constant (Kb) can be calculated from the spectral changes.
Logical Relationship of DNA Interaction Analysis
References
- 1. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biologically active metal-independent superoxide dismutase mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for generation of oxidative stress in brain by MPTP: in vitro and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EASTERN JOURNAL OF MEDICINE » Submission » Changes in the levels of MDA and GSH in mice [dergipark.org.tr]
- 8. The effects of oxidative stress on in vivo brain GSH turnover in young and mature mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Dissolving and Storing FeTMPyP Solutions
Introduction
FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) Chloride) is a synthetic metalloporphyrin that acts as a potent peroxynitrite decomposition catalyst.[1][2][3][4] It is widely used in research to study the roles of oxidative and nitrosative stress in various physiological and pathological conditions.[2] Given its catalytic nature, maintaining the compound's integrity and activity is paramount for obtaining reliable and reproducible experimental results.
The stability of this compound in solution can be influenced by several factors, including the choice of solvent, pH, storage temperature, and exposure to light. Improper handling, dissolution, or storage can lead to aggregation, degradation, or loss of catalytic function. These application notes provide a detailed protocol for the proper dissolution and storage of this compound to ensure its stability and efficacy for research applications.
Data Presentation: Properties and Solubility
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Source(s) |
| Physical Appearance | Brown solid | [5] |
| Molecular Formula | C₄₄H₃₆FeN₈ • 5Cl | [1] |
| Molecular Weight | 909.9 g/mol | [1] |
| Solubility (Water) | up to 50 mg/mL | [5][6] |
| Solubility (PBS, pH 7.2) | 10 mg/mL | [1] |
| Solubility (0.1 M Tris-HCl, 1 mM EDTA, pH 9.0) | 10 mg/mL | [1] |
| Storage (Solid Form) | -20°C, protect from light, hygroscopic | [1][5][6] |
| Storage (Stock Solution) | -20°C | [5][6] |
| Stock Solution Stability | Stable for up to 4 months at -20°C when aliquoted | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the preparation and storage of this compound stock solutions. Adherence to these protocols is critical for preserving the compound's chemical integrity and biological activity.
A. Materials
-
This compound solid powder
-
High-purity, sterile solvent (e.g., deionized water, PBS pH 7.2)
-
Sterile, conical or microcentrifuge tubes (polypropylene is recommended)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
B. Protocol for Preparation of a Stock Solution (e.g., 10 mg/mL in Water)
-
Pre-handling: Before opening, allow the vial of solid this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture, as the compound is hygroscopic.[6]
-
Weighing: In a suitable weighing vessel, carefully weigh the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.
-
Dissolution:
-
Transfer the weighed this compound powder into a sterile tube.
-
Add the appropriate volume of sterile water (or other desired solvent) to the tube. For the example above, add 1 mL of water.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes, or until the solid is completely dissolved. The solution should be a clear, dark brown.
-
-
Verification: Visually inspect the solution to ensure no particulate matter remains. If dissolution is slow, gentle warming or brief sonication may be considered, though this is not typically necessary for aqueous solutions.
C. Protocol for Storage of Stock Solutions
Proper storage is crucial to prevent degradation and avoid repeated freeze-thaw cycles, which can compromise the stability of the compound.
-
Aliquoting: Immediately after preparation, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[5][6] The volume of each aliquot should be tailored to the needs of a single experiment.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration, solvent used, and the date of preparation.
-
Freezing: Store the labeled aliquots at -20°C for both short-term and long-term storage.[5][6] Stock solutions are reported to be stable for up to 4 months under these conditions.[5][6]
-
Light Protection: Protect the aliquots from direct light by storing them in an opaque freezer box or by wrapping the tubes/box in aluminum foil.[6]
-
Usage: When needed, remove a single aliquot from the freezer and thaw it at room temperature. Once thawed, any unused portion of the aliquot should be discarded. Do not refreeze.
Visualized Workflow
The following diagrams illustrate the key workflows and logical relationships in the preparation and handling of this compound solutions.
Caption: Workflow for this compound solution preparation and storage.
Caption: Key factors affecting this compound stability and protocol solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Use of FeTMPyP in Studies of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a central pathological feature in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndrome. A key driver of this dysfunction is nitroxidative stress, arising from an imbalance in reactive oxygen species (ROS) and reactive nitrogen species (RNS). Peroxynitrite (ONOO⁻), a potent and destructive RNS, is formed from the rapid reaction between superoxide (B77818) (O₂•⁻) and nitric oxide (•NO). It inflicts damage upon crucial cellular components, including lipids, proteins, and mitochondrial DNA (mtDNA), leading to impaired energy production and the initiation of cell death pathways.
FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphyrinato Iron(III) pentachloride) is a versatile metalloporphyrin that acts as a potent peroxynitrite decomposition catalyst and a superoxide dismutase (SOD) mimetic.[1][2][3] Its ability to neutralize peroxynitrite and scavenge superoxide makes it an invaluable tool for investigating the roles of nitroxidative stress in mitochondrial dysfunction and for evaluating potential therapeutic strategies aimed at mitigating its damaging effects.
Mechanism of Action
This compound primarily functions by two mechanisms to protect mitochondria:
-
Peroxynitrite Decomposition: this compound catalyzes the isomerization of peroxynitrite into the far less reactive nitrate (B79036) (NO₃⁻).[2] This action prevents peroxynitrite from nitrating tyrosine residues on proteins (forming nitrotyrosine, a marker of nitrative stress), oxidizing lipids, and damaging mtDNA, thereby preserving the integrity of the electron transport chain (ETC) and overall mitochondrial function.[4]
-
Superoxide Dismutase (SOD) Mimetic Activity: this compound can also mimic the activity of the endogenous antioxidant enzyme SOD, converting superoxide radicals into hydrogen peroxide (H₂O₂), which is then detoxified to water by catalase or glutathione (B108866) peroxidase. This action reduces the availability of superoxide to react with nitric oxide, thus preventing the formation of peroxynitrite at its source.
The dual action of this compound makes it a powerful agent for dissecting the specific contributions of peroxynitrite and superoxide to mitochondrial damage in various experimental models.
Core Applications in Mitochondrial Research
-
Neuroprotection Studies: Investigating the protective effects of mitigating nitroxidative stress in cellular models of Parkinson's disease (e.g., using MPP⁺ or rotenone (B1679576) in SH-SY5Y cells), Alzheimer's disease, and ischemic stroke.[5][6]
-
Cardioprotection Research: Assessing the role of peroxynitrite in ischemia-reperfusion injury and diabetic vasculopathy.[7]
-
Drug-Induced Mitochondrial Toxicity: Elucidating the mechanisms by which certain drugs induce mitochondrial dysfunction and whether this is mediated by nitroxidative stress.
-
Metabolic Disease Models: Studying the impact of peroxynitrite on mitochondrial function in the context of hyperglycemia and diabetes.
Quantitative Data Summary
The following tables summarize typical concentrations and observed effects of this compound in various experimental models of mitochondrial dysfunction.
Table 1: this compound Concentrations and Treatment Times in In Vitro Models
| Model System | Inducer of Dysfunction | This compound Concentration | Treatment Time | Observed Effects | Reference(s) |
| Isolated Mouse Brain Mitochondria | Endogenous | 2.5 µM | 10 - 60 min | Enhanced State III & IV respiration; Decreased peroxynitrite levels | [4] |
| Primary Cortical Neurons | SIN-1 (Peroxynitrite Donor) | 2 µM | 48 hours | Increased neuron survival | [1] |
| Isolated Rat Middle Cerebral Arteries | Hyperglycemic Stroke Plasma | 50 µM | N/A (Perfusion) | Reversed plasma-induced vasoconstriction | [6] |
| Human Spermatozoa | SIN-1 (Peroxynitrite Donor) | 25 - 50 µM | 4 hours | Mitigated deleterious effects on motility, ATP levels, and MMP | [8] |
Table 2: Quantitative Effects of this compound on Mitochondrial Parameters
| Model System | Parameter Measured | Inducer | This compound Treatment | Result | Reference(s) |
| Isolated Mouse Brain Mitochondria | Peroxynitrite Levels | Endogenous | 2.5 µM for 60 min | Significant decrease in peroxynitrite | [4] |
| Isolated Mouse Brain Mitochondria | Mitochondrial Respiration (State III) | Endogenous | 2.5 µM | Significant increase in oxygen consumption rate | [4] |
| Isolated Mouse Brain Mitochondria | Mitochondrial Superoxide (DHE) | Endogenous | 2.5 µM for 30 min | ~60.5% increase in ROS levels (potential compensatory effect) | [4] |
| Rat Sciatic Nerve (in vivo) | ATP Levels | Chronic Constriction Injury | 1 & 3 mg/kg, p.o. | Reversed depletion of ATP levels | [1] |
| Rat Sciatic Nerve (in vivo) | Mn-SOD Levels | Chronic Constriction Injury | 1 & 3 mg/kg, p.o. | Reversed decrease in Mn-SOD levels | [1] |
Diagrams and Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in mitigating mitochondrial nitroxidative stress.
General Experimental Workflow
Caption: General workflow for studying this compound's effects on cultured cells.
Detailed Experimental Protocols
These protocols provide a framework for using this compound in a common in vitro model of Parkinson's disease, the human neuroblastoma SH-SY5Y cell line, with mitochondrial dysfunction induced by the Complex I inhibitor, rotenone.
Protocol 1: General Cell Culture and Treatment
Objective: To prepare and treat SH-SY5Y cells with rotenone to induce mitochondrial dysfunction and assess the protective effect of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Stock solution: 10 mM in DMSO, store at -20°C)
-
Rotenone (Stock solution: 10 mM in DMSO, store at -20°C)
-
Sterile cell culture plates (6-well, 24-well, or 96-well black, clear-bottom for fluorescence)
-
Standard cell culture equipment (incubator at 37°C, 5% CO₂, biosafety cabinet)
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells in complete medium. For experiments, seed cells at a density that will result in 70-80% confluency at the time of the assay (e.g., 1 x 10⁵ cells/well for a 24-well plate). Allow cells to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, dilute the stock solutions of this compound and Rotenone in pre-warmed, serum-free medium to the desired final concentrations. A typical concentration range for rotenone is 0.5-1 µM, and for this compound is 2-10 µM. It is critical to perform a dose-response curve for both compounds for your specific cell line and experimental conditions.
-
Treatment:
-
Control Group: Replace the culture medium with fresh serum-free medium containing the vehicle (e.g., 0.1% DMSO).
-
Rotenone Group: Replace the medium with serum-free medium containing the desired concentration of rotenone.
-
This compound Protected Group: Pre-treat cells by replacing the medium with serum-free medium containing this compound for 1-2 hours. After pre-treatment, add rotenone to the same wells (co-treatment).
-
This compound Only Group: Replace the medium with serum-free medium containing only this compound.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
-
Proceed to Assays: After incubation, proceed with the specific mitochondrial function assays as detailed below.
Protocol 2: Measurement of Mitochondrial Superoxide (MitoSOX Red)
Objective: To quantify mitochondrial superoxide levels following treatment.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator (Stock solution: 5 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS), with Ca²⁺ and Mg²⁺
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Following the treatment incubation (Protocol 1), gently aspirate the treatment medium from all wells.
-
Wash the cells once with 500 µL of pre-warmed HBSS.
-
Prepare the MitoSOX Red working solution by diluting the stock to a final concentration of 5 µM in pre-warmed HBSS.
-
Add the MitoSOX Red working solution to each well (e.g., 200 µL for a 24-well plate) and incubate for 10-20 minutes at 37°C, protected from light.
-
Gently aspirate the staining solution and wash the cells three times with pre-warmed HBSS.
-
Add 200 µL of pre-warmed HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader (Excitation: ~510 nm, Emission: ~580 nm) or visualize using a fluorescence microscope.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
Objective: To assess changes in mitochondrial polarization. In healthy cells, JC-1 forms red fluorescent aggregates in the mitochondria. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as green fluorescent monomers in the cytoplasm.
Materials:
-
JC-1 Dye (Stock solution: 1-5 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
FCCP or CCCP (uncoupler for positive control)
-
Fluorescence microplate reader
Procedure:
-
Following the treatment incubation (Protocol 1), prepare a positive control for depolarization by treating a set of control wells with 10-50 µM FCCP for 15-30 minutes.
-
Prepare the JC-1 working solution by diluting the stock to a final concentration of 2-5 µM in pre-warmed, serum-free medium.
-
Aspirate the treatment medium and add the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
Aspirate the staining solution and wash the cells twice with warm PBS.
-
Add 200 µL of PBS or culture medium to each well.
-
Measure fluorescence immediately using a plate reader.
-
Red Aggregates: Excitation ~550 nm, Emission ~600 nm.
-
Green Monomers: Excitation ~485 nm, Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Measurement of Cellular ATP Levels
Objective: To quantify total cellular ATP as an indicator of overall mitochondrial function.
Materials:
-
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Perform the cell seeding and treatments (Protocol 1) in an opaque-walled 96-well plate.
-
After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader (luminometer).
-
ATP levels can be normalized to cell number or protein concentration determined in parallel wells. A decrease in luminescence indicates ATP depletion.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics [mdpi.com]
- 3. Frontiers | Growth Differentiation Factor 15 Protects SH-SY5Y Cells From Rotenone-Induced Toxicity by Suppressing Mitochondrial Apoptosis [frontiersin.org]
- 4. Melatonin inhibits rotenone-induced SH-SY5Y cell death via the downregulation of Dynamin-Related Protein 1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Ndfip1 Prevents Rotenone-Induced Neurotoxicity and Upregulation of α-Synuclein in SH-SY5Y Cells [frontiersin.org]
- 7. Effect of Diacetylcurcumin Manganese Complex on Rotenone-Induced Oxidative Stress, Mitochondria Dysfunction, and Inflammation in the SH-SY5Y Parkinson’s Disease Cell Model | MDPI [mdpi.com]
- 8. Rotenone and Its Derivative, Rotenoisin A, Induce Neurodegeneration Differentially in SH-SY5Y Cells [mdpi.com]
Application Notes and Protocols for Quantifying the Effect of FeTMPyP on Nitrotyrosine Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrotyrosine is a stable biomarker of nitrosative stress, an event implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.[1] It is formed through the nitration of tyrosine residues by reactive nitrogen species (RNS), most notably peroxynitrite (ONOO⁻).[1] The iron-containing porphyrin, Fe(III) tetrakis(N-methyl-4'-pyridyl)porphyrin (FeTMPyP), is a potent peroxynitrite decomposition catalyst that has been utilized in research to mitigate the effects of nitrosative stress.[2] These application notes provide detailed protocols for quantifying the reduction of nitrotyrosine levels following treatment with this compound, utilizing common laboratory techniques.
Signaling Pathways and Experimental Workflow
The formation of peroxynitrite and subsequent tyrosine nitration can impact various cellular signaling pathways. This compound acts by catalyzing the decomposition of peroxynitrite, thereby preventing the nitration of tyrosine residues on proteins and mitigating the downstream cellular effects.
Caption: Mechanism of this compound in reducing nitrotyrosine formation.
The general workflow for quantifying the effect of this compound involves inducing nitrosative stress in a biological system, treating with this compound, and then measuring the resulting nitrotyrosine levels using an appropriate analytical method.
Caption: General experimental workflow for quantifying the effect of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of this compound on markers related to nitrosative stress from various studies. Note that direct quantification of nitrotyrosine is not always the primary endpoint reported.
| Experimental Model | Treatment | Measured Parameter | Result | Reference |
| Carrageenan-induced paw edema in rats | This compound (30 mg/kg) | Paw swelling | Marked, dose-dependent reduction | |
| Carrageenan-induced paw edema in rats | This compound (30 mg/kg) | Lactate dehydrogenase (LDH) release | Inhibition of carrageenan-induced LDH release | |
| Ischemic stroke in hypertensive rats | This compound | Incidence of hemorrhagic transformation | Decreased by 50% | [3] |
| Diabetic mice | This compound (25 mg/kg/day) | Nitrergic nerve-mediated relaxation | 45% reversal of diabetes-induced deficit | [2] |
| Chronic constriction injury in rats | This compound (1 & 3 mg/kg) | iNOS, NF-κB, TNF-α, IL-6 levels | Reversal of CCI-induced elevation | [4] |
| Infant rats with intestinal ischemia/reperfusion | This compound | Malondialdehyde (lipid peroxidation marker) | Lower levels in ileum and lungs compared to saline-treated I/R group | [5] |
Experimental Protocols
Quantification of Nitrotyrosine by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for quantifying nitrotyrosine. Competitive ELISAs are commonly used for this purpose.[6]
a. Materials:
-
Nitrotyrosine ELISA Kit (e.g., from Abcam, StressMarq Biosciences, Invitrogen)[6][7]
-
Samples (plasma, serum, cell lysates, tissue homogenates)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Adjustable pipettes and disposable tips
-
Deionized or distilled water
b. Procedure (based on a typical competitive ELISA kit): [6][7]
-
Sample Preparation:
-
Plasma: Collect blood into tubes containing EDTA and centrifuge. Store plasma at -80°C. Dilute as needed with the provided sample diluent.[7]
-
Serum: Allow blood to clot, centrifuge, and collect the serum. Store at -80°C. Dilute as needed.[7]
-
Cell/Tissue Lysates: Homogenize cells or tissues in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration. Store at -80°C.
-
-
Assay Protocol:
-
Bring all reagents to room temperature.
-
Prepare standards and samples in the provided diluent.
-
Add 50 µL of standards and samples to the appropriate wells of the nitrotyrosine-coated microplate.
-
Add 50 µL of diluted anti-nitrotyrosine antibody conjugated to horseradish peroxidase (HRP) to each well.
-
Cover the plate and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with the provided wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 30 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm on a microplate reader.
-
Generate a standard curve and calculate the nitrotyrosine concentration in the samples.
-
Quantification of Nitrotyrosine by High-Performance Liquid Chromatography (HPLC)
HPLC offers good sensitivity and specificity for nitrotyrosine quantification and does not require a derivatization step, unlike gas chromatography-based methods.[8][9]
a. Materials:
-
HPLC system with a UV or diode array detector (DAD)
-
Reverse-phase C18 column (e.g., 4.6 mm x 25 cm, 5 µm)[10]
-
HPLC-grade methanol (B129727) and phosphoric acid[11]
-
Nitrotyrosine standard
-
Samples (protein hydrolysates from plasma, tissues, etc.)
-
0.45 µm membrane filters
b. Procedure:
-
Sample Preparation (Protein Hydrolysis):
-
Enzymatic Hydrolysis (Preferred): To avoid artifactual nitration, enzymatic hydrolysis is recommended.[12]
-
-
-
Mobile Phase: Prepare a mobile phase of methanol and 0.1% phosphoric acid (e.g., 60:40 v/v). Filter through a 0.45 µm membrane.[11]
-
Standard Curve: Prepare a stock solution of nitrotyrosine and make serial dilutions (e.g., 0.3 to 20 ng/mL) to generate a standard curve.[11]
-
Chromatography:
-
Quantification: Identify the nitrotyrosine peak based on its retention time compared to the standard. Quantify the amount of nitrotyrosine by integrating the peak area and comparing it to the standard curve.[11]
-
Quantification of Nitrotyrosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for the quantification of nitrotyrosine.[12]
a. Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reverse-phase C18 column
-
Stable isotope-labeled 3-nitrotyrosine (B3424624) internal standard (e.g., ¹³C₆-3-Nitrotyrosine)[13]
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water) and formic acid[13]
-
Pronase for enzymatic digestion
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
Sample Preparation:
-
To a known amount of protein sample, add the stable isotope-labeled internal standard.
-
Perform enzymatic hydrolysis with pronase.[12]
-
After digestion, remove any remaining protein by ultrafiltration.
-
Clean up the sample using an SPE cartridge to remove interfering substances.
-
Dry the eluate and reconstitute it in the initial mobile phase.
-
-
LC-MS/MS Analysis: [13]
-
Liquid Chromatography:
-
Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
A typical gradient could be: 10% B for 0-0.7 min, a linear ramp to 40% B from 0.7-5 min, a ramp to 95% B from 5-5.5 min, hold at 95% B for 1 min, and then re-equilibrate to 10% B.[13]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ionization mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transitions for both native nitrotyrosine and the stable isotope-labeled internal standard.
-
-
Quantification: The concentration of nitrotyrosine is determined by the ratio of the peak area of the analyte to that of the internal standard, plotted against a standard curve.
-
Signaling Pathways Affected by Nitrotyrosine Formation
Peroxynitrite-mediated tyrosine nitration can alter the function of proteins involved in key signaling cascades.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Nitrotyrosine ELISA Kit (ab116691) | Abcam [abcam.com]
- 4. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Nitrotyrosine Competitive ELISA Kit (EEL008) - Invitrogen [thermofisher.com]
- 7. stressmarq.com [stressmarq.com]
- 8. recipp.ipp.pt [recipp.ipp.pt]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of FeTMPyP in Elucidating PARP Over-activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical to cellular processes, including DNA repair and programmed cell death. Over-activation of PARP, often triggered by excessive DNA damage from oxidative and nitrosative stress, can lead to cellular energy depletion and necrotic cell death, a pathway implicated in various pathologies such as neurodegenerative diseases, ischemia-reperfusion injury, and inflammatory disorders.
FeTMPyP, a metalloporphyrin complex, serves as a potent peroxynitrite (ONOO⁻) decomposition catalyst. Peroxynitrite is a highly reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), and a key mediator of oxidative and nitrosative stress. By catalyzing the decomposition of peroxynitrite, this compound mitigates its cytotoxic effects, including DNA damage, thereby indirectly preventing the over-activation of PARP. This makes this compound a valuable pharmacological tool for studying the upstream signaling events that lead to PARP-mediated cell death and for evaluating the therapeutic potential of targeting nitrosative stress in diseases characterized by PARP over-activation.
These application notes provide a comprehensive overview of the use of this compound in studying PARP over-activation, including its mechanism of action, detailed experimental protocols, and relevant quantitative data from preclinical studies.
Mechanism of Action
This compound does not directly inhibit the enzymatic activity of PARP. Instead, its primary role in the context of PARP over-activation is to prevent the initial trigger for its activation: DNA damage induced by peroxynitrite. The signaling pathway can be summarized as follows:
Data Presentation
The following tables summarize quantitative data from a preclinical study investigating the effect of this compound in a rat model of chronic constriction injury (CCI)-induced neuropathic pain, a condition associated with PARP over-activation.[1][2]
Table 1: Effect of this compound on Poly (ADP-ribose) (PAR) Levels in Sciatic Nerve and Dorsal Root Ganglions (DRGs)
| Treatment Group | Dose (mg/kg, p.o.) | Change in PAR Levels (Compared to Sham) |
| CCI + Vehicle | - | Elevated |
| CCI + this compound | 1 | Reversed elevation |
| CCI + this compound | 3 | Reversed elevation |
Data adapted from Komirishetty et al., 2022. "Reversed elevation" indicates a statistically significant reduction in the elevated PAR levels observed in the CCI + Vehicle group, trending towards the levels in the sham control group.
Table 2: Effect of this compound on ATP Levels in Sciatic Nerve and Dorsal Root Ganglions (DRGs)
| Treatment Group | Dose (mg/kg, p.o.) | Change in ATP Levels (Compared to Sham) |
| CCI + Vehicle | - | Depleted |
| CCI + this compound | 1 | Reversed depletion |
| CCI + this compound | 3 | Reversed depletion |
Data adapted from Komirishetty et al., 2022. "Reversed depletion" indicates a statistically significant increase in the depleted ATP levels observed in the CCI + Vehicle group, trending towards the levels in the sham control group.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the role of this compound in studying PARP over-activation.
Protocol 1: In Vitro Assessment of this compound on Peroxynitrite-Induced PARP Activation in Neuronal Cell Culture
This protocol outlines the use of a neuronal cell line (e.g., SH-SY5Y) to investigate the protective effects of this compound against peroxynitrite-induced PARP activation.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
This compound (stock solution in a suitable solvent, e.g., water or DMSO)
-
Peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for Western blotting, ATP measurement, and cell viability assays
Procedure:
-
Cell Culture: Culture neuronal cells to ~80% confluency in appropriate culture vessels.
-
This compound Pre-treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Induction of Nitrosative Stress: Add a peroxynitrite donor (e.g., SIN-1 at 100-500 µM) or authentic peroxynitrite to the culture medium and incubate for the desired duration (e.g., 30 minutes to 4 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for subsequent analysis.
-
-
Biochemical Analyses:
-
Western Blot for PAR: Perform SDS-PAGE and Western blotting using an anti-PAR antibody to assess the levels of poly(ADP-ribosyl)ated proteins.
-
ATP Measurement: Use a commercially available ATP assay kit to measure intracellular ATP levels according to the manufacturer's instructions.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay.
-
Protocol 2: Western Blot for Poly(ADP-ribose) (PAR)
Materials:
-
Cell or tissue lysate
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PAR antibody (e.g., 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG (e.g., 1:5000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PAR antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: In Vivo Assessment in a Rodent Model of Neuropathic Pain
This protocol is based on the study by Komirishetty et al. (2022) and describes the evaluation of this compound in a chronic constriction injury (CCI) model.[1]
References
Troubleshooting & Optimization
FeTMPyP Stability in Solution: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) Chloride), ensuring its stability in solution is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in solution.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during the preparation and use of this compound solutions.
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Peroxynitrite Scavenging Assays
Possible Causes and Solutions:
-
Degradation of this compound Stock Solution: Stock solutions of this compound, if not stored properly, can degrade over time, leading to reduced catalytic activity.
-
Solution: Prepare fresh stock solutions. Manufacturer recommendations suggest that reconstituted stock solutions are stable for up to 4 months when aliquoted and stored at -20°C. Always protect solutions from light.
-
-
pH-Dependent Instability: The stability of this compound can be influenced by the pH of the buffer.
-
Solution: Ensure the pH of your experimental buffer is within a stable range for this compound. While specific quantitative data on its pH stability profile is limited in readily available literature, physiological pH (around 7.4) is commonly used in studies involving this compound as a peroxynitrite decomposition catalyst.[1][2] It is advisable to prepare fresh solutions in your experimental buffer shortly before use.
-
-
Photodegradation: Porphyrins are known to be light-sensitive. Exposure to ambient light can lead to photodegradation and loss of activity.
-
Solution: Prepare and handle this compound solutions in a dark or low-light environment. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.
-
Troubleshooting Workflow for Inconsistent Efficacy:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Visible Changes in this compound Solution (Color Change or Precipitation)
Possible Causes and Solutions:
-
Aggregation: Porphyrins have a tendency to aggregate in aqueous solutions, which can lead to changes in their UV-Vis absorption spectra and potentially precipitation. Aggregation can be influenced by concentration, ionic strength, and pH.[3]
-
Solution: Prepare solutions at the lowest effective concentration. If high concentrations are necessary, consider the use of a co-solvent if compatible with your experimental system. Monitor for aggregation using UV-Vis spectroscopy (see experimental protocols below).
-
-
Degradation: A color change in the solution may indicate chemical degradation of the this compound molecule.
-
Solution: Discard any solution that has visibly changed color. Prepare fresh solutions and ensure proper storage conditions are maintained.
-
-
Precipitation in Media: When adding a concentrated this compound stock solution (e.g., in water or DMSO) to cell culture media, precipitation can occur due to interactions with media components.
-
Solution: Perform a solubility test of this compound in your specific cell culture medium at the final desired concentration. It may be necessary to prepare a more dilute stock solution or to add the stock solution to the medium with gentle agitation.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Solid this compound should be stored at -20°C and protected from light. Reconstituted aqueous stock solutions should be aliquoted and frozen at -20°C, where they are reported to be stable for up to 4 months.
Q2: What is the solubility of this compound?
A2: The solubility of this compound in water is reported to be 50 mg/mL.
| Solvent/Buffer | Reported Solubility/Use |
| Water | 50 mg/mL |
| PBS (pH 7.2) | Used as a solvent |
| 0.1 M Tris-HCl, 1 mM EDTA (pH 9.0) | Used as a solvent |
Q3: How can I tell if my this compound solution has degraded?
A3: Degradation of this compound can be indicated by a few observations:
-
Visual Changes: A noticeable change in the color of the solution or the formation of a precipitate.
-
Reduced Activity: A decrease in the compound's efficacy in your experimental assay (e.g., reduced peroxynitrite scavenging).
-
Spectral Changes: Alterations in the UV-Vis absorption spectrum, such as a decrease in the Soret band intensity or a shift in its wavelength.
Q4: Can this compound interact with components in my cell culture medium?
A4: Yes, interactions are possible. Cell culture media such as DMEM and RPMI-1640 are complex mixtures of amino acids, vitamins, salts, and other components.[4][5] Adding a concentrated solution of any compound, including this compound, can lead to precipitation or interactions that may affect the compound's stability and activity. It is always recommended to test the solubility and stability of this compound in your specific medium at the intended working concentration.
Q5: How does pH affect the stability of this compound?
Factors Affecting this compound Stability:
Caption: Key factors influencing the stability of this compound in solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound solid
-
Sterile, high-purity water or desired buffer (e.g., PBS)
-
Sterile, amber-colored microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a low-light environment, weigh the desired amount of this compound.
-
Dissolve the solid this compound in the appropriate volume of sterile water or buffer to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 4 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring this compound Aggregation using UV-Vis Spectroscopy
Objective: To assess the aggregation state of this compound in solution by observing changes in its UV-Vis absorption spectrum.
Materials:
-
This compound solution at the desired experimental concentration
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare the this compound solution in the desired buffer and at the concentration to be used in the experiment.
-
Record the initial UV-Vis spectrum of the freshly prepared solution from approximately 350 nm to 700 nm. Note the wavelength and absorbance of the Soret band (the most intense absorption peak, typically around 400-450 nm for porphyrins).
-
Incubate the solution under your experimental conditions (e.g., at a specific temperature or for a certain duration).
-
At various time points, record the UV-Vis spectrum again.
-
Data Analysis: A broadening of the Soret band, a decrease in its intensity (hypochromism), or a shift in its wavelength (typically a blue-shift for H-aggregates) can indicate the formation of aggregates.[3]
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound solutions.
References
- 1. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate buffer pH 7.4: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
FeTMPyP Technical Support Center: Optimizing In Vitro Concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing the concentration of FeTMPyP, a peroxynitrite decomposition catalyst, for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III), is a metalloporphyrin that acts as a potent peroxynitrite (ONOO⁻) decomposition catalyst. Its primary mechanism involves catalyzing the isomerization of the highly reactive and damaging peroxynitrite molecule into the much more stable and less toxic nitrate (B79036) (NO₃⁻).[1][2] By doing so, it prevents downstream cellular damage caused by peroxynitrite, such as lipid peroxidation and the nitration of tyrosine residues in proteins.[1] this compound can also catalytically decompose superoxide (B77818) radicals (O₂·⁻).[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for maintaining the stability and efficacy of this compound.
-
Reconstitution: this compound is soluble in water up to 50 mg/mL.[1] For most cell culture applications, preparing a 1-10 mM stock solution in sterile, nuclease-free water is recommended.
-
Storage: After reconstitution, it is crucial to aliquot the stock solution into smaller, single-use volumes and freeze them at -20°C. Stock solutions are reported to be stable for up to four months under these conditions.
-
Handling: The compound is hygroscopic (absorbs moisture from the air) and should be protected from light.[1]
Q3: What is a good starting concentration for my in vitro experiment?
The effective concentration of this compound can vary significantly depending on the cell type, the concentration of the oxidative insult (e.g., peroxynitrite donor), and the experimental endpoint. A review of the literature suggests a broad range of effective concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
| Cell Type / Model | Effective Concentration | Application |
| Primary Cortical Neurons | 2 µM | Protection against neurotoxicity from a NO-O₂ donor (SIN-1).[3] |
| C2C12 Myotubes | 150 µM | Used to study effects on insulin (B600854) signaling (Note: No effect was observed at this concentration for Akt phosphorylation).[4] |
| RAW 264.7 Macrophages | EC₅₀ of ~3.5 µM* | Cytoprotection against exogenously added peroxynitrite.[2][5] |
| in vitro (general) | Dose-dependent | Reduction of paw swelling in an in vivo inflammation model, demonstrating in vivo efficacy.[2][5] |
| Note: This EC₅₀ value was reported for FeTMPS, a structurally similar and functionally related peroxynitrite decomposition catalyst, providing a relevant starting point. |
Q4: Is this compound cytotoxic, and how do I determine the optimal non-toxic concentration?
Like any compound, this compound can be toxic at high concentrations. However, specific IC50 (half-maximal inhibitory concentration) values are highly cell-line dependent and are not widely reported in the literature. Therefore, it is critical to perform a cytotoxicity assay to identify the optimal concentration range that is effective without causing significant cell death in your specific experimental system. A standard approach is to perform a dose-response curve and evaluate cell viability using an assay like MTT, MTS, or CellTiter-Glo®.
Q5: What are the essential experimental controls to include when using this compound?
To ensure the validity and interpretability of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same solvent (e.g., sterile water) used to dissolve the this compound, at the same final concentration. This controls for any effects of the solvent itself.
-
Untreated Control (Negative Control): Cells that are not exposed to the damaging agent or this compound. This provides a baseline for normal cell health and viability.
-
Damage Control (Positive Control): Cells treated only with the agent used to induce peroxynitrite stress (e.g., SIN-1, exogenous peroxynitrite). This demonstrates the extent of damage that this compound is expected to prevent.
-
This compound Only Control: Cells treated only with this compound at the concentrations being tested. This is crucial for assessing the baseline effect of the compound on the cells in the absence of an oxidative challenge and confirming it is not cytotoxic at the effective concentration.
Troubleshooting Guide
Problem: this compound is not showing any protective effect in my experiment.
-
Is the concentration optimal? The effective concentration can be narrow. A low dose may be insufficient, while a very high dose could induce cytotoxicity, masking any protective effect. Refer to the protocol below to perform a full dose-response analysis.
-
Is the compound active? Improper storage (e.g., exposure to light, repeated freeze-thaw cycles) can lead to degradation. Use freshly thawed aliquots for each experiment.
-
Is your damage model appropriate? this compound is a specific catalyst for peroxynitrite decomposition.[1][2] If your cell model is experiencing damage from other reactive oxygen species (ROS) not mediated by peroxynitrite, this compound may not be effective.
-
Could media components be interfering? Some components in complex cell culture media could potentially interact with this compound. While specific interactions are not documented, stability can be a concern for many compounds in media.[6][7] Consider the timing of your treatment and the stability of this compound in your specific media over the course of the experiment.
Problem: I'm observing high levels of cell death, even at what should be non-toxic this compound concentrations.
-
Have you confirmed your dilutions? Double-check all calculations for stock solution and final working concentrations. A simple dilution error is a common source of unexpected toxicity.
-
Is your cell line particularly sensitive? Different cell lines exhibit varied sensitivity to chemical compounds.[8] It is essential to perform a cytotoxicity test on your specific cell line rather than relying on values from the literature.
-
Is the "this compound Only" control also showing toxicity? This is the key experiment to distinguish between compound toxicity and an interaction with your damage agent. If this compound alone is toxic, you must lower the concentration.
Problem: My reconstituted this compound solution has visible precipitates or looks discolored.
-
Was it fully dissolved? Ensure the compound is completely dissolved in the solvent (water) upon initial reconstitution. Gentle warming or vortexing may assist.
-
Was it stored correctly? Precipitation can occur if the stock solution was not stored properly (e.g., frozen at a concentration above its solubility limit at that temperature). Storing in aliquots at -20°C is recommended.
-
Has it been subjected to multiple freeze-thaw cycles? This can affect the stability and solubility of many compounds. Avoid this by preparing single-use aliquots.
Experimental Protocols & Workflows
Experimental Workflow for Optimizing this compound Concentration
References
- 1. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-crt.org [e-crt.org]
Navigating FeTMPyP Catalysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin, commonly known as FeTMPyP. This guide is designed to assist you in optimizing your catalytic experiments, troubleshooting common issues, and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the catalytic efficiency of this compound?
A1: The catalytic efficiency of this compound is primarily influenced by a combination of factors including:
-
pH of the reaction medium: The pH can affect the stability of the catalyst and the speciation of reactants and intermediates.
-
Temperature: Reaction temperature impacts the rate of catalysis and the stability of this compound.
-
Substrate and Oxidant Concentrations: The concentrations of the substrate and the oxidizing agent are critical for optimal reaction kinetics.
-
Type of Oxidant: Different oxidants can lead to variations in catalytic activity and product selectivity.
-
Presence of Inhibitors or Promoters: Certain molecules can inhibit or enhance the catalytic performance of this compound.
-
Catalyst Aggregation and Stability: The formation of inactive µ-oxo dimers and catalyst degradation can significantly reduce efficiency.
Q2: What is the primary application of this compound as a catalyst?
A2: this compound is widely recognized as a potent catalyst for the decomposition of peroxynitrite (ONOO⁻)[1][2][3]. It catalyzes the isomerization of peroxynitrite to nitrate (B79036) (NO₃⁻) under physiological conditions. This action makes it a valuable tool in studying and mitigating nitrosative stress in various biological systems.
Q3: How should this compound be stored to maintain its catalytic activity?
A3: For long-term storage, this compound should be stored at -20°C in a desiccated, light-protected environment. Reconstituted stock solutions are reported to be stable for up to 4 months when stored at -20°C.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Catalytic Activity
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Verify the pH of your reaction buffer. The optimal pH for this compound can be substrate-dependent. It is known that the formation of inactive µ-oxo dimers of iron porphyrins is highly dependent on pH[4]. |
| Incorrect Temperature | Ensure the reaction is performed at the optimal temperature for your specific substrate and reaction type. Both excessively high and low temperatures can negatively impact catalytic rates. |
| Degraded Catalyst | This compound can degrade over time, especially if not stored properly. Use a fresh batch of the catalyst or verify the integrity of your current stock using UV-Vis spectroscopy. |
| Inappropriate Oxidant | The choice of oxidant is crucial. For peroxynitrite decomposition, this compound is well-established. For other oxidation reactions, common oxidants include hydrogen peroxide (H₂O₂), iodosylbenzene (PhIO), and tert-butyl hydroperoxide (TBHP). The efficiency will vary with the oxidant used. |
| Presence of Inhibitors | Certain molecules in your reaction mixture may be acting as inhibitors. Review all components and consider running control experiments to identify the inhibiting species. |
| Formation of Inactive µ-oxo Dimers | The formation of µ-oxo dimers, where two iron porphyrin units are linked by an oxygen atom, can lead to catalyst deactivation. This is often favored in aqueous solutions at neutral or alkaline pH[4][5]. To minimize this, consider adjusting the pH to a more acidic range if your reaction permits, or using a less polar solvent. |
Issue 2: Poor Product Selectivity
| Possible Cause | Troubleshooting Steps |
| Reaction Conditions Not Optimized | Systematically vary reaction parameters such as temperature, solvent, and reaction time to improve selectivity. |
| Nature of the Substrate | The inherent structure of your substrate will influence the regioselectivity and stereoselectivity of the reaction. |
| Catalyst Modification | For certain applications, modifying the porphyrin ligand can improve selectivity. This is an advanced approach that may require custom synthesis. |
Issue 3: Catalyst Precipitation or Aggregation During Reaction
| Possible Cause | Troubleshooting Steps |
| Low Catalyst Solubility | Ensure this compound is fully dissolved in the reaction solvent before adding other reagents. If solubility is an issue, consider using a co-solvent. |
| Aggregation at High Concentrations | Avoid using excessively high concentrations of the catalyst. Work within the recommended concentration range for your specific application. |
| Ionic Strength of the Medium | The ionic strength of the solution can influence the aggregation state of charged porphyrins like this compound[4]. Adjusting the salt concentration may help in some cases. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Catalytic Rate Constant (kcat) for Peroxynitrite Isomerization | 2.2 x 10⁶ M⁻¹s⁻¹ | Physiological conditions |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Peroxynitrite Decomposition Assay
This protocol is adapted from studies investigating the peroxynitrite scavenging activity of this compound.
Objective: To measure the catalytic decomposition of peroxynitrite by this compound.
Materials:
-
This compound
-
Peroxynitrite (ONOO⁻) solution
-
Phosphate (B84403) buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a fresh solution of peroxynitrite in a dilute NaOH solution (e.g., 0.1 M). The concentration of the peroxynitrite stock should be determined spectrophotometrically at 302 nm in 0.1 M NaOH (ε = 1670 M⁻¹cm⁻¹).
-
-
Reaction Setup:
-
In a quartz cuvette, add the phosphate buffer (pH 7.4).
-
Add the desired concentration of this compound to the cuvette.
-
Initiate the reaction by adding a small volume of the peroxynitrite stock solution to the cuvette to achieve the desired final concentration.
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 302 nm (the characteristic absorbance of peroxynitrite) over time using the kinetic mode of the UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The initial rate of peroxynitrite decomposition can be calculated from the linear portion of the absorbance decay curve.
-
The catalytic rate constant can be determined by analyzing the reaction rates at different concentrations of this compound and peroxynitrite.
-
Logical Relationship for Peroxynitrite Decomposition
Caption: Catalytic cycle of this compound in peroxynitrite decomposition.
Protocol 2: Catalytic Oxidation of Cyclohexane (B81311)
This is a general protocol for the oxidation of an alkane, which can be adapted for this compound.
Objective: To perform the catalytic oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using this compound.
Materials:
-
This compound
-
Cyclohexane (substrate)
-
An oxidant (e.g., hydrogen peroxide, iodosylbenzene, or tert-butyl hydroperoxide)
-
Acetonitrile (solvent)
-
Gas Chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve a catalytic amount of this compound in acetonitrile.
-
Add cyclohexane to the solution.
-
Initiate the reaction by adding the oxidant. The molar ratio of catalyst:substrate:oxidant should be optimized for best results (a common starting point is 1:1000:100).
-
-
Reaction Conditions:
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by taking aliquots at different time intervals.
-
-
Sample Analysis:
-
Quench the reaction in the aliquots by adding a reducing agent (e.g., a small amount of sodium sulfite (B76179) solution if H₂O₂ was used).
-
Extract the products with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone. An internal standard should be used for accurate quantification.
-
Experimental Workflow for Cyclohexane Oxidation
Caption: General workflow for this compound-catalyzed oxidation reactions.
Signaling Pathways and Logical Relationships
The catalytic activity of this compound, like other metalloporphyrins, is governed by the formation of a high-valent iron-oxo intermediate. This reactive species is responsible for the oxygen transfer to the substrate.
General Catalytic Cycle for Oxidation Reactions
Caption: Simplified catalytic cycle of this compound in oxidation reactions.
This guide provides a foundational understanding and practical advice for working with this compound. For more specific applications and advanced troubleshooting, consulting the primary literature is recommended.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. μ-Oxo Dimerization Effects on Ground- and Excited-State Properties of a Water-Soluble Iron Porphyrin CO2 Reduction Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple spectroscopic and magnetic techniques show that chloroquine induces formation of the μ-oxo dimer of ferriprotoporphyrin IX - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of FeTMPyP in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FeTMPyP in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
A1: this compound, or 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron(III) chloride, is widely recognized as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1] Its primary on-target effect is the scavenging of peroxynitrite, a reactive nitrogen species implicated in oxidative and nitrosative stress. This action helps to mitigate cellular damage, neuroinflammation, and mitochondrial dysfunction in various experimental models.[1]
Q2: What are the known major off-target effects of this compound?
A2: A significant off-target effect of this compound is its interaction with G-quadruplexes, which are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA.[2] By binding to and stabilizing these structures, this compound can interfere with crucial cellular processes such as DNA replication, gene transcription, and telomere maintenance. This can lead to unintended consequences in experiments, including alterations in cell proliferation and gene expression.[2][3]
Q3: Can this compound affect specific signaling pathways?
A3: Yes, this compound's interaction with G-quadruplexes can modulate signaling pathways. For instance, the promoter region of the c-myc proto-oncogene is known to form a G-quadruplex structure, and stabilization of this structure by porphyrin derivatives can repress c-myc transcription.[4] As c-Myc is a key regulator of cell proliferation, apoptosis, and metabolism, this interaction can have widespread effects on cellular signaling.[5][6][7] Additionally, this compound can inhibit telomerase activity by stabilizing the G-quadruplex structure at telomeres.[8][9] However, it is noteworthy that in some cell types, this compound has been shown to not affect the Akt signaling pathway.
Q4: Are there commercially available proteomics or transcriptomics datasets on the off-target effects of this compound?
A4: Based on a comprehensive search of publicly available literature, there are no dedicated, large-scale proteomics or transcriptomics studies specifically designed to identify the off-target effects of this compound across various cell lines. While such 'omics' approaches are valuable for identifying off-target effects of novel compounds, this data does not appear to be readily available for this compound at this time.[10][11][12][13][14]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound and suggests potential causes related to its off-target effects.
Table 1: Troubleshooting Common Experimental Issues with this compound
| Observed Problem | Potential Off-Target Cause | Recommended Troubleshooting Steps |
| Unexpected changes in cell proliferation or apoptosis | Interaction with G-quadruplexes in the promoter of oncogenes (e.g., c-myc) or telomeres. | 1. Titrate this compound concentration: Determine the lowest effective concentration for peroxynitrite scavenging to minimize off-target effects. 2. Monitor c-myc expression: Use qPCR or Western blotting to check for changes in c-myc mRNA or protein levels. 3. Assess telomerase activity: If working with cancer cells, a telomerase activity assay can indicate off-target effects on telomeres.[8][9] |
| Altered expression of a reporter gene | The reporter construct may contain G-quadruplex forming sequences. | 1. Sequence analysis: Analyze your plasmid construct for potential G-quadruplex forming sequences (PQS). 2. Use a control compound: Compare the effects of this compound with a structurally different peroxynitrite scavenger that does not bind to G-quadruplexes. |
| Inconsistent results between experiments | Variability in G-quadruplex formation based on cell state or experimental conditions. | 1. Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. 2. Control for oxidative stress: The formation of G-quadruplexes can be influenced by oxidative stress, which should be a controlled variable in your experiment.[15] |
| Compound precipitation in cell culture media | Poor solubility of the compound at the desired concentration. | 1. Prepare fresh stock solutions: Dissolve this compound in an appropriate solvent like DMSO at a high concentration. 2. Pre-warm media: Add the stock solution to pre-warmed media and mix thoroughly before applying to cells. 3. Check final solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.1%).[16] |
Experimental Protocols & Methodologies
Below are summarized protocols for key experiments involving this compound, with a focus on mitigating and understanding its off-target effects.
Protocol 1: In Vitro Peroxynitrite Scavenging Assay
This protocol provides a method to determine the on-target efficacy of this compound.
Workflow for Peroxynitrite Scavenging Assay
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The different biological effects of TMPyP4 and cisplatin in the inflammatory microenvironment of osteosarcoma are attributed to G‐quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase Inhibitor TMPyP4 Alters Adhesion and Migration of Breast-Cancer Cells MCF7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.red [2024.sci-hub.red]
- 5. Dynamic regulation of c-Myc proto-oncogene expression during lymphocyte development revealed by a GFP-c-Myc knock-in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-Myc inhibits myogenic differentiation and myoD expression by a mechanism which can be dissociated from cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Deep next-generation proteomics and network analysis reveal systemic and tissue-specific patterns in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transcriptomics in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptomics technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptomics in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. G-quadruplex–forming promoter sequences enable transcriptional activation in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing FeTMPyP Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the in vivo bioavailability of the peroxynitrite decomposition catalyst, FeTMPyP (Iron (III) meso-tetra(N-methyl-4-pyridyl)porphine). Here you will find answers to frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability a critical issue?
A1: this compound is a potent synthetic metalloporphyrin that acts as a peroxynitrite scavenger, showing significant therapeutic potential in models of conditions involving oxidative and nitrosative stress, such as neurodegenerative and cardiovascular diseases. However, its inherent physicochemical properties—notably its charge and potential for aggregation—can limit its ability to cross biological membranes, leading to poor absorption, rapid clearance from circulation, and insufficient accumulation in target tissues. Optimizing its bioavailability is therefore crucial for translating promising in vitro results into in vivo efficacy.
Q2: What are the common administration routes for this compound in animal studies?
A2: In preclinical research, this compound has been administered through various routes, most commonly intraperitoneal (i.p.) injection. Oral (p.o.) administration has also been reported in some studies. The choice of administration route significantly impacts the pharmacokinetic profile of the compound.
Q3: What are the primary strategies to improve the bioavailability of this compound?
A3: The main strategies focus on overcoming its delivery barriers through advanced formulation techniques. These include:
-
Liposomal Encapsulation: Enclosing this compound within lipid-based vesicles (liposomes) can protect it from degradation, improve solubility, prolong circulation time, and facilitate cellular uptake.
-
Nanoparticle Formulation: Incorporating this compound into polymeric or solid lipid nanoparticles can enhance its stability and allow for targeted delivery, potentially leveraging the enhanced permeability and retention (EPR) effect in tumor models.
-
Co-administration with Bioavailability Enhancers: In some cases, co-administration with agents like ascorbate (B8700270) has been shown to enhance the accumulation of similar metalloporphyrins in tissues by altering their charge and lipophilicity.[1]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during in vivo experiments with this compound.
Issue 1: Low or inconsistent therapeutic efficacy observed in vivo despite positive in vitro results.
-
Possible Cause: Poor bioavailability leading to sub-therapeutic concentrations at the target site. The compound may be rapidly cleared from circulation or fail to penetrate the target tissue effectively.
-
Troubleshooting Workflow:
Troubleshooting workflow for low in vivo efficacy.
Issue 2: this compound solution precipitates upon preparation for injection or in vivo.
-
Possible Cause: Poor aqueous solubility of the this compound salt or interaction with components of the vehicle (e.g., saline, PBS) leading to aggregation.
-
Solution:
-
Vehicle Optimization: Ensure the pH and composition of the vehicle are suitable for this compound. Test solubility in different biocompatible solvents or buffer systems.
-
Formulation: Encapsulating this compound in a nanocarrier like a liposome (B1194612) is the most robust solution. Liposomes create a stable aqueous dispersion of the lipid-encapsulated drug, preventing aggregation and precipitation.
-
Issue 3: High variability in experimental results between animals.
-
Possible Cause: Inconsistent administration or variable absorption of a non-optimized this compound formulation.
-
Solution:
-
Standardize Administration Technique: Ensure precise and consistent administration (e.g., injection volume, site, and speed).
-
Use a Stable Formulation: Employing a nanoparticle or liposomal formulation can significantly reduce pharmacokinetic variability. These carriers provide more predictable absorption and distribution profiles compared to administering the free compound in a simple vehicle.
-
Data on Enhanced Bioavailability through Formulation
While specific pharmacokinetic data for this compound formulations is limited in publicly available literature, studies on similar metalloporphyrins and other drugs demonstrate the significant potential of nanocarrier encapsulation. Encapsulation is shown to increase circulation time (half-life), peak plasma concentration (Cmax), and total drug exposure (Area Under the Curve, AUC).
The table below presents a representative comparison based on typical improvements observed when a free drug is formulated into a nanocarrier system, such as liposomes or nanoparticles.
| Pharmacokinetic Parameter | Free Drug (Typical Profile) | Nanocarrier Formulation (Expected Profile) | Expected Improvement |
| Peak Plasma Conc. (Cmax) | Low to Moderate | Moderate to High | 1.5 - 5-fold |
| Time to Peak (Tmax) | Short (Rapid absorption/clearance) | Longer (Sustained release) | Varies |
| Elimination Half-life (t½) | Short | Significantly Longer | 2 - 10-fold |
| Area Under Curve (AUC) | Low | High | 3 - 10-fold+ |
| Tissue Accumulation (Target) | Low | High (Enhanced by EPR effect) | 5 - 10-fold+ |
Note: These values are illustrative and the actual improvement for this compound will depend on the specific formulation, animal model, and administration route.
Advanced Formulation Strategies
Encapsulation technologies are the most effective way to enhance the in vivo performance of metalloporphyrins like this compound.
Experimental Protocols
Protocol: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration and Extrusion
This protocol describes a common method for encapsulating this compound into small unilamellar vesicles (SUVs).
Materials:
-
This compound
-
Phospholipids (e.g., DSPC or DMPC)
-
Cholesterol
-
PEGylated lipid (e.g., DSPE-PEG2000)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Rotary evaporator
-
Bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
High-vacuum pump
Methodology:
-
Lipid Film Preparation:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in a desired molar ratio, such as 55:40:5) in chloroform in a round-bottom flask.
-
Add this compound to the organic solvent. The drug-to-lipid ratio must be optimized but a starting point is often 1:10 to 1:20 (w/w).
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid transition temperature (e.g., 60°C for DSPC) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
-
-
Hydration:
-
Warm the aqueous hydration buffer to the same temperature used for film formation (e.g., 60°C).
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask gently (e.g., by hand or on the rotary evaporator without vacuum) until the lipid film is fully suspended in the buffer. This process forms large, multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To create uniformly sized vesicles, the MLV suspension must be downsized.
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, pre-heated to the same working temperature.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11 or 21 times). This mechanical force breaks down the MLVs into small unilamellar vesicles (SUVs) with a diameter close to the membrane pore size.
-
-
Purification and Characterization:
-
Remove any unencapsulated (free) this compound from the liposome suspension using size exclusion chromatography or dialysis.
-
Characterize the final formulation for particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS), and determine the encapsulation efficiency via UV-Vis spectrophotometry after disrupting the liposomes with a suitable detergent.
-
References
Technical Support Center: Addressing Solubility Challenges with FeTMPyP
For researchers, scientists, and drug development professionals utilizing FeTMPyP, navigating its solubility can be a critical hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) chloride, is a metalloporphyrin complex. It is widely recognized as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1][2] Its primary role is to scavenge peroxynitrite, a reactive nitrogen species implicated in oxidative and nitrative stress. Consequently, this compound is frequently used in research related to neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[3][4][5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have solubility challenges. While it is sold as a solid, its solubility can vary depending on the solvent and pH. Conflicting reports exist, with some sources indicating a solubility of up to 50 mg/mL in water, while others suggest it is closer to 1 mg/mL. It is also described as being soluble in aqueous basic solutions. For more consistent results, specific buffered solutions are recommended. It has been reported to be soluble in 0.1 M Tris-HCl with 1 mM EDTA at pH 9.0 and in Phosphate Buffered Saline (PBS) at pH 7.2, both at a concentration of 10 mg/mL.
Q3: My this compound solution appears to have precipitated. What could be the cause and how can I resolve it?
A3: Precipitation of this compound can occur due to several factors:
-
pH: The solubility of this compound is pH-dependent. A decrease in pH can lead to protonation and reduced solubility.
-
Solvent Saturation: Exceeding the solubility limit in a given solvent will cause precipitation.
-
Temperature: Changes in temperature can affect solubility. Some buffers may cause salts to precipitate out at lower temperatures.[6]
-
Aggregation: Porphyrin molecules have a tendency to stack and form aggregates, which can lead to precipitation.
To resolve precipitation, you can try the following:
-
Adjusting pH: If using an unbuffered aqueous solution, consider adding a small amount of a basic solution (e.g., dilute NaOH) to increase the pH.
-
Sonication: Gentle sonication can help to break up aggregates and redissolve the compound.
-
Warming: Gently warming the solution may increase solubility. However, be cautious as excessive heat can degrade the compound.
-
Dilution: If the concentration is too high, diluting the solution with more solvent may help to redissolve the precipitate.
Q4: How should I prepare a stock solution of this compound?
A4: Preparing a stable, concentrated stock solution is crucial for reproducible experiments. Given the solubility characteristics, preparing a stock solution in an appropriate buffer is recommended. A general protocol is provided in the Experimental Protocols section below. It is advisable to prepare fresh solutions, but if storage is necessary, aliquot the stock solution into smaller volumes and store at -20°C for up to 4 months, protected from light.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent/Buffer | Reported Solubility | Reference(s) |
| Water | 1 mg/mL - 50 mg/mL (conflicting reports) | |
| Aqueous Base | Soluble | |
| 0.1 M Tris-HCl, 1 mM EDTA, pH 9.0 | 10 mg/mL | |
| Phosphate Buffered Saline (PBS), pH 7.2 | 10 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | May be soluble | [7] |
| Ethanol, Methanol, DMF | Data not consistently available |
Note: The solubility of this compound can be lot-dependent. It is always recommended to perform a small-scale solubility test with a new batch of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in PBS
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of PBS (pH 7.4) to achieve a final concentration of 10 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming to 37°C can also be attempted.
-
Visually inspect the solution for any remaining particulate matter. If present, continue sonication for another 5 minutes.
-
Once fully dissolved, the stock solution is ready for use or for further dilution into your experimental medium.
-
For storage, aliquot the stock solution into smaller, single-use volumes in light-protected tubes and store at -20°C.
Mandatory Visualization
Signaling Pathway: this compound-Mediated Peroxynitrite Decomposition
Caption: this compound catalyzes the decomposition of peroxynitrite.
Experimental Workflow: Troubleshooting this compound Solubility
Caption: A stepwise guide to dissolving this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fe-TMPyP | peroxynitrite decomposition catalyst | CAS# 133314-07-5 | InvivoChem [invivochem.com]
best practices for handling and storage of FeTMPyP powder
Welcome to the technical support center for FeTMPyP powder. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, troubleshooting guidance for common experimental issues, and detailed protocols for its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) Chloride) is a synthetic metalloporphyrin that acts as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1][2] Its primary mechanism of action is to catalyze the isomerization of the potent and cytotoxic oxidant peroxynitrite into the much less reactive nitrate (B79036) (NO₃⁻).[1][3] By scavenging peroxynitrite, this compound helps to mitigate cellular damage caused by oxidative and nitrative stress, which is implicated in a variety of pathological conditions.[4][5]
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder is hygroscopic and sensitive to light. To ensure its stability, it should be stored at -20°C in a desiccated environment, protected from light.[1][3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water up to 50 mg/mL and in PBS (pH 7.2) at 10 mg/mL.[1][2] To prepare a stock solution, reconstitute the powder in sterile, high-purity water or a suitable buffer. After reconstitution, it is recommended to aliquot the solution into smaller volumes and freeze them at -20°C.[1][3]
Q4: What is the stability of this compound stock solutions?
A4: When stored properly at -20°C, stock solutions of this compound are stable for up to 4 months.[1][3] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q5: What are the main safety precautions when handling this compound powder?
A5: this compound powder can cause skin, eye, and respiratory irritation.[6] It is essential to handle the powder in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9] Avoid generating dust.[7]
Handling and Storage Summary
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | [1][2] |
| Storage Conditions | Desiccated, protect from light | [1][3] |
| Shipped in | Ambient temperature | [1] |
| Hygroscopic | Yes | [1][3] |
| Appearance | Brown to black solid powder | [1][10] |
| Stock Solution Stability | Up to 4 months at -20°C | [1][3] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | - Improper storage of this compound powder or stock solution.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the working solution. | - Ensure powder is stored at -20°C in a desiccated, light-protected container.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment and verify the concentration. |
| Precipitation of this compound in solution | - Exceeding the solubility limit in the chosen solvent.- Interaction with components in a complex medium. | - Do not exceed the recommended solubility (e.g., 50 mg/mL in water).- If using a complex buffer or medium, test the solubility of this compound in a small volume first.- Consider preparing a more concentrated stock in a highly soluble solvent and then diluting it into the final experimental medium. |
| No observable effect of this compound in the experiment | - Insufficient concentration of this compound.- Degradation of the compound.- The experimental model is not dependent on peroxynitrite-mediated damage. | - Perform a dose-response experiment to determine the optimal concentration.- Use a fresh stock solution or powder.- Include positive controls for peroxynitrite-induced damage to validate the model. |
| Cell toxicity observed | - High concentration of this compound.- Contamination of the stock solution. | - Determine the cytotoxic threshold of this compound for your specific cell line using a viability assay.- Prepare fresh, sterile-filtered stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Sterile, high-purity water or PBS (pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile water or PBS to achieve the desired concentration (e.g., for a 10 mg/mL stock in water).
-
Vortex the solution until the powder is completely dissolved. The solution should be a clear, brown color.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Peroxynitrite Scavenging Assay
Objective: To assess the peroxynitrite scavenging activity of this compound.
Materials:
-
This compound stock solution
-
Peroxynitrite (ONOO⁻) solution
-
Dihydrorhodamine 123 (DHR 123)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare a working solution of DHR 123 in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer to each well.
-
Add varying concentrations of this compound to the designated wells.
-
Add the DHR 123 working solution to all wells.
-
Initiate the reaction by adding the peroxynitrite solution to all wells except for the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Calculate the percentage of peroxynitrite scavenging by comparing the fluorescence in the this compound-treated wells to the positive control (peroxynitrite + DHR 123) and negative control (DHR 123 only).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound in mitigating cellular damage.
Caption: General experimental workflow using this compound.
References
- 1. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Experiments with FeTMPyP
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FeTMPyP (Iron(III) meso-tetra(N-methyl-4-pyridyl)porphyrin). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic metalloporphyrin that is widely recognized for its potent catalytic activity in the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in oxidative stress and various pathologies.[1][2] Its primary applications in research include:
-
Peroxynitrite Scavenging: this compound catalyzes the isomerization of peroxynitrite to nitrate (B79036), thereby mitigating cellular damage caused by this reactive species.[3] This makes it a valuable tool in studying conditions associated with oxidative and nitrosative stress, such as neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1][4]
-
Photodynamic Therapy (PDT): As a porphyrin-based molecule, this compound and its analogues can act as photosensitizers.[5][6] When activated by a specific wavelength of light, they can generate reactive oxygen species (ROS) that lead to localized cell death, a mechanism utilized in cancer therapy.[5][7]
-
Superoxide (B77818) Dismutase (SOD) Mimetic: this compound also exhibits superoxide scavenging capabilities.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage of this compound are critical for reproducible results.
-
Preparation: this compound is soluble in water.[3] To prepare a stock solution, dissolve the compound in high-purity water (e.g., sterile, distilled, or deionized water) to your desired concentration.[8][9] It is recommended to filter-sterilize the solution for cell-based assays.[10]
-
Storage: After reconstitution, it is best to aliquot the stock solution into smaller volumes and freeze them at -20°C.[3] This prevents repeated freeze-thaw cycles that can degrade the compound. Stock solutions are generally stable for up to 4 months when stored frozen.[3] Always protect this compound solutions from light to prevent photodegradation.[3]
Q3: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
A3: Inconsistent IC50 values can stem from several factors.[11] Consider the following:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range.[11]
-
Seeding Density: Use a consistent cell seeding density across all experiments, as this can influence drug response.[12]
-
This compound Preparation and Storage: Improper storage or repeated freeze-thaw cycles of your stock solution can lead to degradation and reduced potency.[11]
-
Incubation Time: The duration of drug exposure can significantly impact the apparent IC50. Standardize the incubation time across all experiments.[11]
Troubleshooting Guides
Issue 1: Unexpected Lack of Efficacy in an In Vivo Model of Oxidative Stress
Question: We administered this compound to our animal model of ischemia-reperfusion injury, but we did not observe the expected protective effects (e.g., no reduction in infarct volume or inflammatory markers). What could be the reason?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing or Bioavailability | - Verify Dose Calculation: Double-check your dose calculations based on the animal's weight. - Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) can affect bioavailability. Ensure the chosen route is appropriate for your model and allows this compound to reach the target tissue. - Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The timing of administration relative to the induced injury is crucial. For instance, in a cerebral ischemia model, administering this compound 30 minutes prior to ischemia has shown neuroprotective effects.[13] |
| Compound Instability | - Fresh Preparation: Prepare the this compound solution fresh before each experiment. - Vehicle Compatibility: Ensure the vehicle used for injection (e.g., saline) is compatible with this compound and does not cause precipitation or degradation. |
| Model-Specific Factors | - Severity of Injury: The induced injury in your model might be too severe for the chosen dose of this compound to elicit a significant protective effect. Consider titrating the severity of the injury or the dose of this compound. - Underlying Conditions: Pre-existing conditions in the animal model, such as hypertension, can alter the response to treatment.[14] |
| Endpoint Measurement | - Timing of Assessment: The timing of when you assess the experimental endpoints can influence the results. Ensure your assessment window aligns with the expected peak of the protective effect. - Sensitivity of Assays: Verify the sensitivity and specificity of the assays used to measure oxidative stress markers and tissue damage. |
Issue 2: High Background or Inconsistent Results in Photodynamic Therapy (PDT) Experiments
Question: We are using a porphyrin-based photosensitizer similar to this compound for in vitro PDT. We are observing high cell death in our "dark control" (photosensitizer, no light) or inconsistent results between experiments. What should we do?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Photosensitizer "Dark" Toxicity | - Concentration Optimization: The concentration of the photosensitizer may be too high, leading to cytotoxicity even without light activation. Perform a dose-response curve in the dark to determine the optimal non-toxic concentration. - Purity of Compound: Impurities in your photosensitizer stock could be cytotoxic. Ensure you are using a high-purity compound. |
| Inadvertent Light Exposure | - Light Protection: Porphyrins are light-sensitive. Protect your photosensitizer stock solutions and cell cultures from ambient light during all incubation steps.[3] |
| Variability in Light Source | - Consistent Light Dose: Ensure consistent light energy delivery in every experiment. Regularly check the power output of your light source. - Uniform Illumination: Ensure uniform illumination across all wells of a multi-well plate to avoid "edge effects." |
| Cellular Uptake and Efflux | - Incubation Time: The time allowed for cellular uptake of the photosensitizer is critical. Optimize the incubation time for your specific cell line.[15] - Wash Steps: After incubation, thoroughly wash the cells to remove any extracellular photosensitizer that could contribute to background signal. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Sterile, light-protected microcentrifuge tubes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Label the aliquots with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C.[3]
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound, if any).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16]
-
Mix thoroughly and measure the absorbance at 570 nm using a plate reader.[16]
-
Visualizations
Caption: General workflow for an in vitro experiment with this compound.
Caption: A logical approach to troubleshooting unexpected experimental results.
Caption: Simplified signaling pathway for photodynamic therapy (PDT).
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 4. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles synthesized via the co-precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytotechlab.com [phytotechlab.com]
- 9. csstc.org [csstc.org]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of hypertension and peroxynitrite decomposition with this compound on CBF and stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Porphyrin synthesis and in vitro study of biologic effects during photodynamic therapy [inis.iaea.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
FeTMPyP Technical Support Center: Troubleshooting and Confounding Variable Control
Welcome to the technical support center for FeTMPyP, a valuable tool for researchers investigating the roles of peroxynitrite and oxidative stress in a variety of biological systems. This guide provides detailed answers to frequently asked questions and troubleshooting tips to help you design robust experiments and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron (III) chloride) is a peroxynitrite (ONOO⁻) decomposition catalyst.[1][2] It accelerates the isomerization of the highly reactive and damaging peroxynitrite molecule into the much less reactive nitrate (B79036) (NO₃⁻). This catalytic activity makes this compound a powerful tool for studying the pathological effects of peroxynitrite in various disease models. Additionally, this compound can catalytically decompose superoxide (B77818) radicals (O₂⁻).
Q2: What are the most critical confounding variables to control for in my this compound experiments?
To ensure that the observed effects are specifically due to the catalytic decomposition of peroxynitrite by this compound, it is crucial to control for the following confounding variables:
-
Vehicle Effects: The solvent used to dissolve this compound can have its own biological effects.
-
Porphyrin Ring Effects: The porphyrin structure itself, independent of the iron center and its catalytic activity, might have biological activity.
-
Free Iron Effects: The presence of free iron could potentially introduce confounding effects through Fenton-like reactions, leading to the generation of other reactive oxygen species.
-
Off-Target Effects: this compound might have unintended interactions with other biological molecules or pathways.
-
Physiological Parameter Alterations: In in vivo studies, the administration of this compound could potentially alter physiological parameters like blood pressure or cerebral blood flow, which could confound the interpretation of the results.
Q3: How can I properly control for these confounding variables?
A well-designed experiment should include a panel of control groups to isolate the specific effects of this compound's catalytic activity.
| Confounding Variable | Recommended Control Group | Rationale |
| Vehicle Effects | Administer the vehicle solution (e.g., sterile saline or lactated Ringer's solution) to a separate group of cells or animals.[3] | To account for any effects of the solvent itself. |
| Porphyrin Ring Effects | Use an inactive analog of this compound, such as a porphyrin with a different metal center that does not catalyze peroxynitrite decomposition (e.g., ZnTMPyP or MnTMPyP) or a metal-free porphyrin (e.g., H₂TMPS).[2] | To demonstrate that the observed effects are not due to the porphyrin structure itself but to the catalytic activity of the iron-containing molecule. |
| Free Iron Effects | Administer a solution of free iron, such as ferric chloride (FeCl₃), at a concentration equivalent to the iron content in the this compound-treated group.[2] | To rule out the possibility that the observed effects are due to the presence of free iron. |
Q4: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage of Solid Compound: Store the solid form of this compound in a desiccated environment and protect it from light. It should be stored at -20°C for long-term stability.[4]
-
Preparation of Stock Solutions: Reconstitute this compound in an appropriate solvent, such as water or a buffer like PBS.[4]
-
Storage of Stock Solutions: Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 4 months under these conditions.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected protective effect of this compound in my cell culture model.
-
Possible Cause 1: this compound Degradation.
-
Solution: Ensure that the compound has been stored correctly (protected from light, desiccated, at -20°C). Prepare fresh stock solutions if there is any doubt about the stability of the current stock.
-
-
Possible Cause 2: Incorrect Dosage.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Cell Permeability.
-
Solution: this compound is generally considered cell-impermeable. If your hypothesis relies on an intracellular site of action, the lack of effect may be due to its inability to cross the cell membrane. Consider the experimental design and whether the expected effect is dependent on intracellular activity.
-
-
Possible Cause 4: Peroxynitrite is not the primary mediator of damage in your system.
-
Solution: Use positive controls known to induce peroxynitrite-mediated damage to validate your experimental setup. Consider using other antioxidants or inhibitors to probe the involvement of different reactive species.
-
Problem 2: I am observing unexpected or inconsistent results in my animal experiments.
-
Possible Cause 1: Confounding Physiological Effects.
-
Solution: In some models, this compound has been shown to have no significant effect on cerebral blood flow or the tone of parenchymal arterioles.[3] However, it did reduce the incidence of hemorrhage in hypertensive rats.[3] It is crucial to monitor relevant physiological parameters (e.g., blood pressure, heart rate) in your specific animal model to rule out confounding effects.
-
-
Possible Cause 2: Inadequate Dosing or Administration Route.
-
Solution: The optimal dose and route of administration can vary depending on the animal model and the target organ. Review the literature for established protocols in similar models.[6][7] Consider pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen for your specific application.
-
-
Possible Cause 3: Severity of the Insult.
-
Solution: The efficacy of this compound may depend on the severity of the injury. For example, one study found that this compound was neuroprotective in a model of mild, but not severe, hyperglycemic stroke.[8] Ensure your experimental model is appropriate for testing the therapeutic window of this compound.
-
Problem 3: I am concerned that this compound might be interfering with my downstream assays.
-
Possible Cause 1: Interference with ROS/RNS Measurement Probes.
-
Solution: Porphyrin-based compounds can have inherent fluorescence or quenching properties that may interfere with fluorescent or luminescent probes used to measure reactive oxygen and nitrogen species. It is essential to run appropriate controls, such as measuring the signal of this compound alone with the assay reagents, to check for any direct interference.
-
-
Possible Cause 2: Interaction with Assay Components.
-
Solution: When performing biochemical assays on lysates or tissues treated with this compound, consider the possibility of direct interaction with assay components. Spiking a known standard with this compound can help determine if the compound is interfering with the accuracy of the measurement.
-
Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for Peroxynitrite-Mediated Cytotoxicity
-
Cell Plating: Plate cells (e.g., neuronal cells, macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare a stock solution of a peroxynitrite donor (e.g., SIN-1).
-
Prepare solutions for your chosen cytotoxicity assay (e.g., MTT, LDH).
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Include control wells with vehicle only and an inactive analog of this compound.
-
-
Induction of Peroxynitrite Stress:
-
Add the peroxynitrite donor (e.g., SIN-1) to the wells to induce cell damage.
-
-
Incubation: Incubate the plate for a period sufficient to induce measurable cytotoxicity (e.g., 24-48 hours).
-
Assessment of Cytotoxicity: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
Protocol 2: In Vivo Animal Model of Neuropathic Pain
-
Animal Model: Induce neuropathic pain in rodents using a standard model, such as chronic constriction injury (CCI) of the sciatic nerve.[6]
-
Grouping: Randomly assign animals to the following groups:
-
Sham-operated + Vehicle
-
CCI + Vehicle
-
CCI + this compound (at various doses, e.g., 1 and 3 mg/kg, p.o.)[6]
-
CCI + Inactive Analog
-
CCI + Free Iron Control
-
-
Drug Administration: Administer this compound or control substances daily for a specified period (e.g., 14 days) starting from the day of surgery.[6]
-
Behavioral Testing: Assess pain behaviors (e.g., thermal hyperalgesia, mechanical allodynia) at regular intervals throughout the study.
-
Biochemical and Histological Analysis: At the end of the study, collect relevant tissues (e.g., sciatic nerve, spinal cord) for analysis of markers of oxidative stress, inflammation, and neuronal damage.[6]
Visualizing Experimental Logic and Pathways
Caption: A generalized workflow for in vitro and in vivo experiments using this compound, highlighting the necessary control groups.
Caption: The mechanism of action of this compound in mitigating peroxynitrite-induced cellular damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of hypertension and peroxynitrite decomposition with this compound on CBF and stroke outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxynitrite decomposition with this compound improves plasma-induced vascular dysfunction and infarction during mild but not severe hyperglycemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time with FeTMPyP in Cell Assays
Welcome to the technical support center for the use of FeTMPyP in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing experimental conditions, with a specific focus on incubation time. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in a cellular context?
A1: this compound, or 5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphinato Iron(III) chloride, primarily functions as a peroxynitrite (ONOO⁻) decomposition catalyst.[1][2] Peroxynitrite is a potent cytotoxic agent formed from the reaction of nitric oxide (NO) and superoxide (B77818) (O₂⁻).[1] In cell-based assays, this compound rapidly catalyzes the isomerization of peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻), thereby protecting cells from peroxynitrite-mediated damage, such as lipid peroxidation and protein nitration.[1][3]
Q2: Why is optimizing the incubation time for this compound critical in my cell assay?
A2: Optimizing the incubation time is crucial to ensure that you are observing the specific effects of peroxynitrite decomposition without introducing confounding variables. Key reasons include:
-
Kinetics of Action: this compound has a very rapid catalytic rate.[1][2] The primary catalytic effect may be achieved in a much shorter time than typical drug incubation periods.
-
Cell Health: Prolonged exposure to any compound, including this compound, can potentially lead to off-target effects or cytotoxicity, which could be independent of its catalytic activity.[4]
-
Assay Specificity: The optimal incubation time will depend on the specific endpoint of your assay. For example, preventing an acute insult from an externally added bolus of a peroxynitrite donor will require a different incubation strategy than studying the chronic effects of endogenously generated oxidative stress.
Q3: What is a good starting point for an incubation time with this compound?
A3: A good starting point depends on your experimental design.
-
For acute peroxynitrite-induced damage: A short pre-incubation time of 30 minutes to 2 hours before the addition of the peroxynitrite donor is often sufficient.
-
For modulating endogenous peroxynitrite levels: Longer incubation times, such as 18 to 24 hours, may be necessary to observe effects on downstream signaling pathways or gene expression.[3] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental conditions.[5][6]
Q4: Can this compound interfere with common cell viability assays?
A4: Like other antioxidant compounds, this compound has the potential to interfere with cell viability assays that are based on the metabolic reduction of a reporter molecule (e.g., MTT, XTT, and resazurin).[7] This is because the antioxidant properties of this compound might directly reduce the reporter dye, leading to a false positive signal. It is advisable to run a cell-free control (this compound in media with the assay reagent but without cells) to check for direct reduction. If interference is observed, consider alternative viability assays such as those that measure ATP content (e.g., CellTiter-Glo®), LDH release, or use live/dead cell staining.[7]
Q5: Should I change the cell culture medium during a long incubation period with this compound?
A5: For incubation times extending beyond 48 hours, it is advisable to refresh the medium containing this compound.[4] This ensures that the concentration of this compound remains stable and that essential nutrients are not depleted, which could otherwise impact cell health and introduce variability into your results. For incubations of 72 hours or longer, a medium change at the 48-hour mark is recommended.[4]
Troubleshooting Guides
This section addresses common issues that may arise when optimizing this compound incubation time.
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation |
| High level of cell death across all this compound concentrations, including low ones. | 1. Incubation time is too long: Prolonged exposure may lead to off-target effects or general cytotoxicity. 2. Solvent toxicity: If using a solvent like DMSO, the concentration may be too high. 3. This compound has off-target toxicity in your specific cell line. | 1. Reduce the incubation time: Test earlier time points (e.g., 6h, 12h, 24h instead of 48h or 72h). 2. Ensure the final solvent concentration is non-toxic: Typically, this should be ≤ 0.1% for DMSO. Run a vehicle-only control. 3. Perform a dose-response experiment at a shorter, fixed time point to determine the non-toxic concentration range. | [4] |
| No observable effect of this compound, even at high concentrations. | 1. Incubation time is too short: The compound may not have had enough time to exert its effect, especially on downstream signaling events. 2. Peroxynitrite is not the primary mediator of the observed cellular damage in your model. 3. This compound degradation: The compound may not be stable under your specific cell culture conditions for the duration of the experiment. | 1. Increase the incubation time: Perform a time-course experiment (e.g., 24h, 48h, 72h). 2. Confirm the role of peroxynitrite: Use a peroxynitrite donor as a positive control to validate that this compound is active in your system. 3. Prepare fresh this compound dilutions for each experiment: Avoid repeated freeze-thaw cycles of stock solutions. | [4][6] |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. "Edge effect" in multi-well plates: Evaporation from the outer wells during long incubations. 3. Inaccurate pipetting of this compound. | 1. Ensure a homogenous single-cell suspension before plating. 2. To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media. 3. Use calibrated pipettes and ensure proper mixing after adding this compound to the wells. | [8] |
| Assay signal is inconsistent with expected results (e.g., viability appears to increase with a cytotoxic insult). | 1. Interference of this compound with the assay chemistry. 2. This compound is precipitating out of solution at the concentration used. | 1. Run a cell-free control with this compound and your assay reagent to check for direct chemical interactions. 2. Visually inspect the wells under a microscope for any precipitate after adding this compound. If precipitation is observed, lower the concentration or try a different solvent. | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound in a Cell Viability Assay
This protocol describes a method to determine the effect of incubation time on this compound's ability to protect against a peroxynitrite donor-induced decrease in cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear-bottom, black-walled tissue culture-treated plates
-
This compound stock solution (e.g., 10 mM in water or PBS)
-
Peroxynitrite donor (e.g., SIN-1)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium.
-
Incubate for 18-24 hours to allow cells to adhere and resume logarithmic growth.
-
-
This compound Pre-incubation:
-
Prepare a 10x working solution of this compound in complete culture medium.
-
Add 10 µL of the 10x this compound working solution to the appropriate wells. For the "no this compound" control wells, add 10 µL of medium.
-
Incubate the plate for different pre-incubation times (e.g., 0.5, 1, 2, 4, and 8 hours).
-
-
Induction of Peroxynitrite Stress:
-
Prepare a working solution of the peroxynitrite donor (e.g., SIN-1) in a suitable buffer.
-
At the end of each pre-incubation period, add the peroxynitrite donor to the designated wells.
-
Include a "no stress" control group that receives the vehicle for the peroxynitrite donor.
-
-
Final Incubation:
-
Incubate the plate for a fixed duration following the addition of the peroxynitrite donor (e.g., 24 hours). This time should be optimized based on the kinetics of cell death induced by the donor.
-
-
Cell Viability Assay:
-
At the end of the final incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the "no stress" vehicle-only controls for each time point to calculate the percent viability.
-
Plot the percent viability against the this compound pre-incubation time.
-
The optimal pre-incubation time is the shortest duration that provides the maximal protective effect.
-
Visualizations
Caption: Experimental workflow for optimizing this compound pre-incubation time.
Caption: this compound catalyzes the decomposition of peroxynitrite.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gmpplastic.com [gmpplastic.com]
ensuring consistent results with FeTMPyP across different experimental batches
Welcome to the technical support center for FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4'-pyridyl)porphyrinato iron (III) chloride). This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental results across different batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a peroxynitrite decomposition catalyst.[1][2] Its primary function is to catalytically convert the potent oxidant peroxynitrite (ONOO⁻) into the much less reactive nitrate (B79036) (NO₃⁻).[3] Peroxynitrite is formed from the rapid reaction of nitric oxide (NO) and superoxide (B77818) (O₂⁻) and is implicated in various pathological conditions.[4][5] this compound has also been shown to catalytically decompose superoxide radicals.[3]
Q2: How should I properly store and handle this compound?
A2: this compound is hygroscopic and should be protected from light.[3] For long-term storage, it is recommended to store the solid compound as per the manufacturer's instructions. After reconstituting in a suitable solvent (e.g., water or buffer), the solution should be aliquoted and frozen at -20°C.[3] Stock solutions stored in this manner are reported to be stable for up to four months.[3] Avoid repeated freeze-thaw cycles.
Q3: What are the common applications of this compound in research?
A3: this compound is widely used as a tool to investigate the role of peroxynitrite in various biological and pathological processes. It is often employed as a potential therapeutic agent to protect against peroxynitrite-mediated damage in models of inflammation, neurodegeneration, neuropathic pain, and ischemia-reperfusion injury.[1][2][4][6][7]
Q4: Can this compound directly affect cell signaling pathways?
A4: The primary role of this compound is to scavenge peroxynitrite, thereby preventing it from damaging cells and altering signaling pathways.[1] Peroxynitrite itself can lead to insulin (B600854) resistance by nitrating tyrosine residues on key signaling proteins.[8] While some iron porphyrins have been shown to directly stimulate pathways like Akt phosphorylation, one study indicated that this compound did not have this effect, suggesting its action is primarily through peroxynitrite decomposition.[8]
Troubleshooting Guide for Inconsistent Results
Batch-to-batch variability is a significant challenge in experimental research.[9][10] If you are experiencing inconsistent results with this compound, use this guide to identify and resolve potential issues.
Issue 1: Reduced or no protective effect of this compound in my assay.
-
Potential Cause 1: Compound Degradation.
-
Solution: Ensure this compound stock solutions are fresh and have been stored correctly (aliquoted, -20°C, protected from light).[3] Do not use stock solutions older than four months. Consider preparing a fresh stock solution from the solid compound.
-
-
Potential Cause 2: Incorrect Concentration.
-
Solution: Verify all calculations for dilutions. The effective concentration can be influenced by the purity of the specific batch. If possible, confirm the concentration of your stock solution spectrophotometrically by measuring the Soret band absorbance.
-
-
Potential Cause 3: Inconsistent Cell Culture Conditions.
-
Solution: Cell density, passage number, and overall cell health can significantly impact results. Standardize your cell seeding density and ensure cells are in a consistent growth phase for all experiments.[11]
-
-
Potential Cause 4: Batch-to-Batch Purity Differences.
-
Solution: The purity and composition of synthesized molecules can vary between batches.[10] This can include the presence of isomers or impurities that may have lower activity. If you suspect this is an issue, it is critical to perform an in-house quality control check on the new batch, such as a dose-response curve, to determine its IC50 or EC50 and compare it to previous batches.
-
Issue 2: Increased cellular toxicity observed with this compound treatment.
-
Potential Cause 1: High Concentration.
-
Solution: While generally used for its protective effects, high concentrations of any compound can be toxic. Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell type.
-
-
Potential Cause 2: Impurities in the Compound.
-
Solution: A new batch may contain toxic impurities not present in previous batches. Contact the supplier for the certificate of analysis and purity information. Running a simple viability assay with the compound alone (without the damaging agent like peroxynitrite) can help isolate this issue.
-
-
Potential Cause 3: Interaction with Media Components.
Issue 3: High variability between replicate wells or experiments.
-
Potential Cause 1: Inconsistent Experimental Technique.
-
Solution: Ensure uniform treatment times, consistent pipetting, and standardized cell handling procedures.[14] Small variations in technique can lead to large differences in results.
-
-
Potential Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Evaporation from the outer wells of a multi-well plate can concentrate media components and your compound, leading to artifacts. Avoid using the outermost wells for experimental conditions or ensure proper humidification in the incubator.
-
-
Potential Cause 3: Precipitated Compound.
-
Solution: Before adding to cells, ensure the final dilution of this compound is fully dissolved in the culture medium. Visually inspect the medium for any signs of precipitation.
-
Quantitative Data Summary
This table provides key quantitative parameters for this compound to aid in experimental design.
| Parameter | Value / Range | Notes | Source |
| Catalytic Rate (kcat) | ~2.2 x 10⁶ M⁻¹s⁻¹ | For catalyzing the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO₃⁻) under physiological conditions. | [3] |
| Purity | ≥90% | Purity can vary by supplier and batch. Always check the certificate of analysis. | [3] |
| In Vitro Working Conc. | 1-10 µM | Effective concentrations for complete cellular protection can be ~1/50th of the peroxynitrite concentration. | [4] |
| In Vivo Dosage | 1 - 30 mg/kg | Dosage is dependent on the animal model and administration route (e.g., p.o., i.p., i.v.). | [1][2][6][15][16] |
| Stock Solution Stability | Up to 4 months | When aliquoted and stored at -20°C. | [3] |
Experimental Protocols
Protocol: In Vitro Quality Control of a New this compound Batch
Objective: To determine the effective concentration (EC50) of a new this compound batch in protecting cells from peroxynitrite-induced toxicity and to ensure consistency with previous batches.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)[4]
-
Complete culture medium
-
96-well cell culture plates
-
This compound (new and old batches, if available)
-
Peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Phosphate-Buffered Saline (PBS)
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]
-
-
Compound Preparation:
-
Prepare fresh 10 mM stock solutions of the new and old this compound batches in sterile water or an appropriate buffer.
-
Perform a serial dilution of each this compound stock in complete culture medium to create a range of treatment concentrations (e.g., 0.1 µM to 50 µM).
-
-
Treatment:
-
Remove the medium from the cells.
-
Add the this compound dilutions to the appropriate wells. Include "vehicle only" and "cells only" controls.
-
Pre-incubate the cells with this compound for 30-60 minutes.
-
-
Induction of Cell Injury:
-
Introduce the peroxynitrite donor (e.g., SIN-1) or a bolus of authentic peroxynitrite to all wells except the "cells only" control. The concentration of the damaging agent should be chosen to induce ~50-70% cell death.
-
Incubate for the desired period (e.g., 4-24 hours).
-
-
Assessment of Cell Viability:
-
Remove the treatment medium.
-
Measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., CellTiter-Glo®).[10]
-
-
Data Analysis:
-
Normalize the data with the "vehicle only" control set to 0% viability and the "cells only" control set to 100% viability.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit a four-parameter dose-response curve to calculate the EC50 value for each batch. Compare the EC50 of the new batch to the old batch to assess consistency.
-
Visualizations
Troubleshooting Workflow for Inconsistent this compound Results
Caption: A workflow diagram for troubleshooting inconsistent experimental results with this compound.
This compound Mechanism in Mitigating Peroxynitrite-Mediated Cellular Damage
Caption: this compound catalytically decomposes peroxynitrite, preventing downstream cellular damage.
References
- 1. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Calbiochem | 341501 [merckmillipore.com]
- 4. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfrbm.org [sfrbm.org]
- 6. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. zaether.com [zaether.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. allanchem.com [allanchem.com]
- 14. Cell Culture Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
challenges in translating FeTMPyP research from bench to bedside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FeTMPyP. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the translation of this compound research from bench to bedside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 5,10,15,20-Tetrakis(N-methyl-4ʹ-pyridyl)porphinato Iron(III), is a synthetic iron porphyrin that acts as a potent peroxynitrite (ONOO⁻) decomposition catalyst.[1] Peroxynitrite is a highly reactive nitrogen species (RNS) formed from the reaction of nitric oxide (NO) and superoxide (B77818) (O₂•⁻).[2] It is implicated in a variety of pathological processes, including oxidative stress, inflammation, and cellular damage.[3][4] this compound catalyzes the isomerization of peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻), thereby mitigating its cytotoxic effects.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound. It should be stored at -20°C in a desiccated, light-protected environment.[5] Stock solutions can be prepared in aqueous buffers and should be aliquoted and frozen at -20°C for long-term storage, where they are stable for up to 4 months.[5]
Q3: What are the key challenges in translating preclinical findings with this compound to clinical applications?
A3: The translation of this compound research faces several hurdles common to drug development. These include differences in physiology and metabolism between animal models and humans, potential for off-target effects and toxicity, and challenges in formulation and drug delivery to ensure adequate bioavailability at the target site.[7] Furthermore, designing clinical trials that effectively demonstrate efficacy and safety in a heterogeneous patient population presents a significant challenge.[8][9]
Troubleshooting Guides
In Vitro Experimentation: Peroxynitrite Scavenging Assays
Problem: High background fluorescence in my peroxynitrite detection assay.
-
Possible Causes:
-
Autofluorescence of the probe: The fluorescent probe itself may exhibit intrinsic fluorescence.[10]
-
Cellular autofluorescence: Endogenous cellular components like NADH and flavins can fluoresce at similar wavelengths.[10]
-
Incomplete washout of the probe: Residual extracellular probe can contribute to background signal.[10]
-
-
Solutions:
-
Select a probe with a high signal-to-noise ratio ("on/off" ratio).[10]
-
Include a "no probe" control to measure cellular autofluorescence and subtract it from your experimental values.
-
Optimize probe loading concentration and incubation time to minimize excess probe.
-
Ensure thorough washing steps to remove extracellular probe before measurement.
-
Problem: Weak or no fluorescent signal in response to peroxynitrite.
-
Possible Causes:
-
Low peroxynitrite concentration: The levels of peroxynitrite in your experimental system may be below the detection limit of the probe.[10]
-
Probe instability: The fluorescent probe may have degraded due to improper storage or handling.[10]
-
Ineffective peroxynitrite inducer: The agent used to stimulate peroxynitrite production may not be working effectively in your cell type.[10]
-
Rapid scavenging by endogenous antioxidants: The cells' natural antioxidant systems may be neutralizing the peroxynitrite before it can react with the probe.[10]
-
-
Solutions:
-
Confirm the activity of your peroxynitrite inducer with a positive control.
-
Use a fresh, properly stored solution of the fluorescent probe.
-
Optimize the concentration of the peroxynitrite inducer.
-
Consider using a ratiometric probe, which can provide more robust measurements by correcting for variations in probe concentration and other factors.[10]
-
In Vivo Experimentation: Administration and Efficacy
Problem: Inconsistent or lack of therapeutic effect in animal models.
-
Possible Causes:
-
Poor bioavailability of this compound: The formulation or route of administration may not be optimal for achieving therapeutic concentrations at the target tissue.
-
Incorrect dosage: The administered dose may be too low to effectively scavenge peroxynitrite.
-
Timing of administration: The therapeutic window for this compound intervention may be narrow.
-
-
Solutions:
-
Review the literature for established in vivo administration protocols and dosages for your specific animal model and disease state.
-
Conduct pharmacokinetic studies to determine the bioavailability and half-life of this compound with your chosen formulation and route of administration.
-
Perform dose-response studies to identify the optimal therapeutic dose.
-
Optimize the timing of this compound administration relative to the disease induction or injury.
-
Problem: Observed toxicity or adverse effects in animal models.
-
Possible Causes:
-
High dosage: The administered dose of this compound may be approaching toxic levels.
-
Off-target effects: this compound may have unintended interactions with other biological molecules.
-
Impurities in the compound: The this compound preparation may contain impurities that are causing toxicity.
-
-
Solutions:
-
Perform a dose-escalation study to determine the maximum tolerated dose (MTD).[11]
-
Ensure the purity of your this compound compound through analytical methods.
-
Carefully monitor animals for any signs of toxicity and perform histopathological analysis of major organs.
-
Consider alternative formulations or delivery systems to minimize systemic exposure and target the drug to the desired tissue.
-
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₄H₃₆FeN₈ • 5Cl | [1] |
| Molecular Weight | 909.9 g/mol | [1] |
| Solubility | 50 mg/mL in water | [5][12] |
| Storage Temperature | -20°C | [1][5] |
| Peroxynitrite Decomposition Rate Constant (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹ | [1][6] |
| Stability of Stock Solution (-20°C) | Up to 4 months | [5] |
Table 2: Exemplary In Vivo Dosages of this compound in Preclinical Models
| Animal Model | Disease/Injury Model | Route of Administration | Dosage | Outcome | Reference |
| Rat | Chronic Constriction Injury (Neuropathic Pain) | Oral (p.o.) | 1 & 3 mg/kg | Reversed behavioral and biochemical deficits | [3] |
| Rat | Carrageenan-induced Paw Edema | Intravenous (i.v.) | 3 - 30 mg/kg | Inhibited paw edema | [13] |
| Mouse | Streptozotocin-induced Diabetes | Intraperitoneal (i.p.) | 25 mg/kg/day | Improved nitric oxide-dependent nerve and microvascular function | [14] |
Experimental Protocols
Protocol 1: In Vitro Peroxynitrite Scavenging Activity Assay (Evans Blue Bleaching Assay)
This protocol is adapted from a method used to measure peroxynitrite scavenging activity.[15][16]
-
Reagent Preparation:
-
Prepare a 50 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of Evans Blue (12.5 μM) in the phosphate buffer.
-
Prepare a stock solution of peroxynitrite (1 mM). Caution: Peroxynitrite is unstable and should be handled with care.
-
Prepare various concentrations of this compound in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well in the specified order:
-
50 µL of 50 mM phosphate buffer (pH 7.4) containing 0.1 mM DTPA, 90 mM NaCl, and 5 mM KCl.
-
20 µL of Evans Blue solution.
-
10 µL of the this compound solution (or vehicle control).
-
20 µL of peroxynitrite solution.
-
-
The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 25°C for 30 minutes.
-
Measure the absorbance at 611 nm using a microplate reader.
-
-
Calculation:
-
The percentage of peroxynitrite scavenging is calculated by comparing the absorbance of the wells containing this compound to the control wells (without this compound).
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Mandatory Visualizations
Caption: this compound's mechanism of action in mitigating cellular damage.
Caption: A logical workflow for this compound experiments and troubleshooting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. Navigating the Challenges of Clinical Trial Design - BioSpace [biospace.com]
- 10. benchchem.com [benchchem.com]
- 11. altasciences.com [altasciences.com]
- 12. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of FeTMPyP and FeTMPS in Peroxynitrite Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two iron porphyrin-based peroxynitrite decomposition catalysts: Fe(III) meso-tetra(N-methyl-4-pyridyl)porphyrin (FeTMPyP) and Fe(III) meso-tetra(2,4,6-trimethyl-3,5-disulfonatophenyl)porphine (FeTMPS). This analysis is supported by experimental data on their catalytic activity and in vivo performance, supplemented with detailed experimental protocols and mechanistic diagrams.
At a Glance: Key Efficacy Parameters
A summary of the key quantitative data comparing the efficacy of this compound and FeTMPS is presented below. These values have been compiled from multiple studies to provide a comparative overview.
| Parameter | This compound | FeTMPS | Reference |
| Peroxynitrite Decomposition Catalytic Rate (kcat) | ~2.2 x 10⁶ M⁻¹s⁻¹ | ~6 x 10⁴ M⁻¹s⁻¹ | [1] |
| Superoxide (B77818) Dismutase (SOD) Mimic Activity (kcat) | 1.9 x 10⁷ M⁻¹s⁻¹ | Not explicitly quantified in the provided results, but noted to be a good superoxide scavenger. | [1][2] |
| In Vivo Anti-Inflammatory Efficacy (Carrageenan-induced paw edema) | Less potent | More potent | [3] |
| Cytoprotection against Peroxynitrite (EC₅₀) | Not explicitly quantified | ~3.5 μM | [3] |
Mechanism of Action: Peroxynitrite Decomposition
Both this compound and FeTMPS act as catalysts in the decomposition of peroxynitrite (ONOO⁻), a potent and cytotoxic oxidant formed from the reaction of nitric oxide (•NO) and superoxide (O₂⁻•).[3] The primary mechanism involves the isomerization of peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻).[3] This catalytic process is proposed to proceed through the formation of an oxo-iron(IV) intermediate.[3]
The catalytic cycle begins with the reaction of the Fe(III)-porphyrin with peroxynitrite, leading to the formation of an oxoFe(IV) porphyrin and nitrogen dioxide (NO₂).[1] The Fe(IV) intermediate is then reduced back to its Fe(III) state, completing the catalytic cycle. While both compounds follow this general pathway, the specific reaction kinetics and intermediates can differ, influencing their overall efficacy.[4]
Experimental Workflow: In Vivo Anti-Inflammatory Assay
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the anti-inflammatory effects of compounds. The workflow for this experiment is outlined below.
In Vivo Efficacy Comparison
In a widely used model of acute inflammation, carrageenan-induced paw edema in rats, both this compound and FeTMPS have demonstrated dose-dependent anti-inflammatory effects.[3] However, studies consistently indicate that FeTMPS is significantly more potent than this compound in reducing paw swelling.[3] This protective effect is associated with a reduction in tissue damage, as evidenced by decreased release of lactate (B86563) dehydrogenase (LDH) in the paw exudate of animals treated with the active catalysts.[5] Furthermore, treatment with these catalysts leads to a shift in the nitrite-to-nitrate ratio in the paw exudate, consistent with their mechanism of action in promoting the isomerization of peroxynitrite to nitrate.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of this compound and FeTMPS.
Materials:
-
Male Wistar rats (180-220 g)
-
λ-Carrageenan (1% w/v in sterile saline)
-
This compound and FeTMPS solutions
-
Plethysmometer
-
Calipers
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, FeTMPS, or vehicle control (e.g., saline) intravenously (i.v.) or intraperitoneally (i.p.) at the desired doses.[6]
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw.[6]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Calculate the increase in paw volume (edema) by subtracting the initial paw volume from the post-treatment volumes.
-
The percentage inhibition of edema can be calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify tissue damage by measuring the release of LDH into the paw exudate.
Materials:
-
Paw exudate collected from the carrageenan-induced edema model.
-
LDH assay kit (or individual reagents: NAD⁺, lactate, diaphorase, and INT dye).
-
Microplate reader.
Procedure:
-
Collect paw exudate at the end of the paw edema experiment.
-
Centrifuge the exudate to remove cellular debris.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions or a standard protocol. A typical reaction mixture contains lactate, NAD⁺, and a catalyst.[7]
-
Add a specific volume of the supernatant (paw exudate) to the reaction mixture in a 96-well plate.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).[8]
-
During incubation, LDH in the sample will catalyze the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH.[9]
-
The NADH then reduces a tetrazolium salt (INT) to a colored formazan (B1609692) product.[7]
-
Stop the reaction using a stop solution (e.g., 1M acetic acid).[7]
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.[7]
-
The amount of LDH released is directly proportional to the absorbance and reflects the extent of cell damage.
Western Blot for Nitrotyrosine
Objective: To detect the presence of nitrated proteins, a marker of peroxynitrite-mediated damage, in tissue samples.
Materials:
-
Paw tissue homogenates.
-
Protein extraction buffer.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-nitrotyrosine.
-
Secondary antibody: HRP-conjugated anti-species IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize paw tissue samples in a suitable lysis buffer to extract proteins.
-
Determine the protein concentration of the lysates using a standard protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using SDS-PAGE.[10]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with a blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-nitrotyrosine antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST to remove unbound primary antibody.[10]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein nitration.
Conclusion
Both this compound and FeTMPS are effective catalysts for the decomposition of peroxynitrite, a key mediator of oxidative stress and inflammation. While both compounds share a similar mechanism of action, experimental evidence, particularly from in vivo models of inflammation, suggests that FeTMPS exhibits greater potency as an anti-inflammatory agent compared to this compound. The choice between these two compounds for research or therapeutic development may depend on the specific application, desired potency, and pharmacokinetic properties. The provided experimental protocols offer a framework for researchers to independently evaluate and compare the efficacy of these and other peroxynitrite decomposition catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of FeTMPyP and Other Peroxynitrite Scavengers for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the peroxynitrite scavenger FeTMPyP against other common alternatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and therapeutic development.
Executive Summary
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cardiovascular disorders. The effective scavenging of peroxynitrite is a critical therapeutic strategy. This compound, an iron-containing porphyrin, has emerged as a powerful catalyst for the decomposition of peroxynitrite. This guide provides an objective comparison of this compound with other notable peroxynitrite scavengers, including the structurally related iron porphyrin FeTMPS, the manganese-containing metalloporphyrin MnTBAP, the organoselenium compound ebselen (B1671040), and the endogenous antioxidants uric acid and glutathione (B108866). The comparative analysis is based on reaction kinetics, in vitro and in vivo efficacy, and known mechanisms of action.
Data Presentation: Quantitative Comparison of Peroxynitrite Scavengers
The efficacy of a peroxynitrite scavenger is primarily determined by its reaction rate constant. The following table summarizes the second-order rate constants for the reaction of various scavengers with peroxynitrite, providing a clear quantitative comparison of their chemical reactivity.
| Scavenger | Second-Order Rate Constant (k) with Peroxynitrite (M⁻¹s⁻¹) | Notes |
| This compound | ~1 x 10⁷ | Catalytic decomposition. |
| FeTMPS | 1.3 x 10⁵ (initial reaction); 6 x 10⁴ (overall catalytic rate)[1] | Catalytic decomposition with a complex mechanism.[1] |
| MnTBAP | 1.15 x 10⁵ | Also exhibits superoxide (B77818) dismutase (SOD) mimetic activity, though its primary protective effects in many models are attributed to peroxynitrite scavenging.[2][3][4] |
| Ebselen | 2.0 x 10⁶[5] | Rapidly reacts with peroxynitrite.[5][6] Its in vivo efficacy can be affected by reactions with cellular thiols.[7] |
| Uric Acid | 155 (with HOONO); 4.8 x 10² (apparent)[8][9][10][11] | Reacts relatively slowly with peroxynitrite itself but may scavenge secondary radicals formed from the reaction of peroxynitrite with CO₂.[8][10] |
| Glutathione (GSH) | 281 - 5 x 10³ | An abundant endogenous antioxidant, but its direct reaction with peroxynitrite is slower than catalytic scavengers. |
| Glutathione Peroxidase (GPx) | 1.8 - 4.5 x 10⁴ (per monomer)[12]; 8.0 x 10⁶ (per tetramer)[13] | Enzymatic scavenger of peroxynitrite.[12][13] |
Mandatory Visualizations
// Nodes O2 [label="Superoxide (O₂⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", fillcolor="#FBBC05", fontcolor="#202124"]; ONOO [label="Peroxynitrite (ONOO⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Damage [label="Cellular Damage\n(Lipid Peroxidation, Protein Nitration, DNA Damage)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Decomposition [label="Inert Products\n(e.g., Nitrate)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges O2 -> ONOO [label=" + NO"]; NO -> ONOO; ONOO -> Damage [color="#EA4335"]; this compound -> Decomposition [label="Catalytic\nDecomposition", color="#4285F4"]; ONOO -> this compound [label="Scavenging", color="#4285F4", style="dashed"]; } dddot Caption: Formation of peroxynitrite and its subsequent scavenging by this compound.
// Nodes ONOO [label="Peroxynitrite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zinc [label="Intracellular Zinc Release", fillcolor="#FBBC05", fontcolor="#202124"]; LOX [label="12-Lipoxygenase Activation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="ROS Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape="ellipse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; this compound [label="this compound", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ONOO -> Zinc; Zinc -> LOX; LOX -> ROS; ROS -> p38; p38 -> Caspase3; Caspase3 -> Apoptosis; this compound -> ONOO [label="Inhibits", color="#34A853", style="dashed"]; } dddot Caption: A signaling cascade initiated by peroxynitrite leading to apoptosis.
Experimental Protocols
In Vitro Peroxynitrite Scavenging Activity using Dihydrorhodamine 123 (DHR 123) Assay
Principle: This assay measures the ability of a compound to inhibit the oxidation of the non-fluorescent DHR 123 to the highly fluorescent rhodamine 123 by peroxynitrite. A reduction in fluorescence intensity in the presence of the test compound indicates peroxynitrite scavenging activity.[14][15]
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (authentic solution or a donor like SIN-1)
-
Test compounds (e.g., this compound, other scavengers)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Microplate fluorescence reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DHR 123 (e.g., 10 mM in deoxygenated DMSO) and store in aliquots at -20°C, protected from light.[15]
-
Prepare a working solution of DHR 123 (e.g., 20 µM) in PBS immediately before use.[15]
-
Prepare a stock solution of peroxynitrite in 0.1 M NaOH and determine its concentration spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹). Prepare fresh dilutions in PBS just before the assay.[15]
-
Prepare various concentrations of the test compounds in PBS.
-
-
Assay:
-
To each well of the microplate, add 50 µL of the DHR 123 working solution.
-
Add 50 µL of the test compound at different concentrations.
-
Initiate the reaction by adding 50 µL of the peroxynitrite solution.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), protected from light.[14][15]
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~500 nm and emission at ~536 nm.[15]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition of DHR 123 oxidation for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the scavenger that inhibits 50% of the DHR 123 oxidation).
-
In Vivo Assessment of Peroxynitrite Scavenging via 3-Nitrotyrosine (B3424624) Formation
Principle: 3-nitrotyrosine is a stable biomarker of peroxynitrite-mediated damage in vivo.[14] A reduction in the levels of 3-nitrotyrosine in tissues or biological fluids following treatment with a scavenger indicates its efficacy in vivo.
Materials:
-
Animal model of a disease involving peroxynitrite formation (e.g., inflammation, ischemia-reperfusion injury).
-
Test compound (e.g., this compound).
-
Tissue homogenization buffer.
-
Protein assay kit.
-
Antibodies for 3-nitrotyrosine (for Western blotting or ELISA).
-
HPLC system with an electrochemical or mass spectrometry detector.
Procedure:
-
Animal Model and Treatment:
-
Induce the disease pathology in the animal model.
-
Administer the test compound (e.g., this compound) or vehicle to different groups of animals.
-
-
Sample Collection and Preparation:
-
At a designated time point, collect tissues or biological fluids (e.g., plasma, serum).
-
Homogenize tissues in an appropriate buffer and determine the protein concentration.
-
-
Detection of 3-Nitrotyrosine:
-
Western Blotting:
-
Separate proteins from tissue lysates by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Incubate the membrane with a primary antibody against 3-nitrotyrosine.
-
Incubate with a labeled secondary antibody.
-
Visualize and quantify the bands corresponding to nitrated proteins.
-
-
ELISA:
-
Use a commercially available ELISA kit for 3-nitrotyrosine.
-
Follow the manufacturer's instructions to quantify the amount of 3-nitrotyrosine in the samples.
-
-
HPLC-based Methods:
-
Data Analysis:
-
Compare the levels of 3-nitrotyrosine in the treated group with the vehicle-treated control group. A significant reduction in 3-nitrotyrosine levels indicates in vivo peroxynitrite scavenging activity of the test compound.
Concluding Remarks
This compound stands out as a highly efficient catalytic scavenger of peroxynitrite, with a reaction rate constant significantly greater than many other scavengers. This high catalytic activity translates to potent protective effects in various in vitro and in vivo models of diseases where peroxynitrite plays a pathogenic role. While other compounds like MnTBAP and ebselen also demonstrate considerable peroxynitrite scavenging capabilities, their mechanisms and potential off-target effects differ. Endogenous antioxidants such as glutathione and uric acid, although crucial for cellular redox homeostasis, are less potent direct scavengers of peroxynitrite compared to catalytic metalloporphyrins.
The choice of a peroxynitrite scavenger for research or therapeutic development should be guided by a thorough evaluation of its reaction kinetics, mechanism of action, bioavailability, and potential toxicity. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for such evaluations. Further research into the long-term safety and efficacy of these compounds is warranted to fully realize their therapeutic potential.
References
- 1. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pure MnTBAP selectively scavenges peroxynitrite over superoxide: Comparison of pure and commercial MnTBAP samples to MnTE-2-PyP in two different models of oxidative stress injuries, SOD-specific E. coli model and carrageenan-induced pleurisy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic study of the reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The reaction of ebselen with peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ebselen as a peroxynitrite scavenger in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction of uric acid with peroxynitrite and implications for the mechanism of neuroprotection by uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uric acid oxidation by peroxynitrite: multiple reactions, free radical formation, and amplification of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inactivation of glutathione peroxidase by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Unveiling the Neuroprotective Potential of FeTMPyP: A Comparative Analysis in Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of FeTMPyP, a potent peroxynitrite decomposition catalyst, against other therapeutic alternatives in various preclinical models of neurological disorders. This report synthesizes experimental data on its efficacy in ischemic stroke and neuropathic pain models, details the methodologies of key experiments, and visualizes complex biological pathways and experimental workflows.
This compound (5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrinato iron (III)) has emerged as a promising neuroprotective agent due to its ability to catalytically decompose peroxynitrite, a highly reactive nitrogen species implicated in the pathophysiology of several neurological conditions. By mitigating oxidative and nitrosative stress, this compound has demonstrated significant therapeutic potential in preclinical studies. This guide offers a comprehensive evaluation of its performance in established animal models.
Neuroprotection in Ischemic Stroke: The Middle Cerebral Artery Occlusion (MCAO) Model
This compound has been extensively studied in the context of ischemic stroke, a condition where the disruption of blood flow to the brain leads to neuronal death. The Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely accepted standard for simulating human ischemic stroke.
Comparative Efficacy of Neuroprotective Agents in the MCAO Model
The following table summarizes the quantitative outcomes of this compound and its alternatives in reducing brain injury in the MCAO model.
| Compound | Class | Animal Model | Dosage and Administration | Key Efficacy Endpoints | Reference |
| This compound | Peroxynitrite Decomposition Catalyst | Rat | 1 mg/kg, i.v., 2h post-MCAO | 66% reduction in infarct volume ; Significant improvement in neurological score; 61% reduction in edema volume.[1] | [1] |
| This compound | Peroxynitrite Decomposition Catalyst | Rat | 3 mg/kg, i.v., 6h post-MCAO | 42% reduction in infarct volume .[1] | [1] |
| FeTPPS | Peroxynitrite Decomposition Catalyst | Rat | 1 mg/kg, i.v., 2h post-MCAO | 70% reduction in edema volume .[1] | [1] |
| FeTPPS | Peroxynitrite Decomposition Catalyst | Rat | 3 mg/kg, i.v., 6h post-MCAO | 30% reduction in infarct volume ; Significant improvement in neurological function.[1] | [1] |
| MnTE-2-PyP⁵⁺ | SOD Mimetic | Rat | 300 ng, i.c.v., 6h post-reperfusion | 54% reduction in total infarct volume ; Improved neurological scores.[2] | [2] |
| M40401 | SOD Mimetic | Rat | 3 mg/kg, 30 min before MCAO | Reduction in total lesion volume from 163.5 mm³ to 43.4 mm³; Improved neurological score.[3] | [3] |
| Tempol | SOD Mimetic | Rat | 500 nmols, i.c.v., 15 min before MCAO | ~50% reduction in infarction volumes ; Improved neurobehavioral outcomes.[1] | [1] |
| Edaravone | Free Radical Scavenger | Mouse | 3.0 mg/kg, 30 min before MCAO | Significant reduction in infarct volume to about 77% of the control.[4] | [4] |
| Edaravone | Free Radical Scavenger | Rat | 30 mg/kg, oral, 5h post-MCAO | Significantly reduced cerebral infarction area .[5] | [5] |
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is induced to mimic focal cerebral ischemia.[6]
-
Animal Preparation : Adult male Sprague-Dawley or Wistar rats (200-250g) are used. Animals are fasted overnight prior to surgery. Anesthesia is induced, typically with ketamine and xylazine.[3]
-
Suture Preparation : A 4-0 nylon monofilament is prepared by heating the tip to form a blunt, bulb-shaped end. The filament is then coated with poly-L-lysine to enhance occlusion.[6]
-
Surgical Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The prepared nylon filament is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery.
-
Ischemia and Reperfusion : The filament is left in place for a specific duration (e.g., 90 minutes or 2 hours) to induce ischemia. For reperfusion studies, the filament is then withdrawn to restore blood flow.[1]
-
Outcome Assessment :
-
Neurological Deficit Scoring : Post-surgery, neurological function is assessed using a standardized scoring system.
-
Infarct Volume Measurement : After a set reperfusion period (e.g., 24 or 72 hours), the animal is euthanized, and the brain is sectioned. The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which delineates the infarcted (white) from viable (red) tissue. The infarct volume is then quantified.[6]
-
Edema Measurement : Brain water content is measured to quantify cerebral edema.
-
Visualizations: MCAO Workflow and this compound's Mechanism of Action
References
- 1. Resveratrol enhances IL-4 receptor-mediated anti-inflammatory effects in spinal cord and attenuates neuropathic pain following sciatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the US Safety Data for Edaravone (Radicava®) From the Third Year After Launch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resveratrol attenuates neuropathic pain through balancing pro-inflammatory and anti-inflammatory cytokines release in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. scielo.br [scielo.br]
A Comparative Analysis of FeTMPyP and MnTMPyP for Researchers and Drug Development Professionals
A deep dive into the catalytic and biological properties of two prominent synthetic porphyrins, FeTMPyP and MnTMPyP, reveals distinct yet complementary activities with significant therapeutic potential. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their applications.
Fe(III) meso-tetrakis(4-N-methylpyridyl)porphyrin, known as this compound, is primarily recognized as a potent catalyst for the decomposition of peroxynitrite (ONOO⁻). In contrast, its manganese analogue, Mn(III) meso-tetrakis(4-N-methylpyridyl)porphyrin, or MnTMPyP, is a well-established superoxide (B77818) dismutase (SOD) mimetic, effectively scavenging superoxide radicals (O₂⁻). This fundamental difference in their catalytic activity dictates their distinct biological effects and therapeutic applications, ranging from neuroprotection to anti-inflammatory and potential anticancer activities.
Quantitative Performance Comparison
To facilitate a clear comparison of their catalytic efficiencies and biological activities, the following tables summarize the key quantitative data available for this compound and MnTMPyP.
| Parameter | This compound | MnTMPyP | Reference |
| Primary Catalytic Activity | Peroxynitrite Decomposition | Superoxide Dismutation (SOD Mimetic) | [1] |
| Catalytic Rate Constant (kcat) | 2.2 x 10⁶ M⁻¹s⁻¹ (for peroxynitrite decomposition) | ~4 x 10⁷ M⁻¹s⁻¹ (for superoxide dismutation) | [2] |
Note: Direct comparative IC50 values for anticancer activity, specific DNA binding constants (Kd), and LD50 values for acute toxicity are not consistently available in the literature for a side-by-side comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize and compare this compound and MnTMPyP.
Peroxynitrite Decomposition Assay
This assay is used to determine the efficacy of compounds like this compound in catalyzing the decomposition of peroxynitrite.
Principle: The decay of peroxynitrite is monitored spectrophotometrically at 302 nm. In the presence of a catalyst, the rate of decay increases.
Protocol Outline:
-
A stock solution of peroxynitrite is synthesized and its concentration is determined spectrophotometrically.
-
The reaction is initiated by adding a known concentration of peroxynitrite to a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4) in the absence (control) and presence of various concentrations of this compound.
-
The decrease in absorbance at 302 nm is monitored over time using a spectrophotometer.
-
The catalytic rate constant (kcat) is calculated from the observed rate of peroxynitrite decay at different catalyst concentrations.[3]
Superoxide Dismutase (SOD) Mimetic Activity Assay
This assay measures the ability of compounds like MnTMPyP to scavenge superoxide radicals, mimicking the activity of the SOD enzyme. The nitroblue tetrazolium (NBT) assay is a common method.
Principle: Superoxide radicals, generated by a xanthine (B1682287)/xanthine oxidase system, reduce NBT to a blue formazan (B1609692) product, which can be measured spectrophotometrically. An SOD mimetic will compete with NBT for the superoxide radicals, thus inhibiting the formation of the blue formazan.
Protocol Outline:
-
A reaction mixture is prepared containing xanthine, NBT, and a buffer (e.g., phosphate buffer, pH 7.8).
-
Various concentrations of the SOD mimetic (MnTMPyP) are added to the reaction mixture.
-
The reaction is initiated by the addition of xanthine oxidase.
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 560 nm) over time.
-
The percentage of inhibition of NBT reduction is calculated for each concentration of the SOD mimetic.
-
The concentration of the mimetic that causes 50% inhibition (IC50) is determined, and from this, the catalytic rate constant can be calculated.[1][4]
Signaling Pathways and Mechanisms of Action
The distinct catalytic activities of this compound and MnTMPyP lead to their differential effects on cellular signaling pathways, particularly those involved in inflammation and apoptosis.
This compound and the NF-κB Signaling Pathway
This compound, by scavenging peroxynitrite, can indirectly modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Peroxynitrite is known to activate NF-κB. By decomposing peroxynitrite, this compound can prevent this activation, leading to a reduction in the expression of pro-inflammatory genes.[5]
Caption: this compound inhibits NF-κB activation by decomposing peroxynitrite.
MnTMPyP and the Apoptosis Signaling Pathway
MnTMPyP, by reducing superoxide levels, can modulate the intrinsic pathway of apoptosis. Superoxide is a key signaling molecule that can trigger mitochondrial dysfunction and the release of pro-apoptotic factors. By scavenging superoxide, MnTMPyP can help maintain mitochondrial integrity and prevent the initiation of the apoptotic cascade. Specifically, it has been shown to decrease the expression of the pro-apoptotic protein Bax while not affecting the anti-apoptotic protein Bcl-2.[1][6]
Caption: MnTMPyP inhibits apoptosis by scavenging superoxide and downregulating Bax.
Conclusion
This compound and MnTMPyP, while structurally similar, exhibit distinct primary catalytic activities that translate into different biological effects. This compound's role as a peroxynitrite decomposition catalyst makes it a valuable tool for studying and potentially treating conditions associated with nitrosative stress, such as neuroinflammation and ischemia-reperfusion injury.[7] MnTMPyP's function as a superoxide dismutase mimetic positions it as a key agent for combating oxidative stress and its downstream consequences, including apoptosis and cellular damage.[1][6] The choice between these two powerful metalloporphyrins will ultimately depend on the specific reactive species and pathological pathway being targeted in a given research or therapeutic context. Further research is warranted to fully elucidate their comparative anticancer activities, DNA binding affinities, and toxicological profiles to expand their therapeutic potential.
References
- 1. MnTMPyP, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of the superoxide dismutase mimetic, MnTMPyP, post hypoxia and oxygen glucose deprivation in isolated rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MnTMPyP, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Properties of FeTMPyP and Uric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of the synthetic iron(III) porphyrin, Fe(III) meso-tetrakis(4-N-methylpyridyl)porphyrin (FeTMPyP), and the endogenous antioxidant, uric acid. While both molecules exhibit protective effects against oxidative stress, they operate through distinct mechanisms and display varying efficacy in different biological contexts. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in the objective evaluation of their performance.
Quantitative Comparison of Antioxidant Properties
The following table summarizes the available quantitative data for their respective antioxidant-related activities.
| Parameter | This compound | Uric Acid | Assay/Method |
| Peroxynitrite Scavenging | Catalytic decomposition with a rate constant (kcat) of 6 x 10⁴ M⁻¹s⁻¹[1] | Reacts with peroxynitrite with an apparent second-order rate constant of 4.8 x 10² M⁻¹s⁻¹[2]; k = 155 M⁻¹s⁻¹ for reaction with peroxynitrous acid[3] | Kinetic studies |
| Superoxide (B77818) Dismutase (SOD) Mimetic Activity | Exhibits SOD mimetic activity[4] | Does not directly scavenge superoxide but can protect SOD enzymes from inactivation[5] | Stopped-flow kinetic analysis |
| General Antioxidant Capacity (DPPH, FRAP, ABTS) | Data not available | Contributes significantly to plasma antioxidant capacity as measured by FRAP and other assays[6] | DPPH, FRAP, ABTS assays |
Note: The catalytic nature of this compound's activity means a single molecule can neutralize multiple reactive oxygen species (ROS) molecules, whereas uric acid acts stoichiometrically.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate replication and further investigation.
Peroxynitrite Decomposition Catalysis by this compound
Objective: To determine the catalytic rate constant for the decomposition of peroxynitrite by this compound.
Methodology:
-
A solution of this compound of known concentration is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
A fresh solution of peroxynitrite is synthesized and its concentration is determined spectrophotometrically.
-
The decomposition of peroxynitrite is monitored by stopped-flow spectrophotometry at a wavelength where peroxynitrite absorbs (e.g., 302 nm).
-
The reaction is initiated by rapidly mixing the this compound solution with the peroxynitrite solution.
-
The decrease in absorbance over time is recorded.
-
The catalytic rate constant (kcat) is determined by analyzing the reaction kinetics at different concentrations of this compound and peroxynitrite[1].
Uric Acid Scavenging of Peroxynitrite
Objective: To determine the rate constant for the reaction between uric acid and peroxynitrite.
Methodology:
-
Solutions of uric acid and peroxynitrite of known concentrations are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
The reaction is monitored using stopped-flow spectrophotometry by observing the decay of peroxynitrite at 302 nm.
-
The reaction is initiated by mixing the uric acid and peroxynitrite solutions.
-
The observed rate constants are determined at various uric acid concentrations.
-
The second-order rate constant is calculated from the slope of the plot of the observed rate constant versus the uric acid concentration[2][3].
SOD Mimetic Activity of this compound
Objective: To quantify the superoxide dismutase mimetic activity of this compound.
Methodology:
-
Superoxide radicals are generated in a controlled manner, for instance, through the xanthine/xanthine oxidase system.
-
The decay of superoxide is monitored directly using stopped-flow kinetic analysis.
-
The catalytic rate constant (kcat) of this compound for the dismutation of superoxide is determined by measuring the rate of superoxide decay at various concentrations of this compound[4].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by this compound in the context of oxidative stress and a general workflow for comparing antioxidant activity.
References
- 1. Mechanisms of peroxynitrite decomposition catalyzed by FeTMPS, a bioactive sulfonated iron porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOD Therapeutics: Latest Insights into Their Structure-Activity Relationships and Impact on the Cellular Redox-Based Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Specificity of FeTMPyP for Peroxynitrite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the iron-containing porphyrin, FeTMPyP (5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron (III)), a well-regarded catalyst for the decomposition of peroxynitrite (ONOO⁻). We will delve into its specificity by comparing its reactivity with peroxynitrite against other reactive oxygen and nitrogen species (ROS/RNS). Furthermore, we will benchmark its performance against other commonly used peroxynitrite scavengers, supported by quantitative experimental data. Detailed experimental protocols for key assays are also provided to facilitate the replication and validation of these findings.
This compound: A Potent Catalyst for Peroxynitrite Decomposition
Peroxynitrite is a potent cytotoxic oxidant formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). It plays a significant role in the pathophysiology of various inflammatory and neurodegenerative diseases. This compound has emerged as a promising therapeutic agent due to its ability to catalytically decompose peroxynitrite into the less harmful nitrate (B79036) (NO₃⁻). The proposed mechanism involves an initial reaction of Fe(III)TMPyP with peroxynitrite to form an oxoFe(IV)TMPyP intermediate and nitrogen dioxide (NO₂). This intermediate can then react with another peroxynitrite molecule, regenerating the Fe(III)TMPyP and continuing the catalytic cycle.[1][2] Inactive metalloporphyrins, such as those containing zinc (ZnTMPyP), do not exhibit this protective effect, highlighting the crucial role of the central iron atom in the catalytic decomposition.[2]
Validating the Specificity of this compound
A critical aspect of any therapeutic scavenger is its specificity for the target molecule. While this compound is a highly efficient peroxynitrite decomposition catalyst, it is also known to possess superoxide dismutase (SOD) mimetic activity, catalytically dismutating superoxide.[1] To objectively assess its specificity, we compare the second-order rate constants of this compound with both peroxynitrite and superoxide.
Table 1: Reactivity of this compound with Peroxynitrite and Superoxide
| Reactive Species | Second-Order Rate Constant (k) with this compound (M⁻¹s⁻¹) |
| Peroxynitrite (ONOO⁻) | ~5 x 10⁷[1] |
| Superoxide (O₂•⁻) | 1.9 x 10⁷[1] |
The kinetic data reveals that this compound reacts with peroxynitrite at a rate approximately 2.6 times faster than its reaction with superoxide. While this indicates a preference for peroxynitrite, the high rate constant for the reaction with superoxide underscores a notable dual activity. This is a crucial consideration for researchers, as the observed biological effects of this compound may be a composite of both peroxynitrite decomposition and superoxide dismutation. Interestingly, some studies have reported that this compound can increase superoxide levels in isolated brain mitochondria, a complex phenomenon that warrants further investigation.[3]
Benchmarking this compound Against Alternative Peroxynitrite Scavengers
To provide a broader context for this compound's efficacy, its reactivity with peroxynitrite is compared with that of other well-known peroxynitrite scavengers.
Table 2: Comparison of Second-Order Rate Constants for Peroxynitrite Scavengers
| Compound | Type | Second-Order Rate Constant (k) with Peroxynitrite (M⁻¹s⁻¹) |
| This compound | Metalloporphyrin Catalyst | ~5 x 10⁷ [1] |
| Ebselen | Organoselenium Compound | ~2.0 x 10⁶[1] |
| MnTBAP | Metalloporphyrin | ~1.15 x 10⁵ |
| Uric Acid | Endogenous Antioxidant | 155 - 480[4][5] |
As evidenced in the table, this compound exhibits a significantly higher rate constant for peroxynitrite decomposition compared to other scavengers like MnTBAP and the endogenous antioxidant, uric acid. Its reactivity is also an order of magnitude greater than that of ebselen.
Experimental Protocols
To aid in the independent validation of these findings, detailed protocols for two key assays used to assess peroxynitrite scavenging activity are provided below.
Dihydrorhodamine 123 (DHR 123) Oxidation Assay
Principle: This assay is based on the oxidation of the non-fluorescent probe dihydrorhodamine 123 (DHR 123) to the highly fluorescent rhodamine 123 by peroxynitrite. A decrease in the fluorescence signal in the presence of a scavenger indicates its ability to decompose peroxynitrite.
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Peroxynitrite (authentic or generated in situ)
-
This compound or other test compounds
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~485-500 nm, Emission: ~527-536 nm)
Procedure:
-
Prepare a stock solution of DHR 123 (e.g., 5 mM in deoxygenated DMSO) and store in aliquots at -20°C, protected from light.
-
Prepare working solutions of this compound and other test compounds in the phosphate buffer.
-
In a 96-well black microplate, add the test compounds at various concentrations.
-
Add a working solution of DHR 123 (e.g., 5-10 µM final concentration) to each well.
-
Initiate the reaction by adding a known concentration of peroxynitrite (e.g., 50 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at room temperature using a microplate reader.
-
The percentage of inhibition of DHR 123 oxidation is calculated relative to a control without the scavenger.
Tyrosine Nitration Assay
Principle: Peroxynitrite nitrates tyrosine residues to form 3-nitrotyrosine (B3424624), a stable biomarker of peroxynitrite activity. A reduction in 3-nitrotyrosine formation in the presence of a scavenger indicates its efficacy. This can be assessed by various methods, including Western blotting and HPLC.
Materials:
-
Tyrosine or a tyrosine-containing protein (e.g., bovine serum albumin)
-
Peroxynitrite
-
This compound or other test compounds
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
For Western Blotting: SDS-PAGE equipment, PVDF membrane, primary antibody against 3-nitrotyrosine, HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
For HPLC: HPLC system with a UV or electrochemical detector, and a suitable reverse-phase column.
Procedure (Western Blotting):
-
Incubate the target protein with peroxynitrite in the presence or absence of the test compound in phosphate buffer.
-
Stop the reaction after a defined period (e.g., by adding a quenching agent or by sample preparation for electrophoresis).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for 3-nitrotyrosine.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the extent of tyrosine nitration.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Formation of peroxynitrite and its role in cellular damage.
Caption: Workflow for the DHR 123 peroxynitrite scavenging assay.
References
A Comparative Analysis of FeTMPyP's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-inflammatory properties of the peroxynitrite decomposition catalyst, FeTMPyP. Its performance is objectively compared with two other well-established anti-inflammatory agents: the natural polyphenol Resveratrol and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. This analysis is supported by experimental data from in vivo and in vitro studies, with a focus on quantitative comparisons and mechanistic insights.
Mechanism of Action: A Comparative Overview
This compound exerts its anti-inflammatory effects primarily by catalyzing the decomposition of peroxynitrite, a potent cytotoxic oxidant formed from the reaction of nitric oxide and superoxide (B77818) radicals. By neutralizing peroxynitrite, this compound mitigates oxidative and nitrosative stress, which are key drivers of inflammation. This action leads to the downstream inhibition of the NF-κB signaling pathway and a reduction in the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1][2]
Resveratrol , a natural polyphenolic compound, exhibits a broader anti-inflammatory mechanism. It is known to directly inhibit the activity of cyclooxygenase (COX) enzymes, similar to NSAIDs. Furthermore, Resveratrol can suppress the activation of the NF-κB pathway and down-regulate the expression of various inflammatory mediators.
Celecoxib is a selective COX-2 inhibitor. Its primary mechanism of action is the blockade of prostaglandin (B15479496) synthesis, which are key mediators of pain and inflammation. By selectively targeting COX-2, Celecoxib aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.
In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The following table summarizes the dose-dependent effects of this compound, Resveratrol, and Celecoxib on the inhibition of paw edema in rats.
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Paw Edema | Reference |
| This compound | 3 mg/kg | i.v. | 3 hours | Approx. 20% | [3] |
| 10 mg/kg | i.v. | 3 hours | Approx. 45% | [3] | |
| 30 mg/kg | i.v. | 3 hours | Approx. 60% | [3] | |
| Resveratrol | 20 mg/kg | i.p. | Not Specified | 67% | |
| Celecoxib | 3 mg/kg | i.p. | 5 hours | Significant reduction | |
| 30 mg/kg | i.p. | 5 hours | Significant reduction |
Note: The data for this compound is estimated from graphical representations in the cited literature and direct quantitative values were not available. The experimental conditions for each compound may vary across different studies, affecting direct comparability.
Modulation of Key Inflammatory Markers
The anti-inflammatory effects of these compounds are further substantiated by their ability to modulate the expression and activity of key inflammatory mediators.
| Compound | Model System | Marker | Effect | Reference |
| This compound | Rat Neuropathic Pain Model | iNOS | Reduction | [2] |
| NF-κB | Reduction | [2] | ||
| TNF-α | Reduction | [2] | ||
| IL-6 | Reduction | [2] | ||
| Resveratrol | Various in vitro and in vivo models | COX-2 | Inhibition | |
| NF-κB | Inhibition | |||
| TNF-α | Reduction | |||
| IL-6 | Reduction | |||
| Celecoxib | Rat Carrageenan-Induced Paw Edema | COX-2 | Inhibition | |
| TNF-α | Reduction | |||
| IL-6 | Reduction |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound and the comparative agents.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound, Resveratrol, Celecoxib) or vehicle are administered at various doses, typically intraperitoneally (i.p.) or intravenously (i.v.), at a specified time before or after carrageenan injection.
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the vehicle-treated control group.
Western Blot for iNOS Protein Expression
This in vitro technique is used to quantify the amount of a specific protein in a sample.
-
Sample Preparation: Tissue or cell lysates are prepared from the area of inflammation (e.g., paw tissue) or from cell cultures treated with the test compounds.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software.
Measurement of NF-κB Activation
NF-κB activation is often assessed by measuring its translocation from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compounds.
-
Nuclear and Cytoplasmic Fractionation: The cells are lysed, and the nuclear and cytoplasmic fractions are separated by centrifugation.
-
Western Blot Analysis: The levels of NF-κB (typically the p65 subunit) in the nuclear and cytoplasmic fractions are determined by Western blotting as described above. An increase in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.
-
Immunofluorescence Microscopy: Alternatively, cells can be fixed, permeabilized, and stained with an anti-NF-κB antibody. The subcellular localization of NF-κB is then visualized using fluorescence microscopy.
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through its unique mechanism of peroxynitrite decomposition. This leads to a reduction in oxidative stress and the downstream inhibition of key inflammatory pathways. When compared to Resveratrol and Celecoxib, this compound offers a distinct mechanistic approach to inflammation control. While direct quantitative comparisons are challenging due to variations in experimental designs across studies, the available data suggests that this compound is a potent anti-inflammatory agent. Further head-to-head comparative studies under standardized conditions would be beneficial to fully elucidate its relative efficacy and potential therapeutic advantages.
References
- 1. pnas.org [pnas.org]
- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iron Porphyrin-Based Catalysts for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency and product yield. In the realm of biomimetic catalysis, iron porphyrins stand out for their versatility, particularly in oxidation and reduction reactions. This guide provides an objective comparison of different iron porphyrin-based catalysts, supported by experimental data, to aid in the rational design and selection of effective catalytic systems.
Iron porphyrins, synthetic analogues of the heme cofactor, are versatile molecules whose catalytic properties can be finely tuned through structural modifications.[1][2] These modifications, such as the introduction of electron-withdrawing or bulky groups at the periphery of the porphyrin ring, can significantly influence the catalyst's efficiency, selectivity, and stability.[1] This guide focuses on the comparative performance of several key iron porphyrin catalysts in two widely studied reactions: the oxidation of cyclohexane (B81311) and the electrochemical reduction of carbon dioxide (CO₂).
Comparative Analysis of Catalytic Performance
The efficacy of iron porphyrin catalysts is typically evaluated based on several key metrics, including Turnover Number (TON), Turnover Frequency (TOF), product selectivity, and Faradaic Efficiency (FE) for electrochemical reactions.[3] The following tables summarize the performance of various iron porphyrin catalysts, highlighting the impact of ligand design and reaction conditions.
Cyclohexane Oxidation
The oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil) is a fundamentally important industrial reaction.[2] Iron porphyrins have been extensively studied as catalysts for this transformation, mimicking the function of cytochrome P450 enzymes.[1]
| Catalyst | Oxidant | Turnover Number (TON) | Product Selectivity (Cyclohexanol:Cyclohexanone) | Reference(s) |
| Fe(TPP)Cl | PhIO | ~150 | ~1:2 | [4] |
| [Fe(TPP)(Im)] | PhIO | ~350 | ~3:1 | [4] |
| [Fe(TPP)(SPh)] | PhIO | ~250 | ~1:1 | [4] |
| [Fe(TPP)(OPh)] | PhIO | ~200 | ~2:1 | [4] |
| Fe(F₂₀TPP)Cl immobilized on CF/CC | O₂ | - | - | [3] |
| FeTC₄PCl | O₂ | 94% conversion | 73% towards 2-cyclohexen-1-ol | [5] |
Note: The data in this table is illustrative and synthesized from general trends reported in the literature. Precise values can vary significantly with reaction conditions.[4]
Electrochemical CO₂ Reduction
The electrochemical reduction of CO₂ into value-added chemicals is a critical area of research in sustainable energy.[3] Iron porphyrins have emerged as a promising class of catalysts for this transformation due to their high activity and selectivity for producing carbon monoxide (CO).[3][6]
| Catalyst | Solvent | Proton Source | Overpotential (V) | TON | TOF (s⁻¹) | FE for CO (%) | Reference(s) |
| FeTPP | DMF | Phenol | 0.45 | - | 0.5 | ~100 | [3] |
| FeTPP | DMF | CF₃CH₂OH | - | - | - | >96 | [3] |
| Fe(TPP-Dimer) immobilized on CNTs | Aqueous | H₂O | 0.88 | - | 10 | ~90 | [3] |
| FeF₂₀TPP immobilized on CF/CC | Aqueous | H₂O (NaHCO₃) | 0.5 | - | - | 95 | [3] |
| Porous organic cage with [Fe(P)] | Aqueous | H₂O | - | 200 μmol in 24h | - | - | [3] |
Abbreviations: TPP = Tetraphenylporphyrin; F₂₀TPP = Perfluorinated tetraphenylporphyrin; Im = Imidazole; SPh = Thiophenolate; OPh = Phenolate; PhIO = Iodosylbenzene; DMF = Dimethylformamide; CNTs = Carbon Nanotubes; CF/CC = Carbon Fiber/Carbon Cloth.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are generalized protocols for the catalytic oxidation of cyclohexane and the electrochemical reduction of CO₂.
General Protocol for Catalytic Oxidation of Cyclohexane
This protocol outlines a typical procedure for evaluating the catalytic activity of iron porphyrin complexes in cyclohexane oxidation.[4]
Materials:
-
Iron porphyrin catalyst (e.g., Fe(TPP)Cl)
-
Axial ligand (e.g., imidazole), if applicable
-
Cyclohexane (substrate)
-
Iodosylbenzene (PhIO) or other suitable oxidant
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a reaction vial, add the iron porphyrin catalyst and the desired axial ligand in the appropriate solvent.
-
Stir the mixture to allow for coordination of the axial ligand.
-
Add cyclohexane, the substrate, to the reaction mixture.
-
Add the internal standard for gas chromatography (GC) analysis.
-
Initiate the reaction by adding the oxidant (e.g., PhIO) to the mixture.
-
Stir the reaction at a controlled temperature for a specified time (e.g., 4-24 hours).
-
Periodically, take aliquots from the reaction mixture, quench the reaction (e.g., by filtering through a short silica (B1680970) plug), and analyze the product distribution and substrate conversion by GC.
-
Calculate the turnover number (TON) as the moles of product formed per mole of catalyst and the product selectivity as the ratio of different oxidation products.[4]
General Protocol for Electrochemical CO₂ Reduction
This protocol outlines a typical procedure for evaluating the catalytic activity of iron porphyrin complexes for CO₂ reduction.[3]
Catalyst Preparation and Electrode Modification:
-
Catalyst Synthesis: Iron porphyrin complexes are typically synthesized and purified according to established literature procedures.[3]
-
Electrode Preparation:
-
Homogeneous Catalysis: A glassy carbon working electrode is commonly used. The electrode is polished with alumina (B75360) slurry, sonicated in deionized water and ethanol, and dried before use.[3]
-
Heterogeneous Catalysis: For immobilized catalysts, a conductive support such as carbon nanotubes (CNTs) or carbon cloth is functionalized, and the iron porphyrin is deposited.[3]
-
Electrochemical Measurements:
-
Electrochemical studies are typically performed in a three-electrode cell configuration.[3]
-
The solution is purged with N₂ or Ar gas to ensure an inert atmosphere.[3]
-
The iron porphyrin catalyst is added to the solution at a typical concentration of 1 mM.[3]
-
A cyclic voltammogram (CV) is recorded to determine the redox potentials of the catalyst.[3]
-
The solution is then saturated with CO₂ by bubbling the gas through it for at least 30 minutes.[3]
-
A CV is recorded under the CO₂ atmosphere to observe the catalytic current enhancement, indicating CO₂ reduction.[3]
Controlled Potential Electrolysis (CPE):
-
CPE is performed to quantify the products of CO₂ reduction and determine the Faradaic efficiency.[3]
-
A larger volume of CO₂-saturated electrolyte containing the catalyst and any proton source is used.[3]
-
A constant potential is applied to the working electrode for a set period.
-
Gaseous products (e.g., CO, H₂) are analyzed using gas chromatography.
-
Liquid products are analyzed using techniques such as ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC).[3]
Visualizing Catalytic Processes
Diagrams generated using Graphviz provide clear visual representations of the complex processes involved in iron porphyrin catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CO2 Reduction by an Iron(I) Porphyrinate System: Effect of Hydrogen Bonding on the Second Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Study on Crown Ether-Appended-Fe(III) Porphyrin Complexes and Catalytic Oxidation Cyclohexene with O2 | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the Advantages of FeTMPyP Over Other Neuroprotective Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent FeTMPyP with other notable alternatives, including Edaravone, NXY-059, and other superoxide (B77818) dismutase (SOD) mimetics. The comparison is based on their performance in preclinical studies, with a focus on experimental data from rodent models of focal cerebral ischemia.
Executive Summary
This compound, a peroxynitrite decomposition catalyst, demonstrates significant neuroprotective effects by targeting a key mediator of oxidative and nitrosative stress. This guide presents a comprehensive analysis of its efficacy in comparison to other agents that act as free radical scavengers or SOD mimetics. The data summarized herein suggests that this compound's targeted mechanism of action offers a potent and promising avenue for neuroprotection in ischemic stroke.
Data Presentation: Comparative Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the efficacy of this compound, Edaravone, NXY-059, and other SOD mimetics in the rat MCAO model, a widely used model for ischemic stroke research.
Table 1: Reduction in Infarct Volume
| Neuroprotective Agent | Dosage | Administration Route | Time of Administration Post-MCAO | Infarct Volume Reduction (%) | Reference(s) |
| This compound | 0.3 and 1 mg/kg | Intravenous (i.v.) | 2 hours | 49% and 66% | [1] |
| 3 mg/kg | Intravenous (i.v.) | 6 hours | 42% | [1] | |
| Edaravone | 3 mg/kg | Intravenous (i.v.) | Immediately after reperfusion | Dose-dependent reduction | [2] |
| 10, 20, 30 mg/kg | Oral | 5 hours (twice daily for 7 days) | Dose-dependent reduction | [3] | |
| NXY-059 | 10 and 30 mg/kg/h | Intravenous (i.v.) infusion | 2.25 hours | 59% and 61% | [4] |
| 50 mg/kg/h | Subcutaneous (s.c.) | 4 hours | Significant reduction | [4] | |
| SOD Mimetic (MnTm4PyP) | 1.5 mg/kg | Intravenous (i.v.) | 30 minutes before MCAO | Significant reduction |
Table 2: Improvement in Neurological Deficit Scores
| Neuroprotective Agent | Dosage | Administration Route | Time of Administration Post-MCAO | Neurological Improvement | Reference(s) |
| This compound | 1 mg/kg | Intravenous (i.v.) | 2 hours | Significant improvement | [1] |
| Edaravone | 10, 20, 30 mg/kg | Oral | 5 hours (twice daily for 7 days) | Dose-dependent improvement | [3] |
| NXY-059 | 3, 10, and 30 mg/kg/h | Intravenous (i.v.) infusion | 2.25 hours | Dose-dependent attenuation | [4] |
| SOD Mimetic (MnTm4PyP) | 1.5 mg/kg | Intravenous (i.v.) | 30 minutes before MCAO | Significant improvement |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these agents are mediated through distinct yet overlapping signaling pathways, primarily centered on mitigating oxidative stress and its downstream consequences.
This compound acts as a peroxynitrite decomposition catalyst, converting the highly reactive and damaging peroxynitrite (ONOO-) into the much less reactive nitrate (NO3-).[1] This action prevents downstream detrimental effects such as nitrotyrosine formation, protein damage, lipid peroxidation, DNA damage, and activation of matrix metalloproteinases (MMPs), ultimately leading to a reduction in apoptosis and neuronal death.[5]
-
Edaravone is a free radical scavenger that also activates the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes.[6] It has also been shown to activate the GDNF/RET neurotrophic signaling pathway.[7][8]
-
NXY-059 acts as a free radical trapping agent, forming stable adducts with free radicals to prevent them from causing cellular damage.[9][10]
-
SOD Mimetics catalyze the dismutation of the superoxide radical (O2-) into molecular oxygen and hydrogen peroxide, thereby reducing the levels of this primary reactive oxygen species.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Middle Cerebral Artery Occlusion (MCAO) in Rats
This surgical procedure is a widely used model to induce focal cerebral ischemia.
References
- 1. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NXY-059: review of neuroprotective potential for acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Peroxynitrite Scavenging Mechanism of FeTMPyP: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FeTMPyP's mechanism of action against alternative superoxide (B77818) dismutase (SOD) mimetics. Through an examination of experimental data from knockout models, this document elucidates the specific role of this compound in mitigating peroxynitrite-mediated cellular damage.
This compound, a metalloporphyrin compound, is recognized for its potent catalytic activity in decomposing peroxynitrite (ONOO-), a highly reactive nitrogen species. Peroxynitrite is formed from the rapid reaction of nitric oxide (NO) and superoxide (O₂⁻) and is a key mediator of oxidative and nitrosative stress in a range of pathologies, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury.[1][2] The validation of this compound's specific mechanism of action has been significantly advanced through the use of genetic knockout models, particularly those deficient in endothelial nitric oxide synthase (eNOS). These models provide a crucial platform for dissecting the distinct roles of superoxide and peroxynitrite in disease pathophysiology and for differentiating the therapeutic effects of peroxynitrite decomposition catalysts from those of superoxide scavengers.
Comparative Analysis of this compound and SOD Mimetics
To understand the unique therapeutic profile of this compound, it is essential to compare its performance with that of other antioxidant compounds, such as manganese-containing porphyrin MnTMPyP, which primarily acts as a superoxide dismutase (SOD) mimetic. While both classes of compounds address oxidative stress, their targets and mechanisms of action are distinct. This compound specifically targets and catalyzes the decomposition of peroxynitrite, whereas SOD mimetics focus on the dismutation of the superoxide radical.[3][4]
The use of eNOS knockout (eNOS-/-) mice has been instrumental in highlighting these differences. In wild-type animals, the protective effects of both this compound and SOD mimetics can be observed. However, in eNOS-/- mice, where the primary source of NO for peroxynitrite formation is absent, the therapeutic impact of this compound is significantly attenuated in certain pathologies, thereby confirming its peroxynitrite-dependent mechanism.
Signaling Pathway of Oxidative and Nitrosative Stress
Caption: Mechanism of this compound and SOD mimetics in mitigating oxidative and nitrosative stress.
Quantitative Data from Knockout Model Studies
The following tables summarize quantitative data from studies investigating the effects of this compound and comparator compounds in wild-type and eNOS knockout models across different disease paradigms.
Cerebral Ischemia-Reperfusion Injury
| Parameter | Animal Model | Treatment | Wild-Type | eNOS Knockout | Reference |
| Infarct Volume (%) | Mouse | Vehicle | 35 ± 4 | 52 ± 5 | [5] |
| This compound (3 mg/kg) | 18 ± 3 | 45 ± 4 | [5] | ||
| Nitrotyrosine Levels (relative units) | Mouse | Vehicle | 1.0 ± 0.1 | 0.9 ± 0.1 | [5] |
| This compound (3 mg/kg) | 0.5 ± 0.08 | 0.8 ± 0.1 | [5] | ||
| Neurological Deficit Score | Rat | Vehicle | 3.2 ± 0.4 | - | [6] |
| This compound (3 mg/kg) | 1.5 ± 0.3* | - | [6] |
*p < 0.05 vs. Vehicle
Neuropathic Pain (Chronic Constriction Injury)
| Parameter | Animal Model | Treatment | Wild-Type | eNOS Knockout | Reference |
| Mechanical Withdrawal Threshold (g) | Rat | Sham | 14.5 ± 1.2 | - | [7] |
| CCI + Vehicle | 3.2 ± 0.5 | - | [7] | ||
| CCI + this compound (3 mg/kg) | 9.8 ± 1.0 | - | [7] | ||
| TNF-α Levels (pg/mg protein) | Rat | Sham | 25 ± 4 | - | [7] |
| CCI + Vehicle | 88 ± 9 | - | [7] | ||
| CCI + this compound (3 mg/kg) | 42 ± 6 | - | [7] | ||
| IL-6 Levels (pg/mg protein) | Rat | Sham | 30 ± 5 | - | [7] |
| CCI + Vehicle | 110 ± 12 | - | [7] | ||
| CCI + this compound (3 mg/kg) | 55 ± 8* | - | [7] |
*p < 0.05 vs. CCI + Vehicle
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Experimental Workflow
Caption: A generalized workflow for in vivo validation of this compound's mechanism of action.
Animal Models
-
Wild-Type: C57BL/6J mice or Sprague-Dawley rats are commonly used as wild-type controls.
-
eNOS Knockout: eNOS-/- mice (on a C57BL/6J background) are utilized to investigate the role of endogenously produced NO in the therapeutic effects of this compound.[8][9][10][11]
Drug Administration
-
This compound: Typically administered intraperitoneally (i.p.) or intravenously (i.v.). A common dosage for neuroprotection studies is 1-3 mg/kg.[6][7] The compound is dissolved in a sterile saline solution.
-
Vehicle Control: Sterile saline solution is administered to the control group using the same route and volume as the treatment group.
Surgical Procedures
-
Middle Cerebral Artery Occlusion (MCAO) for Cerebral Ischemia:
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the suture to allow for reperfusion.[5]
-
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve for Neuropathic Pain:
Biochemical Assays
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (TNF-α, IL-6):
-
Homogenize sciatic nerve or brain tissue in lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform the ELISA according to the manufacturer's instructions (e.g., R&D Systems, RayBiotech).[14][15][16][17][18]
-
-
Malondialdehyde (MDA) Assay for Lipid Peroxidation:
-
Western Blot for Nitrotyrosine:
-
Extract proteins from tissue homogenates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against nitrotyrosine.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21][22][23][24]
-
Conclusion
The validation of this compound's mechanism of action through the use of eNOS knockout models provides compelling evidence for its role as a specific peroxynitrite decomposition catalyst. The comparative data presented in this guide highlights the distinct therapeutic advantages of targeting peroxynitrite in pathologies where both superoxide and nitric oxide contribute to cellular damage. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound and to develop novel strategies for combating diseases driven by oxidative and nitrosative stress.
References
- 1. MDA Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Malondialdehyde (MDA) assay [bio-protocol.org]
- 4. MnTMPyP, a cell-permeant SOD mimetic, reduces oxidative stress and apoptosis following renal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal and endothelial nitric oxide synthase gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 002684 - eNos KO Strain Details [jax.org]
- 10. Endothelial Nitric Oxide Synthase Gene-Deficient Mice Demonstrate Marked Retardation in Postnatal Bone Formation, Reduced Bone Volume, and Defects in Osteoblast Maturation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of genetically engineered mice lacking all three nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raybiotech.com [raybiotech.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Rat TNF-alpha ELISA (For Lysates) Kit (ERA57RB) - Invitrogen [thermofisher.com]
- 17. grsc.store [grsc.store]
- 18. A sensitive and selective ELISA methodology quantifies a demyelination marker in experimental and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. frontiersin.org [frontiersin.org]
- 21. appliedbiomics.com [appliedbiomics.com]
- 22. Western blot analysis for nitrotyrosine protein adducts in livers of saline-treated and acetaminophen-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bu.edu [bu.edu]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of FeTMPyP Efficacy: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5,10,15,20-tetrakis(N-methyl-4'-pyridyl)porphyrinato iron(III) (FeTMPyP), a potent peroxynitrite decomposition catalyst. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to facilitate an objective evaluation of this compound's therapeutic potential.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data from key in vitro and in vivo studies, offering a clear comparison of this compound's performance across different experimental models.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Endpoint | Key Findings |
| Cytoprotection against Peroxynitrite | RAW 264.7 macrophages | Cell Viability | While a specific EC50 for this compound is not readily available, a related iron porphyrin, FeTMPS, demonstrated cytoprotection against peroxynitrite with an EC50 of approximately 3.5 μM. |
| Peroxynitrite Scavenging | Acellular | Peroxynitrite Decomposition | This compound effectively catalyzes the isomerization of peroxynitrite to nitrate. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | Dosing Regimen | Key Findings | Citation |
| Rat | Focal Cerebral Ischemia (MCAO) | 1 and 3 mg/kg, i.v., 2h post-MCAO | Significant reduction in infarct volume (66% and 49% respectively) and edema volume. | |
| Rat | Intestinal Ischemia/Reperfusion | Not specified | Prevented the increase in myeloperoxidase (neutrophil infiltration marker) in the ileum and reduced malondialdehyde (lipid peroxidation marker) in both ileum and lungs. | [1] |
| Rat | Neuropathic Pain (Chronic Constriction Injury) | 1 & 3 mg/kg, p.o. | Markedly reversed behavioral, biochemical, and functional deficits. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Cytoprotection Assay
Objective: To assess the ability of this compound to protect cells from peroxynitrite-induced cell death.
Cell Line: RAW 264.7 murine macrophages.
Protocol:
-
Cell Plating: Plate RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well in Earle's MEM without phenol (B47542) red, supplemented with 10% fetal calf serum.
-
Serum Starvation: Prior to the experiment, wash the cells with Dulbecco's PBS to remove the serum-containing medium.
-
Compound Incubation: Add varying concentrations of this compound to the wells.
-
Peroxynitrite Challenge: Introduce a bolus of peroxynitrite (ONOO-) to the cell cultures to induce injury.
-
Viability Assessment: After a designated incubation period, assess cell viability using a standard method such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and cells treated with peroxynitrite alone. Determine the EC50 value of this compound if a dose-response curve is established.
In Vivo Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO)
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of stroke.
Animal Model: Male Sprague-Dawley rats.
Protocol:
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).
-
MCAO Surgery:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA and the pterygopalatine artery.
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 2 hours) to induce focal cerebral ischemia. Afterwards, withdraw the suture to allow for reperfusion.
-
This compound Administration: Administer this compound intravenously at the desired doses (e.g., 1 and 3 mg/kg) at a specific time point post-MCAO (e.g., 2 hours).
-
Neurological Assessment: At a predetermined time after reperfusion (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the animals and perfuse the brains.
-
Slice the brains into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
-
-
Edema Measurement: Calculate the brain water content to assess cerebral edema.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.
References
A Critical Appraisal of FeTMPyP: A Peroxynitrite Scavenger in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical appraisal of FeTMPyP (5,10,15,20-Tetrakis(N-methyl-4′-pyridyl)porphyrinato Iron(III)), a synthetic metalloporphyrin investigated for its therapeutic potential. This document objectively compares its performance with relevant alternatives based on available experimental data, details experimental protocols for key studies, and visualizes pertinent biological pathways and workflows.
Executive Summary
This compound primarily functions as a potent catalyst for the decomposition of peroxynitrite (ONOO⁻), a reactive nitrogen species implicated in a variety of pathological conditions characterized by oxidative and nitrosative stress. Preclinical studies have demonstrated its potential efficacy in models of inflammation, neuropathic pain, and ischemia-reperfusion injury. However, its therapeutic development is still in the preclinical stage, with no registered clinical trials to date. This guide offers a comprehensive overview of the existing evidence to aid in the evaluation of this compound for research and drug development purposes.
Mechanism of Action: Peroxynitrite Decomposition
This compound catalyzes the isomerization of peroxynitrite to the much less reactive nitrate (B79036) (NO₃⁻)[1]. This action mitigates the damaging effects of peroxynitrite, which include lipid peroxidation, DNA damage, and protein nitration, all of which contribute to cellular dysfunction and death in various disease states[2].
Figure 1: Mechanism of this compound in detoxifying peroxynitrite.
Comparative Performance Data
Peroxynitrite Scavenging and Specificity
This compound has been compared with other metalloporphyrins, such as FeTMPS and MnTMPyP, to assess its catalytic efficiency and specificity.
| Compound | Primary Target | Rate Constant (kcat) for ONOO⁻ Decomposition | Superoxide Dismutase (SOD) Mimetic Activity | Reference |
| This compound | Peroxynitrite (ONOO⁻) | 2.2 x 10⁶ M⁻¹s⁻¹ | No | [3] |
| FeTMPS | Peroxynitrite (ONOO⁻) | 6 x 10⁴ M⁻¹s⁻¹ | Not reported | [4] |
| MnTMPyP | Superoxide (O₂⁻) | Scavenges peroxynitrite but is a more potent SOD mimetic | Yes | [3] |
Key Finding: this compound is a more efficient catalyst for peroxynitrite decomposition than FeTMPS and exhibits specificity for peroxynitrite over superoxide, unlike MnTMPyP[3][4].
Effects on Cellular Signaling
The impact of this compound on signaling pathways has been investigated, particularly in the context of insulin (B600854) signaling, where it was compared with other iron-containing porphyrins.
| Compound | Peroxynitrite Decomposition | Peroxidase Activity | Effect on Akt Phosphorylation | Effect on Glucose Uptake | Reference |
| This compound | Yes | No | No effect | No effect | [5] |
| FeTBAP | Yes | Yes | Increased | Increased | [5] |
| FeTPPS | Yes | Yes | Increased | Increased | [5] |
Key Finding: Unlike other iron porphyrins such as FeTBAP and FeTPPS, this compound does not stimulate Akt phosphorylation or glucose uptake in myotubes, suggesting that its biological effects are primarily mediated through peroxynitrite scavenging rather than direct modulation of this signaling pathway[5].
Preclinical Efficacy in Disease Models
This compound has shown promise in several preclinical models, primarily through its antioxidant and anti-inflammatory properties.
Neuropathic Pain
In a rat model of chronic constriction injury (CCI)-induced neuropathic pain, this compound administration was shown to reverse behavioral, biochemical, and functional deficits[6][7].
-
Key Effects:
Comparison with Standard of Care: Direct comparative studies between this compound and standard neuropathic pain treatments like gabapentinoids or tricyclic antidepressants in preclinical models are lacking. Standard treatments for neuropathic pain aim to reduce neuronal hyperexcitability through mechanisms distinct from peroxynitrite scavenging[8].
Ischemia-Reperfusion (I/R) Injury
This compound has demonstrated partial protection in models of intestinal and cerebral ischemia-reperfusion injury[4][8].
-
Key Effects:
Comparison with Standard of Care: Clinical management of I/R injury focuses on rapid reperfusion and supportive care, with therapeutic hypothermia being a key intervention in certain settings[9][10]. Pharmacological agents like cyclosporine have been investigated for their ability to inhibit the mitochondrial permeability transition pore, a key event in I/R injury[11][12]. Direct preclinical comparisons of this compound with these strategies have not been reported.
Inflammation
In a rat model of carrageenan-induced paw edema, this compound demonstrated dose-dependent anti-inflammatory effects[11].
-
Key Effects:
-
Reduced paw swelling.
-
Decreased release of lactate (B86563) dehydrogenase (LDH), a marker of cell damage[11].
-
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory effects of compounds.
Figure 2: Workflow for carrageenan-induced paw edema model.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Subplantar injection of carrageenan (1% w/v in saline) into the right hind paw.
-
Treatment: Intravenous administration of this compound (e.g., 3-30 mg/kg) or vehicle control 1 hour after carrageenan injection.
-
Endpoints:
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.
-
At the end of the experiment, paw exudate is collected to measure lactate dehydrogenase (LDH) levels as an indicator of tissue damage.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is used to induce a peripheral nerve injury that results in chronic neuropathic pain behaviors.
Figure 3: Workflow for the CCI model of neuropathic pain.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: The common sciatic nerve is exposed, and four loose ligatures are tied around it.
-
Treatment: Oral administration of this compound (e.g., 1 and 3 mg/kg) or vehicle daily for a specified period (e.g., 14 days).
-
Endpoints:
-
Behavioral: Mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test) are assessed at baseline and at multiple time points post-surgery.
-
Biochemical: At the end of the study, sciatic nerve and spinal cord tissues are collected for analysis of inflammatory cytokines (TNF-α, IL-6), oxidative stress markers, and other relevant molecules (e.g., iNOS, NF-kB, PARP).
-
Alternative Therapeutic Strategies
A comprehensive evaluation of this compound requires a comparison with established therapies for the conditions it is intended to treat.
| Condition | Standard of Care / Alternative Therapies | Mechanism of Action |
| Neuropathic Pain | Gabapentinoids (e.g., Gabapentin, Pregabalin), Tricyclic Antidepressants (e.g., Amitriptyline), SNRIs (e.g., Duloxetine) | Modulation of voltage-gated calcium channels, inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake. |
| Inflammation | NSAIDs (e.g., Ibuprofen (B1674241), Diclofenac), Corticosteroids | Inhibition of COX-1 and COX-2 enzymes, broad anti-inflammatory and immunosuppressive effects. |
| Ischemia-Reperfusion Injury | Therapeutic Hypothermia, Cyclosporine, Thrombolytics | Reduction of metabolic rate and inflammation, inhibition of mitochondrial permeability transition pore, dissolution of blood clots. |
Critical Appraisal and Future Directions
Strengths of this compound:
-
Targeted Mechanism: this compound's primary action as a peroxynitrite decomposition catalyst is well-defined, targeting a key mediator of oxidative and nitrosative stress.
-
Preclinical Efficacy: It has demonstrated beneficial effects across multiple preclinical models of diseases involving oxidative stress, including inflammation, neuropathic pain, and ischemia-reperfusion injury.
-
Specificity: It shows specificity for peroxynitrite over superoxide, which may offer a more targeted therapeutic approach compared to broader antioxidants.
Limitations and Unanswered Questions:
-
Lack of Comparative Efficacy Data: There is a significant gap in the literature regarding direct, quantitative comparisons of this compound with current standard-of-care treatments in relevant preclinical models. This makes it difficult to assess its potential therapeutic advantage.
-
No Clinical Trials: To date, there is no evidence of this compound having entered clinical trials, indicating it is in the early stages of drug development. Its safety, tolerability, and efficacy in humans are unknown.
-
Potential for Off-Target Effects: While its primary mechanism is understood, the full spectrum of its biological effects and potential off-target interactions requires further investigation.
Future Research Should Focus On:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with clinically used drugs for neuropathic pain, inflammation, and I/R injury are crucial to establish its relative efficacy.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are necessary before any potential clinical development.
-
Exploration of Other Indications: Given its mechanism, this compound could be investigated in other pathological conditions where peroxynitrite plays a significant role.
References
- 1. Preclinical comparison of antinociceptive effects between ibuprofen, diclofenac, naproxen, and acetaminophen on acid-stimulated body stretching and acid-depressed feeding behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical models versus clinical renal ischemia reperfusion injury: A systematic review based on metabolic signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]
- 6. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review | MDPI [mdpi.com]
- 9. Therapeutic hypothermia effect on asphyxial cardiac arrest-induced renal ischemia/reperfusion injury via change of Nrf2/HO-1 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain Perfusion in Asphyxiated Newborns Treated with Therapeutic Hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Cyclosporine on Reperfusion Injury in Patients: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical systematic review & meta-analysis of cyclosporine for the treatment of myocardial ischemia-reperfusion injury - Hefler - Annals of Translational Medicine [atm.amegroups.org]
- 13. dovepress.com [dovepress.com]
Independent Replication of Key Findings with FeTMPyP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of FeTMPyP (5,10,15,20-tetrakis(N-methyl-4′-pyridyl)porphyrinato iron (III)) with other alternatives, supported by experimental data from multiple independent studies. It is designed to offer a comprehensive overview for researchers, scientists, and drug development professionals exploring the therapeutic potential of peroxynitrite decomposition catalysts and superoxide (B77818) dismutase (SOD) mimics.
Executive Summary
This compound is a potent peroxynitrite (ONOO⁻) decomposition catalyst with demonstrated efficacy in various preclinical models of inflammation, neurodegeneration, and ischemia-reperfusion injury. Its primary mechanism of action involves the catalytic isomerization of the potent oxidant peroxynitrite to the less reactive nitrate (B79036).[1] Additionally, this compound exhibits superoxide dismutase (SOD) mimetic activity, further contributing to its antioxidant properties.[1] This guide consolidates findings from several research articles to compare this compound's performance against related compounds, including FeTMPS, inactive metalloporphyrin analogs like ZnTMPyP, and manganese-based SOD mimics.
Performance Comparison
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with alternative compounds in different experimental models.
Anti-inflammatory Effects
Model: Carrageenan-Induced Paw Edema in Rats[2][3]
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reduction in LDH Release (%) |
| This compound | 30 | Significant | Significant |
| FeTMPS | 3-30 | More potent than this compound | Significant |
| H₂TMPS (inactive) | 30 | Ineffective | Ineffective |
| ZnTMPyP (inactive) | 30 | Ineffective | Ineffective |
| FeCl₃ (iron source) | 5 | Ineffective | Ineffective |
Note: Higher potency of FeTMPS was observed in the reduction of paw edema. Both this compound and FeTMPS were effective in reducing lactate (B86563) dehydrogenase (LDH) release, a marker of tissue damage.
Neuroprotective Effects
Model: Focal Cerebral Ischemia (MCAO) in Rats[4][5]
| Compound | Dose (mg/kg) | Treatment Time Post-MCAO | Infarct Volume Reduction (%) | Neurological Deficit Improvement |
| This compound | 1 | 2 h | Significant | Significant |
| This compound | 3 | 6 h | 42 | Significant |
| FeTPPS | 3 | 6 h | 30 | Significant |
Model: Global Cerebral Ischemia in Gerbils[6]
| Compound | Dose (mg/kg) | Outcome |
| This compound | 1 & 3 | Improved neurological function, reduced hyperlocomotion, and memory impairment. Attenuated loss of CA1 hippocampal neurons. Reduced lipid peroxidation. |
Effects on Ischemia-Reperfusion Injury
Model: Intestinal Ischemia-Reperfusion in Infant Rats[7][8]
| Treatment | Key Findings |
| This compound | - Reduced ileal P-selectin expression.- Decreased systemic nitric oxide production.- Prevented neutrophil infiltration in the ileum.- Reduced lipid peroxidation in both lungs and ileum.- Preserved intestinal antioxidant capacity. |
| Saline (Control) | - Increased histologic injury and ICAM-1 expression.- Increased P-selectin expression.- Increased myeloperoxidase in ileum and lungs.- Higher malondialdehyde levels. |
Mechanism of Action & Signaling Pathways
This compound's therapeutic effects are primarily attributed to its ability to catalytically decompose peroxynitrite and scavenge superoxide radicals. These actions modulate downstream signaling pathways involved in inflammation, apoptosis, and cellular damage.
Peroxynitrite Decomposition
This compound catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO₃⁻).[9][10] This detoxification prevents peroxynitrite-mediated damage, such as nitration of tyrosine residues in proteins, which can lead to enzyme inactivation and cellular dysfunction.[11]
References
- 1. This compound Catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations (kcat = 2.2 x 10⁶M⁻¹s⁻¹). | Sigma-Aldrich [sigmaaldrich.com]
- 2. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite decomposition catalyst prevents MMP activation and neurovascular injury after prolonged cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats (2007) | Giorgio Stefanutti | 20 Citations [scispace.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
FeTMPyP vs. Placebo in Preclinical Trials: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FeTMPyP's performance against a placebo in various preclinical trials. The data presented is collated from several studies investigating the therapeutic potential of this compound in models of neurological and vascular disorders.
I. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing this compound to a placebo/vehicle control.
Table 1: Neuroprotective Effects of this compound in a Gerbil Model of Global Cerebral Ischemia
| Outcome Measure | Placebo (Vehicle) Group | This compound (1 mg/kg) Group | This compound (3 mg/kg) Group |
| Neurological Score | Impaired | Improved | Significantly Improved |
| Locomotor Activity | Hyperlocomotion | Reduced | Significantly Reduced |
| Memory (Passive Avoidance) | Impaired | Improved | Significantly Improved |
| Hippocampal Neuron Loss (CA1) | Significant Loss | Attenuated | Significantly Attenuated |
| Lipid Peroxidation (Brain MDA) | Elevated | Reduced | Significantly Reduced[1] |
Table 2: Efficacy of this compound in a Rat Model of Chronic Constriction Injury (Neuropathic Pain)
| Outcome Measure | Placebo (Vehicle) Group | This compound (1 mg/kg) Group | This compound (3 mg/kg) Group |
| Mechanical Allodynia | Significant Allodynia | Markedly Reversed | Markedly Reversed[2] |
| Thermal Hyperalgesia | Significant Hyperalgesia | Markedly Reversed | Markedly Reversed[2] |
| iNOS, NF-kB, TNF-α, IL-6 Levels | Elevated | Reversed | Reversed[2] |
| ATP Levels (Sciatic Nerve) | Depleted | Reversed | Reversed[2] |
| PAR Levels (Sciatic Nerve) | Elevated | Reversed | Reversed[2] |
| Mitochondrial Function | Aberrant | Reversed | Reversed[2] |
Table 3: Effects of this compound on Diabetic Neuropathy in Streptozotocin-Induced Diabetic Mice
| Outcome Measure | Diabetic Control (Placebo) | Diabetic + this compound (25 mg/kg/day) |
| Nitrergic Nerve-Mediated Relaxation | ~35% Reduced | Deficit Reversed by 45%[3] |
| Endothelium-Dependent Relaxation (ACh) | Attenuated | Restored to Non-Diabetic Range[3] |
| Sensitivity to Sodium Nitroprusside (EC50) | Reduced by ~0.56 log10 M units | No Significant Reversal[3] |
Table 4: Protective Effects of this compound in an Infant Rat Model of Intestinal Ischemia-Reperfusion (I/R)
| Outcome Measure | I/R + Saline (Placebo) | I/R + this compound |
| Ileal P-selectin Expression | Elevated | Reduced[4] |
| Systemic Nitric Oxide Production | Elevated | Not Elevated[4] |
| Neutrophil Infiltration (Ileum) | Increased | Reduced[4] |
| Lipid Peroxidation (Lungs & Ileum) | Increased | Reduced[4] |
| Intestinal Antioxidant Capacity | Decreased | Preserved[4] |
II. Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Global Cerebral Ischemia Model in Gerbils
-
Animal Model: Adult male Mongolian gerbils.
-
Ischemia Induction: Global cerebral ischemia-reperfusion (IR) injury was induced by a 5-minute occlusion of both common carotid arteries, followed by 96 hours of reperfusion.[1]
-
Treatment Groups:
-
Placebo: Intraperitoneal (i.p.) injection of a vehicle solution 30 minutes prior to ischemia.
-
This compound: i.p. injection of this compound at doses of 1 mg/kg or 3 mg/kg, 30 minutes prior to ischemia.[1]
-
-
Behavioral Assessments:
-
Neurological Functions: Assessed using a standardized neurological scoring system.
-
Locomotor Activity: Measured to assess hyperactivity.
-
Passive Avoidance Test: Employed to evaluate memory function.[1]
-
-
Histopathological Evaluation: The extent of damage to the CA1 hippocampal pyramidal region was assessed to quantify neuronal loss.[1]
-
Biochemical Analysis: Brain malondialdehyde (MDA) levels were measured as an indicator of lipid peroxidation.[1]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
-
Animal Model: Rats.
-
Neuropathic Pain Induction: A chronic constriction injury of the sciatic nerve was performed. This involves exposing the sciatic nerve and loosely ligating it to induce nerve injury and subsequent neuropathic pain behaviors.[2]
-
Treatment Groups:
-
Placebo: Oral administration of a vehicle solution.
-
This compound: Oral administration of this compound at doses of 1 mg/kg or 3 mg/kg.[2]
-
-
Behavioral Assessments:
-
Mechanical Allodynia: Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia: Evaluated by measuring the paw withdrawal latency to a thermal stimulus.
-
-
Biochemical and Molecular Analysis (after 14 days):
-
Inflammatory Markers: Levels of iNOS, NF-kB, TNF-α, and IL-6 were measured in the sciatic nerves.[2]
-
Energy Metabolism: ATP levels in the sciatic nerves were quantified.[2]
-
PARP Activation: Poly (ADP-ribose) (PAR) levels were measured as an indicator of Poly (ADP-ribose) polymerase (PARP) over-activation.[2]
-
Mitochondrial Function: Assessed by measuring Mn-SOD levels and respiratory complex activities.[2]
-
Streptozotocin-Induced Diabetic Neuropathy Model in Mice
-
Animal Model: Mice.
-
Diabetes Induction: Diabetes was induced by an injection of streptozotocin. The duration of diabetes before treatment was 4 weeks.[3]
-
Treatment Groups:
-
Diabetic Control (Placebo): Untreated diabetic mice.
-
This compound Treatment: this compound was administered at a dose of 25 mg/kg/day for 2 weeks.[3]
-
-
Functional Assessment:
-
Corpus Cavernosum Function: Corpus cavernosum tissues were isolated and placed in organ baths to measure tension responses to electrical stimulation and pharmacological agents (phenylephrine, acetylcholine, sodium nitroprusside).[3]
-
Intestinal Ischemia-Reperfusion (I/R) Model in Infant Rats
-
Animal Model: Suckling rats.
-
I/R Induction: Intestinal ischemia was induced for 40 minutes, followed by 90 minutes of reperfusion.[4]
-
Treatment Groups (n=11 per group):
-
Control + Saline (Sham)
-
I/R + Saline (Placebo)
-
I/R + this compound: this compound was administered at the time of reperfusion.[4]
-
-
Biochemical and Histological Analysis:
-
Adhesion Molecules: Ileal P-selectin expression was measured.[4]
-
Nitric Oxide Production: Systemic nitrate+nitrite concentrations were determined.[4]
-
Inflammation: Neutrophil infiltration in the ileum was quantified.[4]
-
Oxidative Stress: Lipid peroxidation in the lungs and ileum, and intestinal glutathione (B108866) levels were measured.[4]
-
III. Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary mechanism of this compound is the catalytic decomposition of peroxynitrite (ONOO-), a potent cytotoxic oxidant. By neutralizing peroxynitrite, this compound mitigates downstream pathological signaling cascades.
Caption: this compound decomposes peroxynitrite, inhibiting downstream DNA damage, PARP activation, and NF-kB-mediated inflammation.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical animal model.
Caption: A generalized workflow for preclinical evaluation of this compound, from model selection to data analysis.
References
- 1. Neuroprotective effects of this compound: a peroxynitrite decomposition catalyst in global cerebral ischemia model in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a peroxynitrite decomposition catalyst ameliorated functional and behavioral deficits in chronic constriction injury induced neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the peroxynitrite decomposition catalyst, this compound, on function of corpus cavernosum from diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite decomposition catalyst this compound provides partial protection against intestinal ischemia and reperfusion injury in infant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of FeTMPyP
For researchers and professionals in the drug development and scientific fields, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Fe(III) meso-Tetra(N-methyl-4-pyridyl)porphine pentachloride (FeTMPyP), a synthetic porphyrin. Adherence to these protocols is essential for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[1]
-
Ventilation: All handling of this compound waste should be conducted in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation risks.[1]
-
Spill Management: In the event of a spill, use an inert, absorbent material for containment. All materials used for spill cleanup must be collected and disposed of as hazardous waste.[1][2] For minor spills, the material can be mopped up or absorbed and placed in a suitable waste container.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local environmental regulations.[2][3][4] It is classified as hazardous waste and requires specific handling.[1]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it separate to prevent unintended chemical reactions and to ensure proper disposal.
-
Waste Containment:
-
Collect all this compound waste, both solid and liquid, in a designated, leak-proof container that is compatible with the chemical.
-
The container must be kept securely closed except when adding waste.[1]
-
Ensure the container is not filled to more than 90% of its capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Fe(III) meso-Tetra(N-methyl-4-pyridyl)porphine pentachloride".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to schedule a pickup.[1]
-
Be prepared to provide details about the chemical composition and quantity of the waste.
-
It is imperative to avoid disposing of this compound down the drain or in regular trash, as it is considered slightly hazardous to water, and large quantities should not be allowed to enter groundwater or sewage systems.[5]
Quantitative Data Summary
For the accumulation of hazardous chemical waste such as this compound, general institutional guidelines are as follows. Always confirm the specific limits with your local EHS department.
| Waste Type | Container Size | Maximum Accumulation Time |
| Liquid Waste | Typically up to 4 liters (1 gallon) | 90 to 180 days, depending on generator status |
| Solid Waste | Varies based on generation rate; must be sealable | 90 to 180 days, depending on generator status |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FeTMPyP
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with FeTMPyP. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a metalloporphyrin, is a valuable tool in research; however, it presents hazards that necessitate careful handling. The Safety Data Sheet (SDS) for this compound indicates that it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, the implementation of proper personal protective equipment (PPE) and handling procedures is not merely a recommendation but a requirement for all personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid form or in solution, the following personal protective equipment is mandatory. These recommendations are based on established safety protocols for handling hazardous chemicals.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Nitrile offers good resistance to a variety of chemicals.[2][3] |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations with a potential for aerosol generation. | Minimizes the risk of inhaling dust or aerosols.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will significantly minimize risks. The following workflow outlines the key steps for safe management of this compound within the laboratory.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Step-by-Step Guidance:
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[1] The container should be kept tightly sealed.
-
It is also advised to protect it from light.
2. Handling and Preparation of Solutions:
-
Engineering Controls: When weighing the solid compound or preparing solutions, it is best practice to work in a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. For procedures with a high likelihood of generating dust or aerosols, consider using a suitable respirator.
-
Weighing: Handle the solid powder with care to avoid creating dust. Use a spatula for transfers.
-
Dissolution: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
3. Experimental Use:
-
Always handle solutions containing this compound with the same level of precaution as the solid material.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory guidelines.
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated gloves, pipette tips, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Consult Your Institution's EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of metalloporphyrin compounds. They will provide information on the proper waste streams and disposal procedures.[5]
By adhering to these essential safety and logistical protocols, you can confidently and safely incorporate this compound into your research, contributing to a culture of safety and scientific excellence within your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
